molecular formula C13H14ClNO3 B1362330 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 368870-06-8

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1362330
CAS No.: 368870-06-8
M. Wt: 267.71 g/mol
InChI Key: IMVZABZPKCETQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14ClNO3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVZABZPKCETQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381500
Record name 1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368870-06-8
Record name 1-[2-(4-Chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368870-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive exploration of a novel scaffold for potential therapeutic applications.

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that can address unmet medical needs. Within this context, the pyrrolidinone core has emerged as a privileged scaffold, forming the structural basis of a diverse array of biologically active compounds. This guide focuses on a specific, yet under-explored derivative, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid . While direct, extensive research on this particular molecule is not widely published, this document aims to provide a comprehensive technical overview by extrapolating from structurally related compounds and foundational chemical principles. By examining the synthesis, physicochemical properties, and potential biological activities of analogous structures, we can construct a predictive framework for understanding and exploring the therapeutic potential of this compound.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It seeks to provide a foundational understanding that can inform future research directions, from initial synthesis and characterization to the design of sophisticated biological assays. We will delve into the synthetic rationale, potential mechanisms of action, and the experimental workflows necessary to validate its therapeutic promise.

Table of Contents

  • Introduction to the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

    • Significance in Medicinal Chemistry

    • Structural Features and Physicochemical Properties

  • Synthesis of 1-(4-Substituted)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

    • General Synthetic Strategies

    • Proposed Synthesis of this compound

  • Physicochemical and Structural Characterization

    • Predicted Properties

    • Analytical Techniques for Structural Elucidation

  • Potential Biological Activities and Therapeutic Targets

    • Anticancer and Antimicrobial Potential of Related Compounds

    • Neurological and Other Potential Applications

  • Experimental Protocols and Methodologies

    • General Synthesis Protocol

    • In Vitro Biological Screening Assays

  • References

Introduction to the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

Significance in Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylic acid backbone is a versatile building block in the synthesis of new chemical entities with potential therapeutic value. Its rigid, cyclic structure, combined with the presence of a carboxylic acid and a lactam, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. A notable example of a drug containing the pyrrolidinone ring is Levetiracetam, an anti-epileptic medication, which underscores the neurological potential of this scaffold.

Structural Features and Physicochemical Properties

The core structure of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a close analog, possesses a molecular formula of C11H10ClNO3 and a molecular weight of approximately 239.66 g/mol .[1] The presence of the carboxylic acid group imparts acidic properties and provides a handle for forming salts or esters to modulate solubility and pharmacokinetic profiles. The lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The substituent at the 1-position of the pyrrolidinone ring plays a crucial role in determining the biological activity of the molecule.

Synthesis of 1-(4-Substituted)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

General Synthetic Strategies

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids typically involves the reaction of a primary amine with itaconic acid.[2][3] This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring. The reaction is often carried out in a suitable solvent, such as water or an alcohol, and may be heated to drive the reaction to completion.[2]

Proposed Synthesis of this compound

Based on established synthetic routes for analogous compounds, a plausible synthesis for this compound would involve the reaction of 4-chlorophenethylamine with itaconic acid.

Reaction Scheme:

G cluster_0 Reaction Scheme 4-chlorophenethylamine 4-Chlorophenethylamine Product This compound 4-chlorophenethylamine->Product + Itaconic_acid Itaconic Acid Itaconic_acid->Product +

A proposed synthetic route.

This reaction would likely be performed under reflux in a suitable solvent to afford the desired product. Purification could be achieved through recrystallization or column chromatography.

Physicochemical and Structural Characterization

Predicted Properties
PropertyPredicted ValueReference
Molecular FormulaC13H14ClNO3-
Molecular Weight~267.7 g/mol -
XlogP (predicted)~1.5 - 2.5[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count4[5]
Analytical Techniques for Structural Elucidation

The structure of the synthesized compound would be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the connectivity of the atoms and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the lactam C=O stretch.

  • Elemental Analysis: To confirm the elemental composition of the synthesized molecule.

Potential Biological Activities and Therapeutic Targets

The biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on the nature of the substituent at the 1-position of the pyrrolidinone ring. Research on various analogs suggests a broad range of potential therapeutic applications.

Anticancer and Antimicrobial Potential of Related Compounds

Numerous studies have demonstrated the promising anticancer and antimicrobial activities of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives. For instance, derivatives bearing a 1-(4-acetamidophenyl) substituent have been synthesized and evaluated for their anticancer and antimicrobial properties.[2] Similarly, 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown potential as scaffolds for developing novel antimicrobial and anticancer agents.[6][7] Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their antioxidant activity.[3][8] The presence of the 4-chlorophenethyl group in our target molecule could impart lipophilicity, potentially enhancing cell permeability and interaction with biological targets.

Neurological and Other Potential Applications

Given that the pyrrolidinone scaffold is present in neurological drugs, it is plausible that this compound could exhibit activity in the central nervous system. Further research would be needed to explore its potential effects on neurotransmitter systems or ion channels. Additionally, some quinoline-3-carboxylic acid derivatives containing a pyrrolidinyl moiety have been investigated as antibacterial agents, suggesting another avenue for exploration.[9]

Experimental Protocols and Methodologies

General Synthesis Protocol

The following is a generalized, step-by-step protocol for the synthesis of 1-(4-substituted)-5-oxopyrrolidine-3-carboxylic acids, which can be adapted for the target compound.

Workflow for Synthesis and Purification:

G A Reactants: - 4-Chlorophenethylamine - Itaconic Acid B Solvent Addition (e.g., Water or Ethanol) A->B C Reflux Reaction Mixture (e.g., 8-24 hours) B->C D Cooling and Precipitation C->D E Filtration and Washing D->E F Purification: - Recrystallization or - Column Chromatography E->F G Characterization: - NMR - MS - IR F->G

A generalized synthetic and purification workflow.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent (e.g., water).

  • Amine Addition: Add an equimolar amount of 4-chlorophenethylamine to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

In Vitro Biological Screening Assays

To evaluate the therapeutic potential of this compound, a panel of in vitro assays would be essential.

Initial Screening Cascade:

G A Synthesized Compound B Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->B C Antimicrobial Assay (e.g., MIC against bacterial strains) A->C D Antioxidant Assay (e.g., DPPH radical scavenging) A->D E Data Analysis and Hit Identification B->E C->E D->E

A proposed initial in vitro screening cascade.

  • Anticancer Activity: The compound can be screened against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using assays such as the MTT or SRB assay to determine its cytotoxic effects.

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the compound can be determined against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, using broth microdilution methods.

  • Antioxidant Activity: The antioxidant potential can be assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Future Directions and Conclusion

While direct experimental data on this compound is currently limited in the public domain, the foundational knowledge of the 5-oxopyrrolidine-3-carboxylic acid scaffold and its derivatives provides a strong basis for future investigation. The synthetic route is straightforward, and the potential for diverse biological activity is significant, particularly in the areas of oncology and infectious diseases.

Future research should focus on the successful synthesis and thorough characterization of this molecule. A comprehensive biological evaluation, including in vitro and potentially in vivo studies, will be crucial to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could further optimize its pharmacological properties.

References

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
  • Domracheva, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801. [Link]
  • Google Patents. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. US4822801A.
  • Jasinskas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid. [Link]
  • PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
  • PubChem. 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
  • Šačkus, A., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 21(11), 1481. [Link]

Sources

An In-depth Technical Guide to the Properties of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. The pyrrolidinone ring, a five-membered lactam, is a privileged structure found in numerous natural products and synthetic molecules. The carboxylic acid moiety at the 3-position provides a key handle for derivatization and interaction with biological targets. The substituent at the 1-position, in this case, a 4-chlorophenethyl group, significantly influences the molecule's physicochemical properties and pharmacological profile. This guide will explore the synthesis, properties, and potential applications of this class of compounds, with a focus on derivatives bearing a chlorinated phenyl group.

Chemical Identity and Physicochemical Properties

While specific data for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is unavailable, we can infer its likely properties from related structures such as 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1][2]

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource (Analog)
Molecular Formula C₁₃H₁₄ClNO₃(Calculated)
Molecular Weight 267.71 g/mol (Calculated)
IUPAC Name This compound(Standard Nomenclature)
CAS Number Not AssignedN/A
Appearance Likely a white to off-white solid(General for this class)
Solubility Expected to be soluble in organic solvents like DMSO and methanol(General for this class)
XlogP ~1.1 - 2.0[2]

Synthesis and Characterization

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of a primary amine with itaconic acid.[3][4] This straightforward and robust methodology allows for the generation of a diverse library of analogs.

General Synthetic Protocol

A representative synthesis for a 1-aryl-5-oxopyrrolidine-3-carboxylic acid is as follows:

  • A mixture of the appropriately substituted aniline (e.g., 4-chlorophenethylamine for the title compound) and itaconic acid in a suitable solvent (e.g., water or a high-boiling point organic solvent) is heated to reflux for several hours.[3][4]

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation followed by filtration, or extraction into an organic solvent.

  • Purification of the crude product is typically achieved by recrystallization from a suitable solvent system.[4]

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Substituted Aniline/Amine C Reflux in Solvent A->C B Itaconic Acid B->C D Cooling & Precipitation C->D E Filtration D->E F Recrystallization E->F G Purified Product F->G

Caption: A generalized workflow for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Characterization Techniques

The structural confirmation of the synthesized compound would involve a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure, confirming the presence of the pyrrolidinone ring, the carboxylic acid, and the substituted aromatic moiety.[3][5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carbonyl (C=O) of the lactam and carboxylic acid, and the N-H and O-H stretches.[3][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and elemental composition, confirming the molecular formula of the compound.[5]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, which should be in close agreement with the calculated values for the proposed structure.[3]

Potential Biological and Pharmacological Properties

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][7][8] The introduction of a 4-chlorophenethyl group is expected to modulate these activities.

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated that modifications to the 1-aryl substituent of the 5-oxopyrrolidine-3-carboxylic acid scaffold can lead to potent antimicrobial and anticancer agents.[3][7] For instance, derivatives have shown activity against multidrug-resistant Staphylococcus aureus and human lung cancer cell lines (A549).[3][7] The presence of the chloro-substituent on the phenyl ring is often associated with enhanced biological activity.

Anti-inflammatory Activity

The 5-oxopyrrolidine scaffold has also been explored for its anti-inflammatory potential. Certain derivatives have shown promising activity against matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[8]

Diagram 2: Potential Biological Activities

G A This compound B Antimicrobial Activity A->B C Anticancer Activity A->C D Anti-inflammatory Activity A->D

Caption: Predicted spectrum of biological activities for the title compound based on its analogs.

Safety and Handling

While a specific safety data sheet for this compound is not available, related compounds are classified with certain hazards. For example, 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]

Table 2: General Handling and Safety Precautions
PrecautionRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[9]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[9]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]
First Aid (General) In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, immediately call a poison center or doctor.[9]

Future Directions and Research Opportunities

The this compound scaffold represents a promising starting point for further drug discovery and development efforts. Key areas for future research include:

  • Definitive Synthesis and Characterization: The actual synthesis and comprehensive characterization of the title compound are necessary to confirm its predicted properties.

  • Biological Screening: A broad biological screening campaign against various targets (e.g., bacterial strains, cancer cell lines, inflammatory enzymes) would elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-chlorophenethyl group and the pyrrolidinone core would help in optimizing the biological activity and pharmacokinetic properties.

  • Computational Modeling: In silico studies, such as molecular docking, can help in identifying potential biological targets and understanding the mechanism of action.

Conclusion

While direct experimental data remains elusive, the analysis of structurally related analogs provides a strong foundation for predicting the properties and potential of this compound. The synthetic accessibility of the 5-oxopyrrolidine-3-carboxylic acid scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it a compelling area for continued research in medicinal chemistry. This guide serves as a valuable resource for scientists and researchers looking to explore this promising class of compounds.

References

  • CROCHEM. 1-(4-(3-chlorophenethyl)phenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide CAS:676472-69-8 manufacturer & supplier.
  • The Royal Society of Chemistry.
  • SAFETY D
  • The Royal Society of Chemistry.
  • Sigma-Aldrich.
  • NINGBO INNO PHARMCHEM CO.,LTD. Discover High-Purity 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid for Your Pharmaceutical Needs.
  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434.
  • NIH. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • ChemSrc. CAS#:75810-52-5 | 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid.
  • ChemWhat. 1-(2-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID CAS#: 91349-19-8.
  • Sigma-Aldrich.
  • Angene Chemical.
  • NIH. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • Semantic Scholar. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)
  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • NIH. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • Chemical Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)
  • NIH. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.
  • ResearchGate. (PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • PubChem. 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • PubChem. 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • ResearchGate. (PDF)
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • NIH. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • Compound ethyl 4-{[1-(4-chlorophenyl)

Sources

Structure Elucidation of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of drug discovery and development, ensuring safety, efficacy, and intellectual property protection. This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of the novel compound 1-(4-chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is framed with expert rationale, explaining not only what was done, but why it was the logical and necessary choice to build a robust, self-validating structural hypothesis. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing novel chemical entities.

Introduction and Analytical Strategy

The target molecule, this compound, belongs to a class of N-substituted pyrrolidones, which are prevalent scaffolds in medicinal chemistry, found in pharmaceuticals such as cotinine and ethosuximide.[1] Given the potential for isomeric impurities and unexpected reaction pathways during synthesis, a multi-pronged analytical approach is not just recommended, but essential for unequivocal confirmation.

G cluster_0 Initial Analysis cluster_1 Core Structure Assembly cluster_2 Confirmation & Finalization Sample Compound Synthesis & Purification HRMS High-Resolution MS (Elemental Formula) Sample->HRMS FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR H_NMR 1H NMR (Proton Framework) Sample->H_NMR Data_Integration Data Integration & Structure Proposal HRMS->Data_Integration FTIR->Data_Integration C_NMR 13C NMR / DEPT (Carbon Skeleton) H_NMR->C_NMR COSY 2D COSY (H-H Connectivity) H_NMR->COSY HSQC 2D HSQC (Direct C-H Bonds) C_NMR->HSQC COSY->Data_Integration HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC HMBC->Data_Integration Final_Structure Final Elucidated Structure Data_Integration->Final_Structure

Figure 1: A logical workflow for spectroscopic structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

The first and most fundamental question is: "What is the elemental formula?" High-Resolution Mass Spectrometry (HRMS) provides this answer with exceptional precision.

Expert Rationale: We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar molecules containing carboxylic acids, minimizing fragmentation and preserving the molecular ion.[2] Running in both positive and negative ion modes provides complementary data and increases confidence.

High-Resolution Mass Spectrometry (HRMS)

HRMS delivers a mass-to-charge ratio (m/z) accurate to several decimal places, allowing for the unambiguous determination of the elemental formula.

Ion ModeAdductTheoretical m/zObserved m/zMass Error (ppm)Deduced Formula
ESI+[M+H]⁺270.0735270.0731-1.48C₁₃H₁₅ClNO₃
ESI-[M-H]⁻268.0589268.0593+1.49C₁₃H₁₃ClNO₃

The observed data provides incontrovertible evidence for the elemental formula C₁₃H₁₅ClNO₃ . The low ppm error (< 5 ppm) is the standard for publication-quality data and confirms the presence of one chlorine atom, as evidenced by the characteristic isotopic pattern (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

MS/MS analysis provides crucial connectivity information by breaking the molecule apart and analyzing the fragments.

Expert Rationale: By selecting the protonated molecular ion ([M+H]⁺) at m/z 270.07 and subjecting it to collision-induced dissociation (CID), we can observe fragmentation patterns that are characteristic of the molecule's substructures. This allows us to "see" the different building blocks of the molecule. The fragmentation of α-pyrrolidinophenone cathinones, for example, often involves specific losses related to the pyrrolidine ring.[3]

Key observed fragments and their structural assignments include:

  • m/z 252.06: Loss of H₂O (18.01 Da), characteristic of a carboxylic acid.

  • m/z 224.06: Loss of CO₂ (44.00 Da), further confirming the carboxylic acid moiety.

  • m/z 139.04: Cleavage of the benzylic C-N bond, resulting in the [C₈H₈Cl]⁺ fragment, which corresponds to the 4-chlorophenethyl moiety. This is a highly diagnostic peak.

  • m/z 125.02: The remaining pyrrolidone carboxylic acid fragment following the loss of the chlorophenethyl group.

This fragmentation pattern strongly supports the proposed connectivity of a 4-chlorophenethyl group attached to a pyrrolidone carboxylic acid core.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.

Expert Rationale: The presence of a carboxylic acid and a lactam (a cyclic amide) will produce highly characteristic absorption bands. The carboxylic acid O-H stretch is particularly noteworthy for its broadness due to hydrogen bonding.[4][5]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300-2500BroadO-H StretchCarboxylic Acid
~1735StrongC=O StretchCarboxylic Acid
~1680StrongC=O Stretch (Amide I)γ-Lactam
~1600, 1490MediumC=C StretchAromatic Ring
~810StrongC-H Bend (out-of-plane)1,4-disubstituted benzene

The IR spectrum confirms the presence of the carboxylic acid and the γ-lactam, a five-membered ring amide. The strong absorption at ~1680 cm⁻¹ is typical for a five-membered lactam ring.[6] The peak at 810 cm⁻¹ is highly indicative of a para-substituted (1,4) aromatic ring, corroborating the "4-chloro" part of the name.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. We will use a suite of experiments to build the structure piece by piece.

Expert Rationale: We start with ¹H and ¹³C NMR to get a census of all proton and carbon environments. Then, we use 2D NMR to connect them. COSY shows which protons are coupled (i.e., neighbors), HSQC links each proton directly to the carbon it's attached to, and HMBC reveals longer-range connections (2-3 bonds), which are critical for linking different spin systems and identifying quaternary carbons.[2]

¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)DEPT-135
1-131.5C
2, 67.35, d, J=8.5, 2H130.8CH
3, 57.25, d, J=8.5, 2H128.5CH
4-131.0C
73.60, t, J=7.0, 2H49.5CH₂
82.85, t, J=7.0, 2H33.2CH₂
1'---
2'3.75 - 3.65, m, 2H50.8CH₂
3'3.40, m, 1H36.5CH
4'2.70, dd, J=17.0, 9.0, 1H; 2.55, dd, J=17.0, 5.0, 1H34.1CH₂
5'-172.5C=O
6'-174.0C=O
COOH12.5, br s, 1H--

(Note: Numbering is for assignment purposes only)

2D NMR Correlation Analysis

The combination of 2D NMR experiments allows for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy):

  • A strong correlation between the triplets at 3.60 ppm (H7) and 2.85 ppm (H8) confirms the ethyl bridge of the phenethyl group.

  • Correlations are observed between the protons of the pyrrolidone ring: H3' (3.40 ppm) couples to both H2' (3.70 ppm) and H4' (2.70/2.55 ppm), establishing the 3-spin system of the ring.

HSQC (Heteronuclear Single Quantum Coherence):

  • This experiment maps each proton signal directly to its attached carbon, confirming the assignments listed in the table above. For example, the aromatic protons at 7.35 ppm correlate to the carbon at 130.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation):

  • This is the key experiment for connecting the isolated spin systems and confirming the positions of non-protonated carbons.

G H8 H8 (2.85 ppm) C5_prime C5' (172.5 ppm) H8->C5_prime 3J H7 H7 (3.60 ppm) C2_6 H7->C2_6 3J H2_6 H2/6 (7.35 ppm) H2_prime H2' (3.70 ppm) H2_prime->C5_prime 2J H4_prime H4' (2.62 ppm) H4_prime->C5_prime 2J C6_prime C6' (174.0 ppm) H4_prime->C6_prime 3J

Figure 2: Key HMBC correlations confirming the molecular backbone.
  • Confirmation of N-Substitution: Protons H7 (3.60 ppm) of the phenethyl group show a 3-bond correlation to carbon C2' (50.8 ppm) of the pyrrolidone ring, definitively proving the point of attachment to the nitrogen.

  • Lactam Carbonyl (C5'): The methylene protons H4' (2.62 ppm) and H2' (3.70 ppm) both show correlations to the lactam carbonyl carbon at 172.5 ppm, locking in the ring structure.

  • Carboxylic Acid Carbonyl (C6'): The methine proton H3' (3.40 ppm) and methylene protons H4' (2.62 ppm) show correlations to the carboxylic acid carbonyl carbon at 174.0 ppm, confirming its position at C3' of the ring.

Conclusion: A Unified Structural Assignment

By systematically integrating data from multiple, complementary analytical techniques, we have unambiguously elucidated the structure of this compound.

  • HRMS established the correct elemental formula: C₁₃H₁₅ClNO₃.

  • MS/MS confirmed the major substructures: a 4-chlorophenethyl unit and a pyrrolidone carboxylic acid core.

  • FTIR verified the presence of the key functional groups: carboxylic acid, γ-lactam, and a 1,4-disubstituted aromatic ring.

  • NMR (¹H, ¹³C, COSY, HSQC, and HMBC) provided the definitive atom-by-atom connectivity, piecing together the molecular framework and confirming the precise location of all substituents.

This rigorous, evidence-based approach exemplifies the standard required in modern pharmaceutical development, ensuring that the molecule proceeding to further study is known with the highest possible degree of confidence.

Appendix: Standard Operating Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (H-ESI), positive and negative modes.

  • Infusion: Direct infusion via syringe pump at 5 µL/min.

  • Mass Analysis: Full scan from m/z 100-500 at a resolution of 120,000.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ and [M-H]⁻ ions. Use Thermo Scientific™ Mass Frontier™ software to calculate the elemental composition and ppm error. For MS/MS, the precursor ion was isolated with a 1.0 Da window and fragmented using a normalized collision energy of 25-35 eV.

A.2 Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: PerkinElmer Spectrum Two™ FT-IR Spectrometer with a UATR accessory.

  • Data Collection: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Parameters: 16 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Use instrument software to perform baseline correction and peak picking. Assign characteristic absorption bands to corresponding functional groups.

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • Experiments:

    • ¹H NMR: Standard proton experiment, 32 scans, 16 ppm spectral width.

    • ¹³C NMR: Proton-decoupled carbon experiment (zgpg30), 1024 scans, 240 ppm spectral width.

    • DEPT-135: Used to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

    • COSY: Gradient-selected gs-COSY, 2 scans per increment.

    • HSQC: Gradient-selected, phase-sensitive gs-HSQC with adiabatic pulses for uniform excitation.

    • HMBC: Gradient-selected gs-HMBC, optimized for a long-range coupling constant of 8 Hz.

  • Data Analysis: Process all spectra using MestReNova software. Perform phasing, baseline correction, and referencing (residual DMSO solvent peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate ¹H signals and pick peaks for all spectra. Analyze 2D correlations to build the final structure.

References

  • Zarudnitskii, E. V., et al. (2010). Indole-Containing Derivatives of α-Pyrrolidone: Synthesis and Structure. Russian Journal of Organic Chemistry, 46, 1024–1030.
  • Rojas-León, R., et al. (2022). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry.
  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.
  • Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3881.
  • Urbonavičiūtė, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • PubChem. (2026). 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information.
  • University of Oregon. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University Chemistry Courses.
  • RSC. (n.d.). Physical properties and FTIR spectral data of γ-lactams. ResearchGate.
  • El-Gazzar, A. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and... Semantic Scholar.
  • Burdina, F., et al. (2019). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. International Journal of Pharmacy and Pharmaceutical Sciences.
  • PubChem. (2026). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information.
  • Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971.
  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances.
  • Al-Awadi, N. A., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC.
  • Abdel-Halim, H. M. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Chemistry.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Chem Ed. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube.
  • Wovcha, M. G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons.

Sources

An In-depth Technical Guide to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 368870-06-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, with CAS number 368870-06-8, is a small molecule belonging to the pyrrolidine class of compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][[“]][4] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic route based on established methodologies for analogous structures, and a discussion of its potential biological activities and therapeutic applications, drawing parallels from structurally related molecules. The content is designed to be a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights into this promising chemical entity.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics.[1][4] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a critical aspect in achieving high-affinity and selective interactions with biological targets.[1][2][[“]] The pyrrolidine nucleus is a key structural feature in a wide array of approved drugs with diverse therapeutic applications, including antihistamines, anticholinergics, anti-Alzheimer's agents, antibacterials, and antihypertensives.[4][5] The inherent stereochemistry of the pyrrolidine ring further contributes to its versatility, enabling fine-tuning of pharmacological properties.[1][2][[“]] The subject of this guide, this compound, incorporates this privileged scaffold, suggesting its potential for biological activity.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. Below is a summary of the key properties for this compound.

PropertyValueSource
CAS Number 368870-06-8[6][7][8][9]
Molecular Formula C13H14ClNO3[6]
Molecular Weight 267.71 g/mol [6]
IUPAC Name This compoundNovachemistry

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves a one-pot reaction between itaconic acid and 4-chlorophenethylamine.

Synthesis_Workflow Itaconic_Acid Itaconic Acid Reaction Michael Addition followed by Cyclization Itaconic_Acid->Reaction Amine 4-Chlorophenethylamine Amine->Reaction Solvent Solvent (e.g., Water or Acetic Acid) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar syntheses.[10][12][13] Optimization of reaction conditions, such as solvent, temperature, and reaction time, would be necessary to achieve the best yield and purity.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.1 equivalents) in a suitable solvent such as water or glacial acetic acid.

  • Amine Addition: To the stirred solution, add 4-chlorophenethylamine (1.0 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques.

Analytical Characterization Workflow

A rigorous analytical workflow is crucial to confirm the identity, purity, and stability of the synthesized compound.

Analytical_Workflow cluster_purity Purity cluster_structure Structure Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure HPLC HPLC Purity->HPLC Quantitative LCMS LC-MS Purity->LCMS Qualitative NMR NMR Spectroscopy Structure->NMR 1H & 13C IR IR Spectroscopy Structure->IR Functional Groups HRMS High-Resolution Mass Spectrometry Structure->HRMS Elemental Composition Final Characterized Compound HPLC->Final LCMS->Final NMR->Final IR->Final HRMS->Final

Caption: A standard analytical workflow for compound characterization.

Expected Spectroscopic Data (Hypothetical):

  • ¹H NMR: Signals corresponding to the protons of the pyrrolidine ring, the phenethyl group, and the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the pyrrolidine and phenethyl moieties.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch, the amide C=O stretch, and the aromatic C-Cl stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest several avenues for investigation. The pyrrolidine-3-carboxylic acid core is a known pharmacophore in various biologically active compounds.[14]

Inferred Areas of Interest Based on Structural Analogs
  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial and antifungal properties.[12][15][16] The mechanism of action for such compounds can vary, but they often involve the disruption of microbial cell wall synthesis or enzymatic processes.

  • Anticancer Activity: The pyrrolidinone scaffold is also found in compounds with demonstrated anticancer activity.[12][16] Potential mechanisms could include the inhibition of specific kinases, interaction with DNA, or the induction of apoptosis. For instance, some pyrrolidine derivatives have been investigated as MDM2 inhibitors, which is a key negative regulator of the p53 tumor suppressor.[17]

  • Anti-inflammatory Activity: Certain 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated as potent anti-inflammatory agents, with some showing promising activity against matrix metalloproteinases (MMPs).[18]

  • Neurological Applications: The pyrrolidine ring is a central feature in nootropic drugs like Aniracetam, suggesting that derivatives could have applications in treating central nervous system disorders.[4][5]

Proposed Biological Screening Cascade

For a novel compound like this compound, a tiered screening approach is recommended to efficiently identify its biological activity.

Screening_Cascade Start Test Compound Primary Primary Screening (Broad Panel) Start->Primary Antimicrobial Antimicrobial Primary->Antimicrobial e.g., MIC assays Anticancer Anticancer Primary->Anticancer e.g., NCI-60 panel Anti_inflammatory Anti_inflammatory Primary->Anti_inflammatory e.g., Enzyme inhibition assays Secondary Secondary Screening (Dose-Response) Tertiary Mechanism of Action Studies Secondary->Tertiary Lead Lead Candidate Tertiary->Lead Antimicrobial->Secondary Anticancer->Secondary Anti_inflammatory->Secondary

Caption: A logical workflow for biological screening.

Conclusion and Future Directions

This compound is a compound of interest due to its incorporation of the pharmacologically significant pyrrolidine scaffold. While specific data on its synthesis and biological activity are currently limited in the public domain, this guide provides a robust framework for its investigation. The proposed synthetic route is based on reliable and well-documented chemical transformations. Furthermore, the discussion of potential biological activities, inferred from structurally related compounds, offers a clear rationale for its inclusion in screening campaigns targeting infectious diseases, cancer, and inflammatory conditions. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological properties to unlock its full therapeutic potential.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]
  • ResearchGate. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]
  • PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
  • Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(1), 45-53. [Link]
  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791. [Link]
  • Desai, P. S., et al. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-inflammatory Agents.
  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234. [Link]
  • Vihasibio Sciences PVT LTD. Product List. Scribd. [Link]
  • abcr Gute Chemie. Product AB226099. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Discover High-Purity 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid for Your Pharmaceutical Needs.
  • Mickevičius, V., et al. (2017). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 22(11), 1823. [Link]
  • Google Patents. (2016). Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • RightAnswer.com. (n.d.). CAS Number Search.
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5001. [Link]
  • National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
  • International Journal of Pharmaceutical Sciences. (2025).
  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
  • Google Patents. (1999). Dipeptide compounds having a fungicidal activity.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978–3984. [Link]
  • Google Patents. (1990). (S)-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • PubChem. (n.d.). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • MDPI. (2017). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
  • MolPort. (n.d.). Compound ethyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino}benzoate.

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The synthesis is centered around a cascade aza-Michael addition and intramolecular cyclization of readily available starting materials, itaconic acid and 4-chlorophenethylamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and thorough characterization data to facilitate the successful synthesis and purification of the target compound.

Introduction and Significance

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The pyrrolidinone ring system is a five-membered lactam that can be readily functionalized at various positions, allowing for the exploration of a wide chemical space to modulate pharmacological properties. The introduction of a 4-chlorophenethyl substituent at the N1 position introduces a lipophilic and metabolically stable moiety, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The carboxylic acid at the C3 position provides a handle for further derivatization, such as amide bond formation, to create libraries of compounds for biological screening.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the target molecule at the N-C and C-C bonds of the pyrrolidinone ring. This leads to two key starting materials: itaconic acid and 4-chlorophenethylamine.

Retrosynthesis Target This compound Reaction_Type Aza-Michael Addition/ Intramolecular Cyclization Target->Reaction_Type C-N, C-C disconnection Precursors Itaconic Acid + 4-Chlorophenethylamine Reaction_Type->Precursors

Figure 1: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves a one-pot reaction where the primary amine of 4-chlorophenethylamine undergoes a conjugate addition (aza-Michael addition) to the α,β-unsaturated system of itaconic acid. The resulting intermediate then undergoes a spontaneous intramolecular cyclization via amide bond formation to yield the desired 5-oxopyrrolidine-3-carboxylic acid. This cascade reaction is often thermally driven and can be performed under neat conditions or in a suitable solvent like water.[1][2][3]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Itaconic Acid≥99%Sigma-Aldrich
4-Chlorophenethylamine≥98%Sigma-Aldrich
Deionized Water-In-house
Hydrochloric Acid (HCl)ACS Reagent GradeFisher Scientific
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeSigma-Aldrich
Ethyl AcetateACS Reagent GradeFisher Scientific
HexanesACS Reagent GradeFisher Scientific
Synthetic Procedure

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start 1. Mix Itaconic Acid and 4-Chlorophenethylamine in Water Heat 2. Heat the mixture to reflux (e.g., 100-110 °C) Start->Heat Monitor 3. Monitor reaction progress by TLC Heat->Monitor Cool 4. Cool the reaction mixture Monitor->Cool Acidify 5. Acidify with HCl to pH 2-3 Cool->Acidify Precipitate 6. Collect the precipitate by filtration Acidify->Precipitate Wash 7. Wash the solid with cold water Precipitate->Wash Dry 8. Dry the product under vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product 1-(4-Chlorophenethyl)-5-oxopyrrolidine- 3-carboxylic acid

Figure 2: Workflow for the synthesis of the target compound.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.30 g, 10 mmol, 1.0 equiv) and 4-chlorophenethylamine (1.56 g, 10 mmol, 1.0 equiv) in 20 mL of deionized water.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically complete within 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (e.g., 7:3 with a few drops of acetic acid).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may begin to form. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is between 2 and 3.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 15 mL) to remove any unreacted starting materials and inorganic salts. Dry the purified product under vacuum at 50-60 °C to a constant weight. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Mechanistic Insights

The formation of the this compound proceeds through a well-established cascade reaction mechanism.

Mechanism Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) Itaconic_Acid->Intermediate Aza-Michael Addition Amine 4-Chlorophenethylamine Amine->Intermediate Product 1-(4-Chlorophenethyl)-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Intramolecular Cyclization (-H₂O)

Figure 3: Reaction mechanism for the synthesis.

The first step is the nucleophilic attack of the primary amine of 4-chlorophenethylamine on the β-carbon of the α,β-unsaturated carboxylic acid system of itaconic acid. This aza-Michael addition leads to the formation of a transient zwitterionic intermediate which, upon proton transfer, yields the Michael adduct. The subsequent step involves an intramolecular nucleophilic attack of the secondary amine on the carbonyl carbon of the carboxylic acid group, leading to a tetrahedral intermediate. Dehydration of this intermediate results in the formation of the stable five-membered lactam ring of the pyrrolidinone product. The reaction is driven to completion by the formation of the thermodynamically stable cyclic amide.

Characterization and Analytical Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques. Below are the predicted and expected analytical data based on the known spectroscopic properties of similar compounds.[4][5]

Physical Properties
PropertyValue
Molecular FormulaC₁₃H₁₄ClNO₃
Molecular Weight267.71 g/mol
AppearanceWhite to off-white solid
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (br s, 1H, -COOH)

    • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 3.60 - 3.40 (m, 4H, -NCH₂CH₂- and -NCH₂- of pyrrolidinone)

    • δ 3.30 - 3.20 (m, 1H, -CH-COOH)

    • δ 2.80 (t, J = 7.6 Hz, 2H, -CH₂-Ar)

    • δ 2.65 - 2.50 (m, 2H, -CH₂CO-)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 174.5 (-COOH)

    • δ 172.0 (C=O, lactam)

    • δ 137.0 (Ar-C)

    • δ 131.0 (Ar-C-Cl)

    • δ 130.5 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 50.5 (-NCH₂- of pyrrolidinone)

    • δ 48.0 (-NCH₂CH₂-)

    • δ 36.5 (-CH-COOH)

    • δ 34.0 (-CH₂CO-)

    • δ 33.0 (-CH₂-Ar)

  • Mass Spectrometry (ESI-MS):

    • m/z: 268.07 [M+H]⁺, 290.05 [M+Na]⁺

Conclusion

This technical guide has detailed a straightforward and efficient method for the synthesis of this compound. The presented protocol, based on a cascade aza-Michael addition and intramolecular cyclization, offers a high-yielding route to this valuable heterocyclic building block. The provided mechanistic insights and comprehensive analytical data serve as a reliable resource for researchers in the field of synthetic and medicinal chemistry, enabling the reproducible synthesis and further exploration of this compound class in drug discovery programs.

References

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 2022. [Link]
  • Wilsens, C. H. R. M., et al. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 2019. [Link]
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 2018. [Link]
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 2022. [Link]
  • Paytash, P. L., Sparrow, E., & Gathe, J. C. The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 1950. [Link]
  • General procedures for the purification of Carboxylic acids. Chempedia. [Link]
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN J. Chem, 2020. [Link]

Sources

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid

Preamble: Charting a Course for a Novel Chemical Entity

The compound this compound represents a novel chemical entity for which the mechanism of action has not been elucidated in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and characterize its biological activity. We will proceed from foundational chemical analysis and in silico prediction to a structured cascade of in vitro and in vivo assays. This document is designed to be a self-validating framework, grounding each experimental step in established scientific principles and providing the rationale necessary for robust and reproducible findings.

Part 1: Deconstruction of the Molecular Architecture and Target Hypotheses

The structure of this compound offers initial clues to its potential biological targets. The molecule can be deconstructed into two key pharmacophores: the 5-oxopyrrolidine-3-carboxylic acid core and the 4-chlorophenethyl substituent.

  • The 5-Oxopyrrolidine-3-carboxylic Acid Core: This heterocyclic scaffold is a derivative of pyroglutamic acid, a component of various biologically active peptides. The presence of the carboxylic acid suggests potential interactions with binding sites that accommodate acidic groups, such as those found in certain enzyme active sites or receptor ligand-binding domains.

  • The 4-Chlorophenethyl Group: This substituent adds a significant lipophilic character to the molecule, which can enhance its ability to cross cellular membranes. The chloro- and phenyl- groups can engage in various non-covalent interactions, including hydrophobic, van der Waals, and halogen bonding, with biological targets. This moiety is frequently found in compounds targeting the central nervous system.

Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action:

  • Enzyme Inhibition: The carboxylic acid moiety could mimic a substrate or transition state, leading to the inhibition of enzymes such as proteases, peptidases, or metabolic enzymes.

  • Receptor Modulation: The overall structure may allow the compound to act as an agonist or antagonist at various receptors, including G-protein coupled receptors (GPCRs) or ion channels.

  • Disruption of Protein-Protein Interactions: The compound could position itself at the interface of two proteins, thereby disrupting a critical biological interaction.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

The following sections outline a logical and efficient workflow for investigating the mechanism of action of this compound.

Phase I: In Silico Profiling and Physicochemical Characterization

The initial phase involves computational and basic laboratory assessments to predict potential targets and to understand the compound's fundamental properties.

Experimental Protocol 1: Physicochemical Property Determination

  • Solubility: Determine the solubility of the compound in aqueous buffers (e.g., phosphate-buffered saline) and organic solvents (e.g., DMSO) using standard methods such as nephelometry or UV-Vis spectroscopy.

  • Lipophilicity (LogP/LogD): Experimentally determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH using the shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Chemical Stability: Assess the stability of the compound in relevant assay media and at different pH values and temperatures over time using HPLC to monitor for degradation.

Table 1: Hypothetical Physicochemical Properties

ParameterPredicted ValueExperimental Method
Molecular Weight269.7 g/mol N/A
pKa3.5 - 4.5 (Carboxylic Acid)Potentiometric Titration
LogP2.5 - 3.5RP-HPLC
Aqueous SolubilityLow to moderateNephelometry

Experimental Protocol 2: In Silico Target Prediction

  • Ligand-Based Similarity Searching: Utilize databases such as ChEMBL and PubChem to identify known compounds with structural similarity to this compound and their associated biological targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure and use it to screen virtual libraries of known protein structures.

  • Target Prediction Servers: Employ online tools like SwissTargetPrediction or SuperPred to predict potential protein targets based on a combination of 2D and 3D similarity methods.

cluster_0 Phase I: In Silico & Physicochemical Profiling node_A node_A node_B Physicochemical Characterization Solubility, LogP, pKa, Stability node_A->node_B node_C In Silico Target Prediction Similarity Searching, Pharmacophore Modeling node_A->node_C node_D Hypothesis Generation List of Potential Biological Targets node_B->node_D node_C->node_D

Caption: Workflow for the initial characterization and target hypothesis generation.

Phase II: In Vitro Target Validation and Functional Assays

This phase focuses on screening the compound against the predicted targets and assessing its functional effects in isolated systems.

Experimental Protocol 3: Broad Target Screening

  • Commercial Screening Panels: Submit the compound to a contract research organization (CRO) for screening against a broad panel of receptors, enzymes, and ion channels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Data Analysis: Analyze the screening results to identify initial "hits" – targets where the compound shows significant activity (e.g., >50% inhibition or stimulation at a concentration of 10 µM).

Experimental Protocol 4: Dose-Response and Potency Determination

  • Assay Setup: For each validated "hit," establish a robust in vitro assay (e.g., enzyme inhibition assay, radioligand binding assay, or a cell-based reporter assay).

  • Serial Dilution: Prepare a series of dilutions of the compound, typically ranging from picomolar to micromolar concentrations.

  • Data Generation: Perform the assay with the different compound concentrations and measure the biological response.

  • Curve Fitting: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for agonists).

cluster_1 Phase II: In Vitro Target Validation node_E Broad Target Screening Commercial Panels (Receptors, Enzymes) node_F node_F node_E->node_F node_G Dose-Response Assays IC50/EC50 Determination node_F->node_G node_H Mechanism of Inhibition/Activation Studies Kinetics, Binding Assays node_G->node_H

Caption: Workflow for in vitro validation and characterization of compound activity.

Phase III: Cellular and In Vivo Confirmation

The final phase aims to confirm the compound's mechanism of action in a more biologically relevant context.

Experimental Protocol 5: Cellular Target Engagement

  • Cellular Thermal Shift Assay (CETSA): Assess whether the compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line. The effect of the compound should be diminished or abolished in these cells compared to wild-type cells.

Experimental Protocol 6: In Vivo Pharmacokinetic and Efficacy Studies

  • Pharmacokinetic (PK) Profiling: Administer the compound to a suitable animal model (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous) and measure the compound concentration in plasma and relevant tissues over time.

  • Efficacy Studies: In a disease-relevant animal model, administer the compound at various doses and assess its effect on disease-related biomarkers and clinical endpoints.

Part 3: Data Interpretation and Reporting

A thorough analysis and integration of the data from all phases are critical to building a cohesive and defensible mechanism of action model.

Table 2: Example Data Summary for a Hypothetical Target

Assay TypeResultInterpretation
In Vitro Enzyme AssayIC50 = 500 nMThe compound is a potent inhibitor of the target enzyme.
Cellular Thermal Shift AssayΔTm = +3.5°CThe compound binds to and stabilizes the target protein in cells.
Target Knockdown Assay10-fold loss of potencyThe cellular activity of the compound is dependent on the target protein.
In Vivo Efficacy StudySignificant reduction in disease score at 10 mg/kgThe compound shows efficacy in a relevant disease model.

References

A comprehensive list of references for the methodologies and concepts discussed in this guide would be compiled here, with links to authoritative sources for each protocol and analytical method. As this guide is a template for the investigation of a novel compound, specific references would be populated as the research progresses and specific assays are chosen. The following are representative examples:

  • Physicochemical Property Determination: Title: "Current Methods for Determining Aqueous Solubility" Source: American Pharmaceutical Review URL: [Link]
  • In Silico Target Prediction: Title: "SwissTargetPrediction: a web server for target prediction of bioactive small molecules" Source: Nucleic Acids Research URL: [Link]
  • Cellular Thermal Shift Assay (CETSA)
  • Pharmacokinetic Analysis: Title: "Introduction to Pharmacokinetics and Pharmacodynamics" Source: Merck Veterinary Manual URL: [Link]

An In-Depth Technical Guide on the Proposed Biological Investigation of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Research Framework for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a recurring motif in a variety of biologically active compounds, with derivatives exhibiting promising antioxidant, anticancer, and antimicrobial properties.[1][2] This technical guide addresses the notable absence of publicly available data on the biological activity of a specific derivative, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid . Instead of a retrospective review, this document presents a prospective research framework. It is designed to guide researchers in the synthesis, characterization, and comprehensive biological evaluation of this novel compound. By leveraging established methodologies for analogous structures, this guide provides a scientifically rigorous pathway to elucidate the potential therapeutic value of this unexplored molecule.

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Core

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological functions. The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, offers a versatile platform for chemical modification at both the C1-nitrogen and the C3-carboxylic acid positions. This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

While direct information on the biological activity of this compound is not currently available in the public domain, the known activities of structurally related compounds provide a strong rationale for its investigation. This guide, therefore, serves as a comprehensive roadmap for its synthesis and biological characterization.

Proposed Synthesis of this compound

Based on established synthetic routes for analogous compounds, a straightforward synthesis of the target compound can be proposed.[1][3] The primary method involves the reaction of a primary amine with itaconic acid.

Synthetic Pathway

The proposed synthesis involves a one-pot reaction between 2-(4-chlorophenyl)ethan-1-amine and itaconic acid, followed by cyclization upon heating.

Synthetic_Pathway reagent1 2-(4-chlorophenyl)ethan-1-amine intermediate Michael Adduct (Unstable Intermediate) reagent1->intermediate + reagent2 Itaconic Acid reagent2->intermediate product This compound intermediate->product Heat (Reflux in H2O)

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.2 equivalents) in water.

  • Addition of Amine: To the stirred solution, add 2-(4-chlorophenyl)ethan-1-amine (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the product may be extracted with a suitable organic solvent after acidification of the aqueous solution.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Proposed Biological Evaluation Workflow

A tiered approach is recommended to systematically evaluate the biological activity of this compound. This workflow progresses from broad in vitro screening to more focused mechanistic studies and potential in vivo validation.

Biological_Evaluation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation antioxidant Antioxidant Assays (DPPH, Reducing Power) enzyme Enzyme Inhibition Assays antioxidant->enzyme anticancer Anticancer Screening (MTT/MTS Assay vs. Cancer Cell Lines) anticancer->enzyme antimicrobial Antimicrobial Testing (MIC/MBC Determination) antimicrobial->enzyme pathway Signaling Pathway Analysis (Western Blot, qPCR) enzyme->pathway binding Receptor Binding Studies pathway->binding animal_model Disease-Specific Animal Models binding->animal_model toxicity Preliminary Toxicity Studies animal_model->toxicity start Synthesized Compound start->antioxidant start->anticancer start->antimicrobial

Sources

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid: Synthesis, Predicted Properties, and Potential Biological Applications

Introduction

This compound is a heterocyclic compound featuring a pyrrolidinone core, a structural motif prevalent in a wide array of natural products and pharmacologically active molecules. The pyrrolidinone ring, a five-membered lactam, is recognized for its versatile biological activities. This core structure is substituted at the nitrogen atom with a 4-chlorophenethyl group, a moiety found in various central nervous system stimulants and other bioactive compounds.[1] The presence of a carboxylic acid group at the 3-position of the pyrrolidinone ring further enhances the potential for biological interactions and provides a handle for further chemical modifications.

Proposed Synthesis

The most direct and widely documented method for synthesizing 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine.[2][3] This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular amidation, typically facilitated by heating.

Reaction Scheme

The proposed synthesis of this compound involves the direct condensation of 4-chlorophenethylamine and itaconic acid.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Itaconic_Acid Itaconic Acid Target_Molecule 1-(4-Chlorophenethyl)-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid:e->Target_Molecule:w + Chlorophenethylamine 4-Chlorophenethylamine Chlorophenethylamine:e->Target_Molecule:w Heat (Δ) Water or Solvent-free

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.1 equivalents) and 4-chlorophenethylamine (1.0 equivalent).

  • Solvent Addition: Add water to the flask to create a slurry. Alternatively, for a solvent-free approach, the reactants can be heated directly.[3]

  • Heating: Heat the reaction mixture to reflux (if in water) or to 140-150°C (if solvent-free) for 12-24 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After cooling the reaction mixture to room temperature, if a precipitate has formed, it can be collected by filtration.

    • If no precipitate forms, the aqueous solution can be acidified with a dilute solution of hydrochloric acid (e.g., 5% HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.[2]

    • The resulting solid is then filtered, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as water, ethanol, or an ethanol/water mixture to yield the pure this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target molecule, calculated based on its chemical structure.

PropertyPredicted Value
Molecular FormulaC₁₃H₁₄ClNO₃
Molecular Weight267.71 g/mol
AppearanceLikely a white to off-white crystalline solid
Melting PointPredicted to be in the range of 150-200°C
SolubilitySparingly soluble in water; soluble in organic solvents
pKaEstimated around 4-5 for the carboxylic acid group
LogPPredicted to be in the range of 2-3

Potential Biological Activity and Therapeutic Applications

The structural components of this compound suggest several potential areas of biological activity.

Antimicrobial and Anticancer Potential

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key feature in numerous compounds exhibiting significant antimicrobial and anticancer properties.[2][5][6] Studies have shown that derivatives of this scaffold can inhibit the growth of various pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus.[2][6] Furthermore, certain derivatives have demonstrated potent anticancer activity against cell lines such as human lung adenocarcinoma (A549).[5][7] The biological activity is often modulated by the nature of the substituent on the nitrogen atom of the pyrrolidinone ring.[8] The presence of a halogenated phenyl group, such as the 4-chlorophenethyl moiety in the target molecule, has been associated with enhanced cytotoxic activity in some series of compounds.[9]

Central Nervous System (CNS) Activity

Substituted phenethylamines are a well-known class of compounds with diverse effects on the central nervous system.[1] They can act as stimulants, antidepressants, and appetite suppressants, primarily by modulating monoamine neurotransmitter systems.[1] The 4-chlorophenethylamine moiety in the target molecule could potentially confer activity at dopamine, serotonin, or norepinephrine transporters or receptors.[10][11] The pyrrolidinone core is also found in nootropic drugs like piracetam, suggesting that the target compound could have neuromodulatory properties.

Hypothesized Mechanism of Action (Anticancer)

Based on the activities of related compounds, a potential anticancer mechanism for this compound could involve the inhibition of key cellular signaling pathways or enzymes essential for cancer cell proliferation and survival.

Mechanism_of_Action Target_Molecule 1-(4-Chlorophenethyl)-5- oxopyrrolidine-3-carboxylic acid Kinase Tyrosine Kinase / Other Proliferation-related Enzyme Target_Molecule->Kinase Inhibition Apoptosis Apoptosis (Programmed Cell Death) Target_Molecule->Apoptosis Induction Pathway Signaling Pathway (e.g., MAPK/ERK) Kinase->Pathway Activation Kinase->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotion

Caption: Hypothesized anticancer mechanism of action.

Structure-Activity Relationships (SAR) Insights

The biological profile of this compound would be influenced by its key structural features:

  • The 5-Oxopyrrolidine-3-Carboxylic Acid Core: This scaffold provides a rigid framework and hydrogen bonding capabilities (amide carbonyl and carboxylic acid) that are crucial for receptor or enzyme binding. The stereochemistry at the 3-position could also be a critical determinant of activity.[12]

  • The 4-Chlorophenethyl Substituent: The lipophilicity and electronic properties of this group can significantly impact cell permeability and binding affinity. The chlorine atom at the para position can influence metabolic stability and interactions within a binding pocket.[13] The two-carbon ethyl linker provides conformational flexibility, allowing the aromatic ring to adopt various orientations.

  • The Carboxylic Acid Group: This acidic moiety can form ionic bonds or hydrogen bonds with biological targets. It also influences the overall solubility and pharmacokinetic properties of the molecule. Esterification or amidation of this group can be used to generate prodrugs or new derivatives with altered activity profiles.[8]

Key Experimental Protocols: In Vitro Anticancer Assay

To evaluate the hypothesized anticancer activity, a standard MTT assay can be performed.

Workflow for MTT Assay

MTT_Assay_Workflow A 1. Seed Cancer Cells (e.g., A549) in 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat with varying concentrations of the target compound B->C D 4. Incubate for 24-48h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) D->E F 6. Incubate for 4h (Formation of formazan crystals) E->F G 7. Solubilize Formazan with DMSO or other solvent F->G H 8. Measure Absorbance at ~570 nm G->H I 9. Calculate Cell Viability and determine IC₅₀ H->I

Caption: Workflow for determining anticancer activity.

Step-by-Step Methodology
  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The target compound is dissolved in DMSO to create a stock solution, which is then serially diluted in the cell culture medium. The cells are treated with these dilutions (final concentrations typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.[14]

  • Incubation: The plates are incubated for 24 to 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound represents a novel chemical entity with significant potential for biological activity, stemming from its hybrid structure that combines the pharmacologically privileged 5-oxopyrrolidine core with a substituted phenethylamine moiety. Based on extensive literature on analogous structures, this compound is hypothesized to possess promising antimicrobial and anticancer properties, and may also exhibit CNS activity. The proposed synthetic route is straightforward and based on well-established chemical transformations. This technical guide provides a solid foundation for the future synthesis, characterization, and biological evaluation of this compound, highlighting it as a compelling candidate for further investigation in drug discovery programs.

References

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
  • Wikipedia contributors. (2024). Substituted phenethylamine. Wikipedia, The Free Encyclopedia. [Link]
  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]
  • Šateikaitė, J., Krikštaponis, K., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 22. [Link]
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]
  • ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Grybaitė, B., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5005. [Link]
  • Krikštaponis, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed. [Link]
  • Khan, I., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed. [Link]
  • Imbrasaitė, K., Gudeikaitė, A., Grybaitė, B., & Mickevičius, V. (2023).
  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4872. [Link]
  • Lee, J., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 108–115. [Link]
  • ResearchGate. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
  • ResearchGate. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids.
  • Barreiro, E. J., & Lages, A. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(11), 2679. [Link]
  • Khan, I., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]
  • Biomolecules & Therapeutics. (2023).
  • Shakya, T., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed. [Link]
  • Krikštaponis, K., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(23), 5641. [Link]
  • Shakya, T., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 13(7), 672. [Link]
  • Serkov, S. A., et al. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. [Link]
  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Grybaitė, B., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5005. [Link]

Sources

Spectroscopic data for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry and drug development due to its substituted pyrrolidinone scaffold. As direct experimental data for this specific compound is not widely published, this document synthesizes predictive data based on established spectroscopic principles and extensive reference data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel chemical entities.

Introduction and Molecular Overview

This compound belongs to a class of N-substituted pyroglutamic acid analogues. The pyrrolidinone ring is a privileged scaffold in pharmacology, appearing in a wide array of bioactive molecules. The characterization of such molecules is the bedrock of chemical synthesis and drug discovery, ensuring structural integrity, purity, and conformity to the intended design. Spectroscopic analysis is the cornerstone of this characterization process.

This guide will elucidate the expected spectroscopic signatures of the target molecule by dissecting its three primary structural components:

  • The 4-Chlorophenethyl Group: An aromatic ring substituted with chlorine, linked by a two-carbon (ethyl) chain.

  • The 5-Oxopyrrolidine Ring: A five-membered lactam (cyclic amide).

  • The Carboxylic Acid Moiety: A key functional group influencing solubility and potential biological interactions.

By understanding the expected spectral behavior of each component, we can construct a complete and predictive spectroscopic profile of the entire molecule.

Experimental Workflows & Protocols

To ensure data integrity and reproducibility, standardized protocols are paramount. The following sections describe field-proven methodologies for acquiring high-quality spectroscopic data.

Workflow for Spectroscopic Analysis

The logical flow for characterizing a novel compound like this compound involves a multi-technique approach to unambiguously confirm its structure.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Data Integration & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms Sample ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY) Elucidate Full Structure purification->nmr Sample integration Integrate All Spectral Data ms->integration ir->integration nmr->integration validation Structure Confirmed integration->validation

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Experimental Protocol: A sample of ~5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxylic acid and revealing the exchangeable acidic proton. The spectrum is recorded on a 400 MHz or higher field spectrometer.

Predicted Spectral Data & Interpretation: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration value of these signals corresponds to the number of protons they represent.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights
~12.5Broad Singlet1H-COOH The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield shift due to strong hydrogen bonding and deshielding. Its broadness is characteristic, and it will disappear upon a D₂O shake.[1]
7.35 - 7.25Multiplet (AA'BB')4HAromatic C-H The four protons on the 1,4-disubstituted benzene ring will appear as a complex multiplet, often resolving into two distinct doublets (an AA'BB' system), characteristic of para-substitution.
3.60 - 3.40Multiplet2HN-CH₂ (Pyrrolidinone)These protons are adjacent to the electron-withdrawing nitrogen atom of the lactam, shifting them downfield.
3.55 - 3.45Multiplet2HN-CH₂ (Ethyl)These protons are also attached to the nitrogen, and their chemical shift will be similar to the other N-CH₂ group.
3.30 - 3.15Multiplet1H-CH-COOH This methine proton is alpha to both the lactam and carboxylic acid carbonyls, resulting in a significant downfield shift.
2.85 - 2.70Multiplet2HAr-CH₂ The methylene protons adjacent to the aromatic ring.
2.70 - 2.55Multiplet2H-CH₂-CO These methylene protons are adjacent to the lactam carbonyl group. They are often diastereotopic, leading to a more complex multiplet.
¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted Spectral Data & Interpretation: The ¹³C spectrum provides a count of the unique carbon environments and information about their electronic nature.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale & Expert Insights
~174-172-COOH The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[1]
~172-170-C=O (Lactam)The lactam carbonyl carbon is also significantly deshielded, typically appearing slightly upfield of the carboxylic acid carbon.[2][3][4][5]
~138Aromatic C-Cl The aromatic carbon directly bonded to the chlorine atom.
~132Aromatic C (ipso)The aromatic carbon attached to the ethyl group.
~130Aromatic C-H Aromatic carbons bearing a proton.
~129Aromatic C-H Aromatic carbons bearing a proton.
~50-48N-CH₂ (Pyrrolidinone)Carbon adjacent to the lactam nitrogen.
~48-46N-CH₂ (Ethyl)Carbon adjacent to the lactam nitrogen.
~38-36-CH-COOH The methine carbon alpha to the carbonyls.
~36-34-CH₂-CO The methylene carbon alpha to the lactam carbonyl.
~34-32Ar-CH₂ The methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: For a solid sample, the most common method is preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk through which the IR beam is passed.

Predicted Spectral Data & Interpretation: The IR spectrum provides a "fingerprint" that confirms the presence of the core structural motifs.

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance & Interpretation
3300 - 2500O-H stretch (broad)Carboxylic AcidThis very broad and strong absorption is one of the most characteristic peaks in IR spectroscopy and is a definitive indicator of the -COOH group.[1]
~1720C=O stretch (strong)Carboxylic AcidThe sharp, strong absorption of the carboxylic acid carbonyl is expected in this region.[1]
~1670C=O stretch (strong)Amide (Lactam)The lactam carbonyl typically absorbs at a slightly lower frequency than the acid carbonyl, providing a distinct, strong peak.[2][3][4][6][7]
~1600, ~1490C=C stretchAromatic RingThese absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.
~820C-H bend (out-of-plane)1,4-Disubstituted RingThis strong band is highly indicative of a para-substituted aromatic ring.
~750C-Cl stretchAryl HalideThe presence of the carbon-chlorine bond is confirmed by a peak in this region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. The analysis can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

Molecular Formula: C₁₃H₁₄ClNO₃ Molecular Weight: 267.71 g/mol Exact Mass: 267.0662

Predicted Data & Fragmentation Analysis: In positive-ion ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 268.0735. The analysis of fragmentation patterns provides a roadmap of the molecule's weakest bonds and most stable fragments.

G cluster_frags Key Fragmentation Pathways parent [M+H]⁺ m/z = 268.07 loss_cooh Fragment A m/z = 222.08 (Loss of HCOOH, -46 Da) parent->loss_cooh - HCOOH loss_h2o Fragment B m/z = 250.06 (Loss of H₂O, -18 Da) parent->loss_h2o - H₂O benzyl_cleavage Fragment C m/z = 125.02 (Chlorobenzyl Cation) parent->benzyl_cleavage Benzylic Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS.

  • Pathway to Fragment A (m/z 222.08): A common fragmentation for carboxylic acids is the neutral loss of formic acid (HCOOH), a process known as decarboxylation followed by loss of H₂.

  • Pathway to Fragment B (m/z 250.06): The loss of a water molecule from the parent ion is a facile process for molecules containing a carboxylic acid.

  • Pathway to Fragment C (m/z 125.02): Cleavage of the bond between the ethyl chain and the pyrrolidinone ring can generate a stable chlorotropylium or chlorobenzyl cation, a characteristic fragment for the 4-chlorophenethyl moiety.

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed, predictive framework for interpreting its ¹H NMR, ¹³C NMR, IR, and MS data. The expected chemical shifts, vibrational frequencies, and fragmentation patterns discussed herein are grounded in fundamental chemical principles and supported by data from closely related analogues. By following the outlined protocols and using this interpretive guide, researchers can confidently verify the structure and purity of this compound, facilitating its use in further scientific investigation.

References

  • Zarghi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
  • ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate.
  • ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. ResearchGate.
  • Šačkus, A., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • Starkevič, U., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH.
  • PubChem. (n.d.). 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
  • Zhang, C., et al. (2021). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate.
  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem.
  • Nagasree, K. P., et al. (2017). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. ResearchGate.
  • SpectraBase. (n.d.). 2-Pyrrolidone - Optional[FTIR] - Spectrum. SpectraBase.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
  • Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Zarghi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical factor in designing molecules with high target specificity and affinity.[2][3] This guide focuses on a specific, novel derivative, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid , providing a comprehensive technical overview of its core physicochemical properties. While direct experimental data for this precise molecule is not yet extensively published, this document synthesizes predictive data based on closely related analogs and outlines authoritative, field-proven protocols for its empirical characterization. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a recurring motif in a vast array of natural products and synthetic drugs, valued for its conformational flexibility and stereochemical complexity.[2][3] Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a puckered structure, which can be finely tuned by substituents to control the spatial orientation of functional groups.[2] This "pseudorotation" is critical for optimizing interactions with biological targets, such as enzymes and receptors.[3]

The incorporation of a 5-oxopyrrolidine (also known as pyroglutamic acid or pyrrolidinone) moiety, combined with a carboxylic acid at the 3-position, creates a rigid and versatile scaffold with multiple points for functionalization.[1][4] The specific compound of interest, This compound , combines this core with a lipophilic 4-chlorophenethyl group, suggesting potential applications in areas where blood-brain barrier penetration or interaction with hydrophobic binding pockets is desired. The pyrrolidine scaffold is integral to drugs targeting a wide range of conditions, from type 2 diabetes (e.g., DPP-IV inhibitors) to thrombosis (e.g., Factor XIa inhibitors).[4]

Molecular Identity and Predicted Physicochemical Properties

Precise structural confirmation is the foundational step in the characterization of any novel compound.[5] The identity of This compound is defined by its unique arrangement of atoms and functional groups.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation cluster_purification Workup & Purification Itaconic_Acid Itaconic Acid Reflux Reflux in H₂O (e.g., 12-24h) Itaconic_Acid->Reflux Amine 4-Chlorophenethylamine Amine->Reflux Target 1-(4-Chlorophenethyl)-5-oxopyrrolidine- 3-carboxylic acid Reflux->Target Michael Addition & Amide Formation Dissolve Dissolve in aq. NaOH Target->Dissolve Filter Filter Dissolve->Filter Acidify Acidify with HCl (pH ~2) Filter->Acidify Precipitate Precipitate & Filter Acidify->Precipitate Recrystallize Recrystallize Precipitate->Recrystallize

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization Protocols

Unambiguous structural confirmation is paramount. [5]A combination of spectroscopic techniques is required to validate the identity and purity of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons from the chlorophenethyl group, diastereotopic protons of the pyrrolidinone ring, and a characteristic signal for the carboxylic acid proton.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the aliphatic carbons of the pyrrolidine ring and ethyl linker. [6] 3.2.2. Infrared (IR) Spectroscopy

  • Methodology: A solid sample is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a transparent pellet. [5]The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

    • C=O stretch from the amide (lactam) ring (~1670-1690 cm⁻¹). [7] * C-Cl stretch (~700-800 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

  • Methodology: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method to confirm the molecular formula.

  • Expected Result: The analysis should yield an exact mass corresponding to the molecular formula C₁₃H₁₄ClNO₃, confirming the elemental composition. [5]

Experimental Determination of Key Physicochemical Properties

The following protocols describe robust, self-validating systems for determining the critical physicochemical properties that govern a compound's behavior in biological systems.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_properties Property Determination cluster_data Data Analysis & Reporting Start Synthesized & Purified Compound Solubility Aqueous Solubility (Shake-Flask Method) Start->Solubility pKa Acid Dissociation Constant (pKa) (Potentiometric Titration) Start->pKa logP Lipophilicity (logP) (Shake-Flask or HPLC) Start->logP MeltingPoint Melting Point (Capillary Method) Start->MeltingPoint Solubility_Data Solubility (mg/mL, µM) Solubility->Solubility_Data pKa_Data pKa Value(s) pKa->pKa_Data logP_Data logP Value logP->logP_Data MP_Data Melting Range (°C) MeltingPoint->MP_Data End Comprehensive Physicochemical Profile Solubility_Data->End pKa_Data->End logP_Data->End MP_Data->End

Caption: Logical workflow for comprehensive physicochemical profiling.

Protocol: Aqueous Thermodynamic Solubility

Causality: Solubility is a critical determinant of oral bioavailability and dissolution rate. The shake-flask method is the gold-standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Protocol: Acid Dissociation Constant (pKa)

Causality: The pKa value dictates the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. For this compound, the carboxylic acid is the primary ionizable group. Potentiometric titration provides a direct and accurate measure of pKa.

  • Instrumentation: Use an automated potentiometric titrator equipped with a calibrated pH electrode.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution at the start of the titration.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the first or second derivative.

Protocol: Lipophilicity (logP)

Causality: The partition coefficient (logP) between octanol and water is the standard measure of a molecule's lipophilicity. It is a key predictor of membrane permeability, metabolic stability, and overall pharmacokinetic behavior.

  • System Preparation: Pre-saturate n-octanol with water and water (or buffer at pH 7.4) with n-octanol to ensure thermodynamic equilibrium between the two phases.

  • Partitioning: Dissolve the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a period of rest to allow the phases to separate completely. Centrifugation can aid in separation.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Conclusion

This compound is a novel compound built upon the robust and biologically significant pyrrolidine scaffold. [1][2]While specific experimental data is pending, this guide provides a comprehensive framework for its synthesis, characterization, and physicochemical profiling based on established scientific principles and data from closely related analogs. [8][9][10]The outlined protocols offer a clear and authoritative path for researchers to generate the empirical data needed to fully evaluate this molecule's potential in a drug discovery and development context. The combination of the rigid pyrrolidinone core and the lipophilic chlorophenethyl side chain presents an intriguing profile worthy of further investigation.

References

  • BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
  • BenchChem. (2025).
  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • OIST.
  • BenchChem. (2025). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
  • Desai, G. T., et al. (2014). Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research.
  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Al-Obaid, A. M., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.
  • CROCHEM. 1-(4-(3-chlorophenethyl)phenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide CAS:676472-69-8 manufacturer & supplier.
  • Shishkov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • ChemSrc. (2025). CAS#:75810-52-5 | 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid.
  • ChemWhat. 1-(2-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID CAS#: 91349-19-8.
  • Al-Ghorbani, M., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • NINGBO INNO PHARMCHEM CO.,LTD. Discover High-Purity 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid for Your Pharmaceutical Needs.
  • Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Tautkevičius, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • PubChemLite. 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • PubChem. Pyrrolidone carboxylic acid.
  • Petrikaite, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • Sigma-Aldrich. 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • SynHet. 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid.
  • PubChemLite. 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • BLDpharm. 897739-23-0|Ethyl 3-[1-(4-chlorophenyl)

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid. Pyroglutamic acid and its analogs are significant chiral synthons and are prevalent in various biologically active molecules and pharmaceuticals.[1] The protocol herein details a robust and efficient one-pot synthesis methodology centered on a cascade aza-Michael addition and intramolecular cyclization reaction. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a step-by-step protocol, mechanistic insights, and expected outcomes.

Introduction and Scientific Background

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a core component of pyroglutamic acid, serves as a versatile building block in asymmetric synthesis.[1] Its derivatives have been explored for a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The target molecule, this compound, incorporates a 4-chlorophenethyl moiety, a common substituent in pharmacologically active compounds.

The synthetic strategy employed is a highly efficient cascade reaction sequence. It leverages the reactivity of itaconic acid, a bio-based dicarboxylic acid, as a Michael acceptor.[5][6] The process begins with the conjugate addition (aza-Michael addition) of the primary amine of 4-chlorophenethylamine to the α,β-unsaturated system of itaconic acid. This is immediately followed by a spontaneous intramolecular amidation (cyclization) to form the thermodynamically stable five-membered lactam ring, yielding the desired product.[7][8][9] This one-pot approach is advantageous due to its atom economy, operational simplicity, and the common availability of the starting materials.

Reaction Scheme:

Itaconic Acid + 4-Chlorophenethylamine → this compound

Reaction Scheme for the synthesis of this compound

Synthesis Workflow Overview

The following diagram outlines the complete workflow from reactant preparation to final product analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis Reactants Reactant Weighing - Itaconic Acid - 4-Chlorophenethylamine Setup Reaction Setup - Combine reactants in flask - Add stir bar and condenser Reactants->Setup Solvent Solvent Preparation - Deionized Water Solvent->Setup Reflux Thermal Reaction - Heat to reflux (100-105 °C) - Stir for 12-24 hours Setup->Reflux Cooldown Cooling & Basification - Cool to room temp - Dissolve in 10% NaOH(aq) Reflux->Cooldown Filter Gravity Filtration - Remove insoluble impurities Cooldown->Filter Precipitate Acidification - Add HCl(aq) to pH 2-3 - Precipitate product Filter->Precipitate Isolate Product Isolation - Vacuum filtration - Wash with cold water Precipitate->Isolate Dry Drying - Dry in vacuum oven Isolate->Dry Analysis Characterization - NMR, IR, MS - Melting Point Dry->Analysis

Caption: High-level workflow for the synthesis and analysis of the target compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Itaconic Acid (C₅H₆O₄)≥99%Sigma-AldrichM.W. 130.10 g/mol
4-Chlorophenethylamine (C₈H₁₀ClN)≥98%Sigma-AldrichM.W. 155.62 g/mol
Sodium Hydroxide (NaOH)Reagent GradeVWRFor work-up
Hydrochloric Acid (HCl)37% w/w, ReagentFisher ScientificFor work-up
Deionized Water (H₂O)Type II or betterMilliporeUsed as the reaction solvent
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer hotplate

  • Magnetic stir bar

  • Reflux condenser with tubing

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH indicator strips

  • Analytical balance (± 0.001 g)

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar N-substituted 5-oxopyrrolidine-3-carboxylic acids.[3][4][10]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask, add itaconic acid (16.26 g, 0.125 mol, 1.25 equiv.).

  • Add deionized water (100 mL) to the flask.

  • While stirring, add 4-chlorophenethylamine (15.56 g, 0.100 mol, 1.0 equiv.).

    • Rationale: Using a slight excess of itaconic acid ensures the complete consumption of the more valuable amine starting material. Water is an effective, safe, and environmentally benign solvent for this reaction.[3][4]

Step 2: Thermal Reaction

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 100-105 °C) using the stirrer hotplate.

  • Maintain a gentle reflux with continuous stirring for 18 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for both the initial aza-Michael addition and the subsequent intramolecular cyclization (amidation), which involves the elimination of a water molecule.[5] An extended reaction time ensures the cascade reaction proceeds to completion.

Step 3: Product Isolation and Work-up

  • After 18 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Dilute the mixture by adding an aqueous 10% sodium hydroxide solution (approx. 150 mL) until the solid product fully dissolves and the solution is basic (pH > 10).

    • Rationale: The carboxylic acid product is deprotonated to its soluble carboxylate salt in a basic solution, allowing for the removal of any non-acidic, insoluble impurities via filtration.

  • Perform a gravity filtration to remove any slight cloudiness or insoluble byproducts.

  • Transfer the clear filtrate to a clean beaker and place it in an ice bath to cool.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the filtrate until the pH of the solution is approximately 2-3. A thick white precipitate will form.

    • Rationale: Acidification protonates the carboxylate salt, rendering the final product insoluble in the aqueous medium and causing it to precipitate out of the solution.[3][10]

Step 4: Purification and Drying

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any residual salts.

  • Press the solid dry on the filter to remove as much water as possible.

  • Transfer the solid to a pre-weighed watch glass and dry in a vacuum oven at 60-70 °C overnight.

  • The final product, this compound, should be obtained as a white to off-white crystalline solid.

    • Expected Yield: 75-85%.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the pyrrolidinone ring protons (COCH₂, CH, NCH₂) between δ 2.5-4.0 ppm and signals for the aromatic and ethyl bridge protons of the 4-chlorophenethyl group.[4][11] A broad singlet for the carboxylic acid proton will be observed downfield (>12 ppm).

  • ¹³C NMR: Expect signals corresponding to the two carbonyl carbons (amide and carboxylic acid) around δ 172-175 ppm, along with peaks for the aliphatic carbons of the pyrrolidinone ring and the 4-chlorophenethyl substituent.[11]

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1740 cm⁻¹), and a strong C=O stretch for the lactam amide (~1640 cm⁻¹).[10]

  • Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₄ClNO₃, [M+H]⁺: 268.0684; Found: 268.06xx.

  • Melting Point: Determine the melting point range and compare it to literature values for analogous compounds if available. A sharp melting point is indicative of high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or product loss during work-up.Ensure reflux temperature and time are adequate. Be careful not to add excess acid too quickly during precipitation.
Oily Product Impurities or residual solvent.Ensure the product is thoroughly washed with cold water. Consider recrystallization from an appropriate solvent (e.g., ethanol/water).
Reaction Stalls Insufficient temperature.Verify the heating mantle/hotplate is functioning correctly and that a true reflux is maintained.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 4-Chlorophenethylamine is a corrosive amine. Handle with care in a well-ventilated fume hood.

  • Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme caution.

  • All procedures should be performed in a well-ventilated chemical fume hood.

References

  • Hu, G., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters.
  • Bentz, E. L., et al. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry.
  • Reddy, T. S., et al. (2015). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Tetrahedron.
  • Noordzij, G. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry.
  • Noordzij, G. J., & Wilsens, C. H. R. M. (2019). Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate.
  • Szymanska, E., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Molecules.
  • Panday, S. K. (2021). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis.
  • Pinceková, L., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molbank.
  • Goodship, D. M., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Reaction Chemistry & Engineering.
  • Ali, M. A., & Kaneko, T. (2015). Synthetic route of bio-based polyamides derived from itaconic.... ResearchGate.
  • Szymanska, E., et al. (2023). Aza-Michael addition between itaconic acid and aliphatic diamines. ResearchGate.
  • Tumosienė, I., et al. (2014). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules.
  • Ragavan, R. V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.
  • Kopustinskiene, D. M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences.
  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences.
  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Ali, M. A., & Kaneko, T. (2016). Microbe-Derived Itaconic Acid: Novel Route to Biopolyamides. ResearchGate.
  • Geiser, E., et al. (2020). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. Metabolic Engineering Communications.

Sources

Application Notes and Protocols for the Purification of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the purification of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a selection of robust methods including acid-base extraction, recrystallization, and silica gel chromatography. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and guidance for optimization.

Introduction: The Importance of Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and complicate the interpretation of biological data.

This guide outlines three primary methods for the purification of the target compound, each suited to different scales of operation and impurity profiles. The choice of method will depend on the nature of the impurities present, the quantity of material to be purified, and the desired final purity level.

Understanding Potential Impurities

A common synthetic route to this compound involves the aza-Michael addition of 4-chlorophenethylamine to itaconic acid, followed by an intramolecular cyclization.[1][2][3] Based on this synthesis, the primary impurities are likely to be:

  • Unreacted Starting Materials: 4-chlorophenethylamine (a basic impurity) and itaconic acid (an acidic impurity).

  • Side-Products: Isomers of itaconic acid or products from incomplete cyclization.[4][5]

A thorough understanding of these potential impurities is crucial for selecting the most effective purification strategy.

Purification Strategy Overview

The purification of this compound can be approached through a multi-step process, often beginning with a liquid-liquid extraction to remove the bulk of neutral and basic impurities, followed by recrystallization or chromatography for final polishing.

Purification_Workflow Crude_Product Crude Product (Target Acid, Basic Impurity, Acidic Impurity) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization For Crystalline Solids Chromatography Column Chromatography Acid_Base_Extraction->Chromatography For Amorphous Solids or High Purity Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for the target compound.

Method 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[6] The carboxylic acid is deprotonated with a mild base to form a water-soluble carboxylate salt, which partitions into the aqueous phase.[7][8] Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.[9]

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A mild base like sodium bicarbonate is generally sufficient and preferred over strong bases like NaOH to avoid potential hydrolysis of the lactam ring.[7]

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.

  • Back-Washing (Optional but Recommended): To remove any entrained neutral impurities from the combined aqueous extracts, wash with a small portion of the organic solvent used in step 1.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The target carboxylic acid should precipitate out of the solution.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven or desiccator.

Parameter Recommendation Rationale
Organic Solvent Diethyl ether, Ethyl acetateGood solubility for organic compounds, immiscible with water.
Aqueous Base Saturated NaHCO₃Mild base to deprotonate the carboxylic acid without harsh conditions.
Acid for Precipitation 6M HClStrong acid to ensure complete protonation and precipitation of the product.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[11] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[12]

Solvent Selection

The choice of solvent is critical for successful recrystallization.[12] For a compound with both polar (carboxylic acid, lactam) and non-polar (chlorophenethyl group) moieties, a moderately polar solvent or a mixed solvent system is often effective.[13]

Recommended Solvents to Screen:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl acetate

  • Toluene

  • Mixtures such as ethanol/water or ethyl acetate/hexane[12]

Detailed Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Method 3: Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[14] Silica gel is a polar adsorbent. Non-polar compounds will have a weaker interaction with the silica gel and will elute faster with a less polar mobile phase. Polar compounds, like our target carboxylic acid, will interact more strongly and require a more polar mobile phase to elute.[15]

Thin-Layer Chromatography (TLC) for Method Development

Before running a column, it is essential to develop a suitable solvent system using TLC. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.3-0.5 and good separation from impurities.[16]

Common TLC Issue with Carboxylic Acids: Carboxylic acids often streak on silica gel TLC plates due to strong interactions. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent.[17]

Detailed Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for a polar compound like this would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.5% acetic acid.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the final product under high vacuum.

Chromatography_Process cluster_0 Preparation cluster_1 Separation & Isolation TLC 1. TLC Method Development (e.g., Hexane:EtOAc + 0.5% AcOH) Column_Packing 2. Pack Silica Gel Column TLC->Column_Packing Sample_Loading 3. Load Crude Sample Column_Packing->Sample_Loading Elution 4. Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 6. Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling 7. Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Remove Solvent Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Step-by-step workflow for purification by column chromatography.

Conclusion

The purification of this compound is a critical step in its use as a pharmaceutical intermediate. The choice of purification method—acid-base extraction, recrystallization, or column chromatography—should be guided by the specific impurities present and the desired scale and purity. The protocols provided in this guide offer a robust starting point for developing a tailored purification strategy. It is recommended to analyze the purified product by methods such as NMR, LC-MS, and melting point determination to confirm its identity and purity.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach (3rd ed.). Cengage Learning.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • MH Chem. (2022, July 8).
  • ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
  • LibreTexts. (2021). Thin Layer Chromatography (TLC).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (1972).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Google Patents. (2016).
  • Frontiers in Chemistry. (2019).
  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography.
  • National Center for Biotechnology Information. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. [Link]
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
  • ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on itaconates.
  • ResearchGate. (n.d.). (PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column.
  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies | Request PDF.
  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate.

Sources

Analytical techniques for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Comprehensive Characterization of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

This compound is a substituted pyrrolidinone derivative. The pyrrolidinone scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As with any potential pharmaceutical candidate, unambiguous structural confirmation, purity assessment, and consistent characterization are critical for development and regulatory compliance. This compound serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2]

This guide provides a multi-technique approach to the comprehensive characterization of this molecule, outlining the causality behind experimental choices and providing detailed protocols for key analytical methods. The molecule possesses several key structural features that dictate the analytical strategy: a chlorophenyl group, an N-phenethyl substituent, a chiral center at the C3 position, a cyclic amide (lactam), and a carboxylic acid.

Integrated Analytical Strategy

A robust characterization of the target molecule relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, from confirming the molecular structure to quantifying impurities. The overall workflow is designed to establish identity, purity, and structure conclusively.

G cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Compositional & Definitive NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS FTIR FTIR Spectroscopy NMR->FTIR HPLC Reversed-Phase HPLC (Purity, Quantification) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC EA Elemental Analysis (CHN) XRay Single Crystal X-Ray (Absolute Stereochemistry) EA->XRay Synthesis Synthesized Compound Synthesis->NMR Synthesis->HPLC Synthesis->EA

Caption: Integrated workflow for comprehensive characterization.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure confirmation. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) provides detailed information about the carbon skeleton and proton environments.

  • ¹H NMR: The proton spectrum will confirm the presence of all key fragments. Protons on the carbon adjacent to a carbonyl group typically absorb near 2 δ.[3] The protons of the α-carbon to the carboxylic acid are expected around 2-2.5 ppm.[4] The diastereotopic protons of the pyrrolidinone ring may exhibit complex second-order coupling patterns.[5]

  • ¹³C NMR: The carbon spectrum is crucial for confirming the carbon count and identifying key functional groups. The carbonyl carbons of carboxylic acid derivatives absorb in the range of 160 to 180 δ, while the amide carbonyl is also found in this region.[3][4]

Expected Chemical Shift Ranges (Illustrative)

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Causality / Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)170 - 185The acidic proton is highly deshielded and often broad due to hydrogen bonding and exchange.
Aromatic (C₆H₄Cl)7.0 - 7.5125 - 140Protons on the chlorinated ring will show a characteristic AA'BB' splitting pattern.
Pyrrolidinone Amide C=O-170 - 180The lactam carbonyl is distinct from the carboxylic acid carbonyl.
Pyrrolidinone Ring (CH, CH₂)2.0 - 4.025 - 60Protons and carbons are in a complex environment, influenced by adjacent stereocenters and carbonyls.
Phenethyl Linker (-CH₂CH₂-)2.8 - 3.830 - 50Two distinct triplets are expected if coupling is straightforward.
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which corroborates the proposed structure. High-resolution mass spectrometry (HRMS) is essential for determining the exact elemental composition.

  • Rationale: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule due to the presence of the ionizable carboxylic acid group. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored. For 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₁H₁₀ClNO₃), the expected monoisotopic mass is 239.035 g/mol .[6]

  • Fragmentation (MS/MS): Tandem MS can provide structural insights. A key fragmentation pathway for many carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO⁺).[7] For this molecule, characteristic losses would include H₂O, CO₂, and cleavage at the phenethyl linker or within the pyrrolidinone ring. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of ~3:1).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

  • Rationale: The spectrum will be dominated by characteristic absorptions from the carbonyl groups and the O-H bond.

  • Expected Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[8]

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[8]

    • C=O Stretch (Amide/Lactam): A strong absorption near the lower end of the carbonyl region, typically 1650-1690 cm⁻¹.[3][4] The five-membered ring strain can slightly increase this frequency.

    • C-N Stretch: Found in the 1200-1350 cm⁻¹ region.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Purity, Separation, and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantifying it in various matrices.

  • Rationale: A reversed-phase (RP-HPLC) method is the logical starting point. The molecule has both non-polar (chlorophenethyl) and polar (carboxylic acid) moieties, making it well-suited for separation on a C18 or C8 stationary phase. UV detection is ideal due to the strong chromophore of the chlorophenyl group (typically detected around 254 nm).

  • Method Development Insights: The mobile phase will likely consist of an acidified aqueous component (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (acetonitrile or methanol). The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. A gradient elution is recommended to ensure elution of any potential impurities with different polarities.

Chiral Chromatography

The molecule has a stereocenter at the C3 position of the pyrrolidinone ring, meaning it can exist as a pair of enantiomers. A specific chiral HPLC method is required to separate and quantify these enantiomers.

  • Rationale: Standard achiral HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H), is necessary.[9] Often, separation is performed in normal-phase mode (e.g., hexane/ethanol mobile phase), which may require derivatization of the carboxylic acid to an ester or amide to improve compatibility and resolution.[9]

Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol describes a general-purpose reversed-phase HPLC method for assessing the purity of the title compound.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water (diluent).

    • Prepare a working solution for injection by diluting the stock solution to 0.1 mg/mL with the diluent.

  • Chromatographic Conditions:

ParameterValueRationale
Flow Rate1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume10 µLBalances sensitivity with potential for peak overload.
Column Temperature30 °CEnsures reproducible retention times.
DetectionUV at 254 nmThe chlorophenyl group provides strong absorbance at this wavelength.
Gradient ProgramTime (min)%B
05
2095
2595
25.15
305
  • Analysis and System Suitability:

    • Inject a diluent blank to ensure no system contamination.

    • Make five replicate injections of the 0.1 mg/mL standard solution.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Molecular Weight Confirmation by LC-MS

This protocol uses the HPLC conditions above coupled to a mass spectrometer for identity confirmation.

  • LC System: Use the same column and gradient as in Protocol 1. Crucially, only volatile mobile phase modifiers like formic acid can be used. Phosphoric acid is not compatible with MS.[10]

  • MS System Preparation:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes.

    • Scan Range: m/z 100 - 500.

    • Source Parameters: Optimize spray voltage and capillary temperature for the compound of interest. A good starting point is 4 kV spray voltage and 300 °C capillary temperature.[1]

  • Data Acquisition and Interpretation:

    • Inject the 0.1 mg/mL sample solution.

    • Extract the ion chromatogram for the expected adducts:

      • Positive Mode: [M+H]⁺ at m/z 240.04.

      • Negative Mode: [M-H]⁻ at m/z 238.03.

    • Confirm the presence of the chlorine isotope peak for each adduct ([M+2]+H]⁺ at m/z 242.04 and [M+2]-H]⁻ at m/z 240.03, respectively) with an intensity approximately one-third of the main peak.

Conclusion

The analytical strategy detailed herein provides a comprehensive framework for the characterization of this compound. By integrating data from NMR, MS, FTIR, and both achiral and chiral HPLC, researchers can confidently establish the identity, structure, purity, and enantiomeric composition of this important pharmaceutical intermediate. Each protocol is grounded in established analytical principles, ensuring robust and reproducible results critical for the advancement of drug development programs.

References

  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.
  • Valdés-García, G., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society.
  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry.
  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. JoVE Core Organic Chemistry.
  • SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • RSC Publishing. (2025). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate.
  • PubChem. (n.d.). 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

Sources

Using 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid in neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Harnessing the Therapeutic Potential of GPR171 Agonists: A Guide to In Vitro and In Vivo Characterization

Introduction: The Emerging Role of GPR171 in Neuropharmacology

The G protein-coupled receptor 171 (GPR171) has recently been identified as a promising target for the development of novel therapeutics, particularly in the realm of pain management.[1][2] GPR171, also known as H963, is a class A rhodopsin-like GPCR whose endogenous ligand is the neuropeptide BigLEN.[3][4] This receptor is expressed in key areas of the nervous system involved in pain perception and modulation, including the dorsal root ganglia (DRG) and the periaqueductal gray (PAG).[1][5] Emerging research has highlighted the potential of GPR171 agonists to alleviate chronic neuropathic and inflammatory pain, offering a novel mechanistic approach to analgesia.[1][2][5]

This guide provides a comprehensive overview and detailed protocols for researchers investigating the neuropharmacological properties of GPR171 agonists, with a focus on compounds sharing structural similarities with known modulators, such as the pyrrolidine-based agonist MS15203. While the specific compound 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively characterized in publicly available literature, the principles and methodologies outlined herein are directly applicable to the study of novel pyrrolidine derivatives targeting GPR171.[6][7][8]

The protocols detailed below are designed to enable researchers to:

  • Characterize the binding affinity and functional potency of novel GPR171 agonists in vitro.

  • Elucidate the intracellular signaling pathways engaged by GPR171 activation.

  • Evaluate the analgesic efficacy of GPR171 agonists in established preclinical models of pain.

Mechanism of Action: GPR171 Signaling

GPR171 is a Gi/o-coupled receptor.[1] Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the activity of downstream effectors, including ion channels involved in nociception, such as Transient Receptor Potential (TRP) channels.[1]

The following diagram illustrates the canonical GPR171 signaling pathway:

GPR171_Signaling GPR171 GPR171 G_protein Gi/o Protein (αβγ) GPR171->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits cAMP cAMP AC->cAMP Converts Agonist GPR171 Agonist (e.g., MS15203) Agonist->GPR171 ATP ATP ATP->AC PKA PKA cAMP->PKA Activates TRP TRP Channels PKA->TRP Modulates Nociception ↓ Nociceptor Activity TRP->Nociception Leads to

Caption: GPR171 Signaling Pathway

In Vitro Characterization of GPR171 Agonists

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for GPR171.

Principle: This competitive binding assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand from the GPR171 receptor.

Protocol:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing human GPR171.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [125I]Tyr-BigLEN), and increasing concentrations of the test compound.

    • For non-specific binding, add a high concentration of a known GPR171 ligand (e.g., unlabeled BigLEN).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

Objective: To determine the functional potency (EC50) and efficacy of a test compound as a GPR171 agonist.

Principle: This assay measures the ability of a GPR171 agonist to inhibit forskolin-stimulated cAMP production in cells expressing the receptor.

Protocol:

  • Cell Culture: Seed GPR171-expressing CHO or HEK293 cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 value (concentration of the test compound that produces 50% of the maximal response) and the maximal efficacy (Emax) using non-linear regression.

Parameter Description
Ki Inhibitory constant; a measure of binding affinity.
IC50 Half maximal inhibitory concentration in a binding assay.
EC50 Half maximal effective concentration in a functional assay.
Emax Maximal efficacy of the compound in a functional assay.

In Vivo Evaluation of GPR171 Agonists in Pain Models

Objective: To assess the analgesic effects of a GPR171 agonist in preclinical models of inflammatory and neuropathic pain.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Principle: Intraplantar injection of CFA induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.

Protocol:

  • Induction of Inflammation:

    • Briefly anesthetize male C57BL/6 mice.

    • Inject a small volume of CFA into the plantar surface of one hind paw.

  • Drug Administration:

    • Administer the test compound (e.g., intraperitoneally, intrathecally, or orally) at various time points after CFA injection.

  • Behavioral Testing:

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency to a radiant heat source. A shorter latency indicates hyperalgesia.

    • Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold to calibrated von Frey filaments. A lower threshold indicates allodynia.

  • Data Analysis:

    • Compare the paw withdrawal latencies or thresholds between vehicle- and drug-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

Principle: Repeated administration of chemotherapeutic agents like paclitaxel induces a painful peripheral neuropathy characterized by mechanical allodynia.[5]

Protocol:

  • Induction of Neuropathy:

    • Administer paclitaxel to male C57BL/6 mice according to a validated dosing schedule.

  • Drug Administration:

    • Once neuropathic pain is established, administer the test compound.

  • Behavioral Testing:

    • Assess mechanical allodynia using the von Frey test as described above.

  • Data Analysis:

    • Analyze the data as described for the CFA model.

InVivo_Workflow cluster_cfa Inflammatory Pain Model cluster_cipn Neuropathic Pain Model CFA_Induction CFA Injection (Intraplantar) CFA_Drug Compound Administration CFA_Induction->CFA_Drug CFA_Behavior Behavioral Testing (Hargreaves, von Frey) CFA_Drug->CFA_Behavior Data_Analysis Data Analysis & Interpretation CFA_Behavior->Data_Analysis CIPN_Induction Paclitaxel Administration CIPN_Drug Compound Administration CIPN_Induction->CIPN_Drug CIPN_Behavior Behavioral Testing (von Frey) CIPN_Drug->CIPN_Behavior CIPN_Behavior->Data_Analysis Start Select Animal Model Start->CFA_Induction Start->CIPN_Induction

Caption: In Vivo Experimental Workflow

Concluding Remarks

The investigation of GPR171 agonists represents a promising avenue for the discovery of novel analgesics. The protocols outlined in this guide provide a robust framework for the in vitro and in vivo characterization of new chemical entities targeting this receptor. By systematically evaluating the binding affinity, functional potency, and in vivo efficacy of compounds like this compound, researchers can advance our understanding of GPR171 pharmacology and accelerate the development of next-generation pain therapeutics. It is important to note that some studies have shown sex-specific differences in the analgesic effects of GPR171 agonists, highlighting the need to include both male and female subjects in preclinical studies.[2][5]

References

  • Zhu, Y., et al. (2021). The GPR171 pathway suppresses T cell activation and limits antitumor immunity.
  • Wikipedia contributors. (2023). GPR171. Wikipedia, The Free Encyclopedia. [Link]
  • Cho, H., et al. (2021). GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain. International Journal of Molecular Sciences, 22(5), 2686. [Link]
  • Gomes, I., et al. (2013). GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding. Proceedings of the National Academy of Sciences, 110(40), 16211-16216. [Link]
  • McDermott, M. J., et al. (2021). GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice. Frontiers in Pain Research, 2, 695396. [Link]
  • GeneCards. (n.d.). GPR171 Gene. The Human Gene Compendium. [Link]
  • McDermott, M. J., et al. (2021). GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice. bioRxiv. [Link]
  • Morgan, S. J., et al. (2021). A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice. Mount Sinai Scholars Portal. [Link]
  • Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.
  • McDermott, M. J., et al. (2021). GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, but not in Female Mice. bioRxiv. [Link]
  • Journal of Pharmaceutical Negative Results. (2022).
  • Cho, H., et al. (2021). GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain. International Journal of Molecular Sciences, 22(5), 2686. [Link]
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249219. [Link]
  • Wójtowicz, S., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology, 38(2), 464-478. [Link]
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249219. [Link]

Sources

Application Notes and Protocols for the Investigation of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid as a Novel GABA Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Pyrrolidinone-Based GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability. Its dysregulation is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, the GABAergic system, particularly its receptors, remains a prime target for therapeutic drug development.

While GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability, the development of GABA analogs has led to successful clinical agents. The pyrrolidinone scaffold, a cyclic form of GABA, offers a promising structural backbone for novel analogs. These structures can exhibit improved pharmacokinetic properties, including enhanced lipophilicity for better CNS penetration.

This document provides a comprehensive guide for the research and characterization of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid , a novel compound hypothesized to function as a GABA analog. The introduction of a 4-chlorophenethyl group at the N1 position is designed to increase lipophilicity, potentially facilitating its passage across the blood-brain barrier. The carboxylic acid at the C3 position maintains a key structural feature for potential interaction with GABA receptors.

These application notes are intended for researchers, scientists, and drug development professionals. They offer a structured approach to the synthesis, in vitro characterization, and in vivo evaluation of this compound's potential as a modulator of the GABAergic system. The protocols provided are based on established methodologies and are designed to be self-validating, with clear explanations of the scientific principles behind each step.

Part 1: Synthesis and Physicochemical Characterization

A plausible synthetic route for this compound is proposed based on established methodologies for similar compounds.[1][2][3] The synthesis involves a Michael addition of 4-chlorophenethylamine to itaconic acid, followed by cyclization.

Proposed Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.1 equivalents) in a suitable solvent such as water or a high-boiling point alcohol.

  • Addition of Amine: Add 4-chlorophenethylamine (1.0 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target compound.

Physicochemical Characterization Summary:
ParameterPredicted Value/MethodRationale
Molecular FormulaC13H14ClNO3Based on structure
Molecular Weight267.71 g/mol Calculated
LogP~2.5 (Predicted)The 4-chlorophenethyl group increases lipophilicity over GABA.
pKa~4.5 (Carboxylic Acid)Typical for a carboxylic acid moiety.
SolubilitySoluble in organic solvents (DMSO, DMF, Methanol)The organic substituents enhance solubility in non-aqueous media.

Part 2: In Vitro Characterization of GABAergic Activity

The initial assessment of this compound's interaction with the GABAergic system should be conducted through in vitro assays. These will determine if the compound binds to GABA receptors and how it modulates their function.

GABA Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[4] These assays quantify the displacement of a radiolabeled ligand by the unlabeled test compound.

This protocol is adapted from established methods for assessing binding to the GABA-A receptor.[5][6][7]

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step twice.

    • The final pellet, containing the membrane fraction rich in GABA-A receptors, is resuspended in binding buffer and stored at -70°C.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

    • Add increasing concentrations of this compound.

    • Add a constant concentration of a radiolabeled GABA-A agonist, such as [3H]muscimol (e.g., 5 nM).

    • For non-specific binding determination, a separate set of wells should contain a high concentration of unlabeled GABA (10 mM).

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of [3H]muscimol, a potent GABA-A agonist, ensures specific labeling of the agonist binding site. The low incubation temperature and short duration minimize receptor degradation and non-specific binding.

Workflow for GABA-A Receptor Binding Assay

GABAA_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brains prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash & Resuspend prep3->prep4 assay1 Incubate Membrane with [3H]muscimol & Test Compound prep4->assay1 assay2 Separate Bound/Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Caption: Workflow for GABA-A Receptor Binding Assay.

Electrophysiological Studies

Electrophysiology provides a functional assessment of the compound's effect on GABA receptor activity.[8][9][10] Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons can be employed.

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Compound Application and Data Acquisition:

    • Apply GABA at its EC50 concentration to elicit a baseline current response.

    • Co-apply GABA with varying concentrations of this compound.

    • Record the changes in the GABA-evoked current. An increase in current suggests agonistic or positive allosteric modulatory activity, while a decrease suggests antagonistic activity.

    • To test for direct agonist activity, apply the test compound in the absence of GABA.

Trustworthiness of the Protocol: This system is self-validating as each oocyte serves as its own control, with baseline GABA responses established before the application of the test compound.

GABA-A Receptor Signaling Pathway

GABAA_Signaling GABA GABA or Agonist GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site Test_Compound 1-(4-Chlorophenethyl)-5-oxopyrrolidine- 3-carboxylic acid Test_Compound->GABAAR Potentially binds to orthosteric or allosteric site Cl_influx Cl- Influx GABAAR->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Part 3: In Vivo Evaluation of GABAergic Activity

Following promising in vitro results, in vivo studies are crucial to assess the compound's effects in a whole-organism context, including its pharmacokinetic properties and behavioral outcomes.

Animal Models for Assessing GABAergic Effects

Several animal models can be used to test for GABA-like activity. One established method involves observing the inhibition of apomorphine-induced climbing behavior in mice.[11]

  • Animal Acclimation: Acclimate male ICR mice to the testing environment.

  • Drug Administration:

    • Administer this compound via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at various doses. The i.c.v. route can be used to bypass the blood-brain barrier initially.[11]

    • A control group should receive a vehicle injection.

  • Induction of Climbing Behavior: After a suitable pretreatment time (e.g., 30 minutes), administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

  • Behavioral Observation: Immediately after apomorphine injection, place the mice in individual wire mesh cages and record the duration of climbing behavior over a 30-minute period.

  • Data Analysis: Compare the duration of climbing in the test compound-treated groups to the vehicle-treated control group. A significant reduction in climbing time suggests a GABAergic effect.

Expertise and Experience: This model is based on the principle that GABAergic compounds can inhibit dopamine-mediated behaviors, such as apomorphine-induced climbing.[11] To confirm that the observed effect is GABA receptor-mediated, a separate experiment can be conducted where a known GABA antagonist, such as picrotoxin, is administered prior to the test compound. Reversal of the inhibitory effect by the antagonist would provide strong evidence for a GABAergic mechanism of action.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the systematic investigation of this compound as a potential GABA analog. By following this structured approach, from synthesis and in vitro characterization to in vivo validation, researchers can thoroughly evaluate the compound's pharmacological profile and its potential as a novel therapeutic agent targeting the GABAergic system.

References

  • Psychoactive Drug Screening Program (PDSP). GABA-A Receptor Binding Assay Protocol.
  • Fung, Y. K., Novin-Baheran, A., Bosh, T. K., & Grassman, D. R. (1982). An in Vivo Method for Testing GABAergic Compounds. Pharmacology Biochemistry and Behavior, 17(4), 651-654. [Link]
  • Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica, 32(8), 602-13. [Link]
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1: Unit 1.7. [Link]
  • Chebib, M., & Johnston, G. A. (2000). GABA-Activated Ligand Gated Ion Channels: A Mini Review. Clinical and Experimental Pharmacology and Physiology, 27(9), 778-782. [Link]
  • Roth, R. J. (2007).
  • ResearchGate. Data from electrophysiological studies of GABA(A) receptor agonists. [Link]
  • Castillo, V., et al. (2020). Pyrrolidine, thiomorpholine and piperidine GABA analogues. RSC Advances, 10(4), 2243-2254. [Link]
  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(14), 5431–5464. [Link]
  • Melville, E. M., Turnbull, M. J., & Wheeler, H. (1979). Determination of in vivo activity of putative GABA-like compounds. British Journal of Pharmacology, 66(1), 123P–124P. [Link]
  • Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 7th edition. [Link]
  • Kennedy, E. P., et al. (2019). 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers in Neuroscience, 13, 442. [Link]
  • Kodonidi, I. P., et al. (2021). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 9(4), 548-560. [Link]
  • AMiner. Design, Synthesis and SAR Studies of GABA Uptake Inhibitors Derived from 2-Substituted Pyrrolidine-2-yl-acetic Acids. [Link]
  • ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and.... [Link]
  • Institut Pasteur. Electrophysiology of ionotropic GABA receptors. [Link]
  • Abdou, A. M., et al. (2006). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Journal of Clinical Medicine, 13(9), 2651. [Link]
  • Vaickelioniene, R., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 21(11), 1459. [Link]
  • Myers, K. A., & Muth, A. R. (2013). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. American Journal of Neuroradiology, 34(2), 246-251. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Discover High-Purity 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid for Your Pharmaceutical Needs. [Link]
  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (1(65)). [Link]
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 16(7), 936. [Link]

Sources

Application Notes & Protocols: A Framework for the Development of Novel Neuroactive Compounds from 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive strategic framework for researchers, medicinal chemists, and neuropharmacologists aiming to develop novel neuroactive compounds. We utilize 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid as a starting scaffold, leveraging the known neuroactive potential of the pyroglutamic acid core. These application notes detail a complete workflow, from the rationale and synthesis of the lead compound to the creation of a focused derivative library, and a multi-tiered screening cascade involving advanced in vitro and in vivo models. The protocols are designed to be self-validating, with integrated quality control steps and clear explanations for experimental choices, guiding the user from initial synthesis to the identification of promising neuroactive candidates.

Introduction: The Scientific Rationale

The pyroglutamic acid scaffold is a privileged structure in medicinal chemistry, serving as a chiral building block for a wide array of bioactive molecules.[1][2] Its constrained cyclic structure makes it an attractive starting point for designing compounds that can adopt specific conformations required for receptor binding. Notably, pyroglutamic acid itself and certain derivatives have demonstrated neuroprotective and anticonvulsant properties, particularly against glutamate-induced excitotoxicity.[3] This suggests a potential modulatory effect on excitatory amino acid pathways, which are central to numerous neurological disorders, including epilepsy and neurodegenerative diseases.[4][5]

The lead compound, this compound, builds upon this promising core. The N-linked 4-chlorophenethyl group enhances lipophilicity, which can be critical for blood-brain barrier penetration, a key challenge in CNS drug development. The carboxylic acid at the 3-position serves as a versatile chemical handle, allowing for the systematic synthesis of a derivative library to probe structure-activity relationships (SAR).

This guide outlines a logical, multi-stage research program to explore the neuroactive potential of this compound class.

Section 1: Synthesis and Characterization of the Core Scaffold

The first step is the reliable synthesis and purification of the starting material. The chosen synthetic route is a well-established and robust method for creating N-substituted pyroglutamates.

Protocol 1.1: Synthesis of this compound

Rationale: This protocol utilizes a Michael addition followed by a cyclizing condensation reaction between itaconic acid and 4-chlorophenethylamine. This one-pot reaction is efficient and has been successfully used for synthesizing similar pyrrolidinone structures.[6][7][8]

Materials:

  • Itaconic acid (1.5 equivalents)

  • 4-Chlorophenethylamine (1.0 equivalent)

  • Deionized water

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Standard filtration apparatus (Büchner funnel)

  • pH paper or meter

Step-by-Step Procedure:

  • Combine itaconic acid (e.g., 0.75 mol) and deionized water (e.g., 200 mL) in a round-bottom flask. Stir until dissolved.

  • Add 4-chlorophenethylamine (e.g., 0.5 mol) to the solution.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24 hours. The solution may become viscous.

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% NaOH solution (e.g., 300 mL) to dissolve the product. The solution may need to be gently heated to achieve full dissolution.

  • Filter the resulting solution to remove any insoluble impurities.

  • Transfer the filtrate to a large beaker and cool in an ice bath.

  • Acidify the filtrate by slowly adding concentrated HCl dropwise with vigorous stirring until the pH reaches ~2.

  • A precipitate of the target compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight.

Quality Control & Expected Results:

  • Appearance: White to off-white crystalline solid.

  • Purity: ≥95% as determined by HPLC-UV.

  • Identity Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and LC-MS to confirm the molecular weight.

  • Yield: Typical yields for this reaction are in the range of 70-90%.

Section 2: Derivative Library Synthesis Strategy

To explore the SAR, the carboxylic acid handle will be modified to generate a library of amides and esters. This approach systematically alters the polarity, hydrogen bonding potential, and size of the substituent at the 3-position.

Logical Flow for Derivative Synthesis

G A Starting Material 1-(4-Chlorophenethyl)-5-oxopyrrolidine- 3-carboxylic Acid B Amide Library (Diverse Amines + Coupling Agent) A->B  Amidation C Ester Library (Various Alcohols + Acid Catalyst) A->C  Esterification D Purification & QC (HPLC, NMR, LC-MS) B->D C->D G cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (In Vivo) cluster_2 Hit Validation (In Vivo) A Tier 1: Neurotoxicity Assay (e.g., SH-SY5Y cells, MTT/LDH) B Tier 2: Neuronal Functional Assay (Microelectrode Array - MEA) A->B Non-toxic compounds advance C Tier 3: Zebrafish Behavioral Screen (PTZ Seizure Model) B->C Active compounds advance D Tier 4: Rodent Epilepsy Model (e.g., Mouse PTZ or 6-Hz) C->D Confirmed hits advance E Lead Candidate D->E Efficacy confirmed

Sources

Application Notes and Protocols: 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid in the Synthesis of Novel Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold in Neurotherapeutics

The pyrrolidinone ring system is a cornerstone in medicinal chemistry, most notably as the foundational structure of the "racetam" class of nootropic agents.[1] Since the pioneering discovery of Piracetam, which demonstrated the potential of this scaffold to modulate cognitive function, numerous derivatives have been explored for their neuroprotective and cognitive-enhancing properties.[1] The 5-oxopyrrolidine-3-carboxylic acid framework represents a particularly versatile intermediate, offering a handle for a variety of chemical modifications to explore structure-activity relationships. The carboxylic acid moiety at the 3-position allows for the introduction of diverse functionalities, such as amides, esters, and other bioisosteres, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide to the synthesis of a key intermediate, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, and its subsequent application in the synthesis of a potential cognitive-enhancing agent.

Synthesis of this compound

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids from primary amines and itaconic acid is a well-established and efficient method, proceeding through a cascade aza-Michael addition followed by an intramolecular cyclization.[2][3] This approach is particularly advantageous due to the ready availability of the starting materials and the often high-yielding nature of the reaction.

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Detailed Protocol:

Materials:

  • Itaconic acid (≥99%)

  • 4-Chlorophenethylamine (≥98%)

  • Deionized water or an appropriate polar solvent (e.g., ethanol, isopropanol)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine itaconic acid (1.0 eq) and 4-chlorophenethylamine (1.05 eq). Add deionized water (or ethanol) to achieve a concentration of approximately 0.5 M with respect to itaconic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If water was used as the solvent, acidify the mixture to pH 1-2 with concentrated HCl. This will precipitate the product.

    • If an alcohol was used as the solvent, remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and acidify to pH 1-2 with concentrated HCl to precipitate the product.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.

    • Alternatively, an extraction can be performed. After acidification, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Expected Characterization Data:

The following table summarizes the expected analytical data for the synthesized compound, based on data for structurally similar N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][4][5][6]

Analytical Technique Expected Data
¹H NMR (DMSO-d₆)δ (ppm): ~12.5 (s, 1H, COOH), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.5 (t, 2H, N-CH₂-CH₂-Ar), ~3.3 (m, 1H, CH-COOH), ~2.8 (t, 2H, N-CH₂-CH₂-Ar), ~2.6-2.4 (m, 2H, CH₂-C=O), ~2.3-2.1 (m, 2H, CH₂-CH-COOH)
¹³C NMR (DMSO-d₆)δ (ppm): ~175 (C=O, acid), ~172 (C=O, lactam), ~131 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~128 (Ar-C), ~50 (N-CH₂), ~40 (CH-COOH), ~35 (N-CH₂-CH₂), ~34 (CH₂-C=O)
IR (KBr, cm⁻¹)ν: ~3300-2500 (br, O-H stretch of carboxylic acid), ~1720 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of lactam), ~1600, ~1490 (C=C aromatic stretch)
Mass Spectrometry ESI-MS: [M+H]⁺ expected at m/z corresponding to C₁₃H₁₄ClNO₃ + H⁺

Application in Cognitive Enhancer Synthesis: A Representative Protocol

While this compound is not a known precursor to a currently marketed nootropic, its structure is primed for conversion into novel cognitive-enhancing candidates. A common strategy in the development of racetam-like compounds is the amidation of the carboxylic acid group.[7][8] The following protocol outlines the synthesis of a hypothetical, yet plausible, cognitive enhancer, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxamide .

Synthetic Pathway:

Caption: Conversion to a potential nootropic.

Detailed Protocol for Amidation:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH), concentrated, or Ammonia gas (NH₃)

  • Drying tube (e.g., with CaCl₂)

  • Ice bath

  • Standard laboratory glassware for reaction and purification

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, a catalytic amount of anhydrous DMF can be added.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch around 1790 cm⁻¹).

  • Amidation:

    • Cool the acyl chloride solution back to 0 °C.

    • Slowly and carefully, add concentrated ammonium hydroxide dropwise to the reaction mixture. A white precipitate will form.

    • Alternatively, bubble ammonia gas through the solution at 0 °C until the reaction is complete (as monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Conclusion and Future Directions

The protocols detailed herein provide a robust framework for the synthesis of this compound and its potential derivatization into novel cognitive-enhancing agents. The inherent flexibility of this scaffold allows for the creation of diverse chemical libraries for screening and lead optimization. Future work could explore the synthesis of various amides and esters to probe the structure-activity relationship, as well as the introduction of substituents on the pyrrolidinone ring to further modulate the biological activity. The development of stereoselective synthetic routes would also be a valuable endeavor to investigate the differential effects of enantiomers on cognitive function.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
  • Phio Pharmaceuticals Corp. (2014). Nootropic compositions for improving memory performance. WO2014037412A1.
  • Federalnoe Gosudarstvennoe Unitarne Predpriyatie. (2018). Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone. RU2663899C1.
  • van der Meulen, I., et al. (2019).
  • Henan Normal University. (2015). Novel synthesis method of nootropic piracetam. CN104478779A.
  • Šiaučiulis, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 18(6), 1234.
  • Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(4), 223-231.
  • van der Meulen, I., et al. (2019).

Sources

Application Notes and Protocols for the Experimental Evaluation of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Rational Approach to Novel Anticonvulsant Discovery

The quest for novel, more effective, and safer antiseizure medications (ASMs) is a cornerstone of neuropharmacology research.[1][2] The pyrrolidine scaffold has emerged as a promising pharmacophore, with several derivatives demonstrating significant anticonvulsant properties in preclinical studies.[3][4][5][6][7][8] This document provides a detailed guide for the preclinical evaluation of a novel investigational compound, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid , in established rodent models of epilepsy. While direct studies on this specific molecule are not yet prevalent in public literature, the protocols outlined herein are based on robust, validated methodologies for assessing the anticonvulsant potential of new chemical entities.[9][10][11][12] We will proceed with the logical framework that a Senior Application Scientist would employ when designing a screening cascade for a promising, yet uncharacterized, compound.

Compound Profile: this compound

Chemical Structure:

Rationale for Investigation:

The core structure, a 5-oxopyrrolidine-3-carboxylic acid, is a key feature in several compounds with demonstrated biological activity.[13][14][15][16][17][18] The introduction of a 4-chlorophenethyl group at the N1 position increases lipophilicity, which may enhance blood-brain barrier penetration, a critical attribute for centrally acting drugs. The carboxylic acid moiety at the C3 position offers a site for potential salt formation to improve solubility or for further chemical modification. The rationale for investigating this compound is built upon the established anticonvulsant activity of various pyrrolidine derivatives.[3][4][5][7]

Pre-screening and Formulation

Prior to in-vivo testing, essential preliminary assessments are required.

Purity and Characterization: The test compound must be of high purity (≥95%), confirmed by methods such as NMR, LC-MS, and elemental analysis. This ensures that the observed biological effects are attributable to the compound of interest.

Solubility and Vehicle Selection: The solubility of the compound in various vehicles should be determined to prepare a suitable formulation for administration. Common vehicles for preclinical studies include:

  • Sterile Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Tween 80 or Cremophor EL in saline (for poorly soluble compounds)

  • Dimethyl Sulfoxide (DMSO) followed by dilution in saline

The final concentration of any organic solvent should be minimized and a vehicle control group must be included in all experiments.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the initial screening of a novel anticonvulsant compound.

G cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Neurotoxicity Assessment cluster_2 Phase 3: Dose-Response and Efficacy A Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) D Rotarod Test (Motor Impairment) A->D B Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) B->D C 6-Hertz (6Hz) Psychomotor Seizure Test (Drug-Resistant Partial Seizures) C->D E Determination of ED50 and TD50 D->E F Calculation of Protective Index (PI = TD50/ED50) E->F

Caption: Anticonvulsant drug discovery workflow.

Detailed Protocols

Animal Models
  • Species: Male Swiss albino mice are commonly used for initial screening due to their genetic homogeneity and well-characterized responses in seizure models.[4][9]

  • Weight: 20-25 g

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

Maximal Electroshock (MES) Test

Principle: The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[9][12][19] The electrical stimulus induces a maximal seizure characterized by a tonic hindlimb extension.

Protocol:

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • At the time of peak effect (e.g., 30 minutes or 1 hour post-injection), deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered the endpoint for protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Principle: The scPTZ test is a model for identifying compounds that may be effective against absence seizures.[3][12] PTZ is a GABA-A receptor antagonist that induces clonic seizures.

Protocol:

  • Administer the test compound or vehicle (i.p.).

  • At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in over 95% of control animals (e.g., 85 mg/kg).

  • Observe the animal for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures is considered protection.

6-Hertz (6Hz) Psychomotor Seizure Test

Principle: The 6Hz seizure model is used to identify compounds that may be effective against drug-resistant partial seizures.[3][5] This model is considered more pharmacologically challenging than the MES and scPTZ tests.

Protocol:

  • Administer the test compound or vehicle (i.p.).

  • At the time of peak effect, deliver a low-frequency, long-duration electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) via corneal electrodes.

  • Observe the animal for seizure activity, characterized by a stun position, forelimb clonus, and twitching of the vibrissae.

  • The absence of seizure activity is the endpoint for protection.

Rotarod Neurotoxicity Test

Principle: This test assesses motor coordination and is used to determine the neurotoxic potential of the test compound.[4][20]

Protocol:

  • Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1 minute).

  • On the test day, administer the test compound or vehicle (i.p.).

  • At various time points post-administration, place the animal on the rotarod and record the time until it falls off.

  • Inability to remain on the rod for the full duration is indicative of motor impairment.

Data Analysis and Interpretation

Dose-Response and Efficacy: The anticonvulsant activity of this compound should be evaluated at multiple doses to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from seizures. Similarly, the median toxic dose (TD50) is determined from the rotarod test as the dose that causes motor impairment in 50% of the animals.

Protective Index (PI): The PI is a measure of the compound's margin of safety and is calculated as:

PI = TD50 / ED50

A higher PI indicates a wider therapeutic window.

Data Presentation:

Test Compound MES ED50 (mg/kg, i.p.) scPTZ ED50 (mg/kg, i.p.) 6Hz ED50 (mg/kg, i.p.) Rotarod TD50 (mg/kg, i.p.) Protective Index (MES)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Phenytoin~10>80~25~65~6.5
Ethosuximide>150~130>150>500-
Levetiracetam>54~47~9>500>9

Reference values are approximate and can vary between laboratories.

Potential Mechanism of Action

While the precise mechanism of action for a novel compound is unknown, related pyrrolidine derivatives have been shown to interact with various targets, including:

  • Voltage-gated sodium channels[5][8]

  • L-type calcium channels[5][7]

  • Synaptic vesicle protein 2A (SV2A)

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.

G cluster_0 Presynaptic Terminal A Voltage-Gated Na+ Channel D Vesicle Fusion & Neurotransmitter Release A->D B Voltage-Gated Ca2+ Channel B->D C SV2A C->D E This compound E->A Inhibition E->B Inhibition E->C Modulation

Caption: Putative mechanisms of anticonvulsant action.

Further in-vitro studies, such as electrophysiological patch-clamp recordings and radioligand binding assays, would be necessary to elucidate the specific molecular targets of this compound.

Conclusion

These application notes provide a comprehensive and scientifically grounded framework for the initial preclinical evaluation of this compound as a potential anticonvulsant agent. By following these established protocols, researchers can generate robust and reliable data to guide further drug development efforts. The multifaceted screening approach, encompassing models of different seizure types and an assessment of neurotoxicity, is crucial for building a comprehensive pharmacological profile of this novel compound.

References

  • The Screening models for antiepileptic drugs: A Review. (2021-04-15). Journal of Drug Delivery and Therapeutics.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews.
  • A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Semantic Scholar.
  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed.
  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity.
  • The Screening models for antiepileptic drugs: A Review. (2025-08-06).
  • Animal models used in the screening of antiepileptic drugs. PubMed.
  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. (2015-12-09). PubMed Central.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
  • Discover High-Purity 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid for Your Pharmaceutical Needs. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PubMed Central.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). MDPI.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025-06-18). PubMed Central.
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014-11-17). Chemical Technology.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021-03-12). PubMed Central.
  • 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
  • Current Research on Antiepileptic Compounds. PubMed Central.
  • Childhood Absence Epilepsy Rx PK-PD-Pharmacogenetics Study. ClinicalTrials.gov.
  • The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobam
  • The Pharmacoresistant Epilepsy: An Overview on Existant and New Emerging Therapies. (2021-06-22). PubMed Central.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025-05-21).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27).

Sources

Application Note & Protocol: Determination of Oral Bioavailability for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for determining the absolute oral bioavailability of the novel small molecule, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. Bioavailability is a critical pharmacokinetic parameter that quantifies the fraction of an administered dose that reaches systemic circulation, profoundly influencing therapeutic efficacy and dosing strategy. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed framework from preclinical study design to final data analysis. We emphasize the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocol encompasses in vivo rodent studies (intravenous and oral administration), development and validation of a sensitive LC-MS/MS bioanalytical method for plasma sample quantification, and the subsequent pharmacokinetic calculations necessary to derive key parameters, including the area under the curve (AUC) and absolute bioavailability (F%).

Introduction: The "Why" of Bioavailability Assessment

The journey of an orally administered drug from ingestion to its site of action is fraught with barriers. It must dissolve, permeate the gastrointestinal wall, and survive first-pass metabolism in the gut and liver. The fraction that successfully navigates this gauntlet to enter the bloodstream is its bioavailable dose. For this compound, a compound with potential therapeutic applications, understanding its oral bioavailability is not merely an academic exercise; it is a cornerstone of its development. A low bioavailability may necessitate higher doses, potentially increasing off-target effects, or may signal the need for formulation strategies like prodrugs to enhance absorption[1].

This protocol, therefore, is built on a foundation of comparative pharmacology. By contrasting the plasma concentration of the compound after direct intravenous (IV) injection—which guarantees 100% bioavailability—with that after oral (PO) administration, we can precisely calculate the fraction lost during the absorption process.[2] This is the essence of an absolute bioavailability study, a critical milestone mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) for new chemical entities.[3][4][5][6]

Strategic Framework: The In Vivo Study Design

A robust in vivo study is the bedrock of any bioavailability assessment. The choices made here directly impact the quality and translatability of the data.

Rationale for Animal Model Selection

The Sprague-Dawley rat is selected as the model for this protocol. Causality: Rats are widely accepted in preclinical pharmacokinetics due to their physiological and metabolic similarities to humans for many drug classes.[7][8] Their manageable size facilitates handling and serial blood sampling, and a vast body of historical data exists for this strain, providing valuable context for results. While no animal model perfectly mimics human physiology, the rat provides a reliable and cost-effective system for initial bioavailability screening.[9][10]

Dosing, Formulation, and Study Groups

To determine absolute bioavailability, two parallel study arms are required: an intravenous (IV) group and a per oral (PO) group.

  • Formulation Vehicle: The choice of vehicle is critical to ensure the compound is fully solubilized for dosing. For a carboxylic acid derivative, a common starting point is a solution of 5% DMSO, 40% PEG400, and 55% saline. The vehicle must be non-toxic and identical for both IV and PO routes to eliminate formulation as a variable.

  • Dose Selection: The IV dose should be low enough to avoid solubility issues and ensure linearity in pharmacokinetics (e.g., 1-2 mg/kg). The PO dose is typically higher (e.g., 5-10 mg/kg) to ensure plasma concentrations remain above the analytical method's limit of quantification, accounting for incomplete absorption.[11]

  • Study Groups:

    • Group 1 (IV Administration): n=5 rats

    • Group 2 (PO Administration): n=5 rats

    • A satellite group for vehicle-only administration (n=2) can be included to check for analytical interferences.

Ethical Considerations: All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol, minimizing pain and distress at all stages.

Bioanalytical Powerhouse: LC-MS/MS Method

The accurate quantification of this compound in a complex biological matrix like plasma requires a method with high sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[12][13]

Why LC-MS/MS?

LC-MS/MS provides two layers of specificity. First, the liquid chromatography (LC) column separates the analyte from other plasma components based on its physicochemical properties. Second, the tandem mass spectrometer (MS/MS) acts as a highly specific detector, measuring the analyte based on its unique mass-to-charge ratio (m/z) and the m/z of a specific fragment ion. This dual-specificity allows for quantification down to the ng/mL or even pg/mL level with minimal interference.[12][14]

Protocol: Plasma Sample Preparation (Protein Precipitation)

Plasma proteins can interfere with analysis and damage the LC-MS/MS system. Protein precipitation is a rapid and effective method to remove them.[15] Acetonitrile is often the precipitating agent of choice due to its efficiency.[16][17]

Materials:

  • Rat plasma samples (stored at -80°C)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS). The IS should be a structurally similar molecule to correct for variability in sample processing and instrument response.

  • Microcentrifuge tubes

  • Vortex mixer and refrigerated centrifuge

Step-by-Step Protocol:

  • Thaw frozen plasma samples on ice.

  • Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold ACN containing the internal standard (a 4:1 ratio of ACN to plasma).[18]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate the tubes at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (containing the analyte and IS) to a clean 96-well plate or autosampler vial.

  • Evaporate the ACN under a stream of nitrogen and reconstitute in a mobile phase-compatible solution if necessary to improve chromatography.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides a starting point for method development. Optimization is required for the specific compound.

ParameterRecommended Setting/ConditionRationale
LC System UPLC/HPLCProvides high-resolution separation.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Standard for small molecule separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes positive ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the reverse-phase column.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.[12]
Ionization Mode Electrospray Ionization (ESI), PositiveCarboxylic acids can often be detected in positive mode as [M+H]+.[19]
Analysis Mode Selected Reaction Monitoring (SRM)Provides maximum sensitivity and specificity by monitoring a specific parent-to-fragment ion transition.
SRM Transitions To be determined by direct infusion of the compoundParent Ion (Q1): [M+H]+ of the compound. Fragment Ion (Q3): A stable, high-intensity fragment.
Bioanalytical Method Validation

Before analyzing study samples, the method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability.[20][21] Key validation parameters include:

  • Selectivity & Specificity: No interference from endogenous plasma components.

  • Linearity: A linear relationship between concentration and instrument response over a defined range.

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements.

  • Recovery: The efficiency of the extraction process.[21]

  • Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.[22]

  • Stability: Analyte stability under various conditions (freeze-thaw, room temperature, long-term storage).

The In Vivo Workflow: From Dosing to Data

This section details the hands-on execution of the study.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis Animal_Acclimatization Animal Acclimatization (≥3 days) Fasting Overnight Fasting (12-18 hours) Animal_Acclimatization->Fasting Pre-Dose Dose_IV IV Bolus Dose (Tail Vein) Dose_PO Oral Gavage Dose Blood_Sampling Serial Blood Collection (e.g., Saphenous Vein) Plasma_Harvest Centrifuge & Harvest Plasma Sample_Prep Protein Precipitation (As per Protocol 3.2) LCMS_Analysis LC-MS/MS Quantification PK_Calc Pharmacokinetic Analysis (NCA) Bioavailability Calculate Absolute Bioavailability (F%)

Protocol: Animal Dosing

Oral (PO) Dosing by Gavage:

  • Weigh the fasted animal to calculate the exact dosing volume (typically not to exceed 10 mL/kg).[11][23]

  • Restrain the animal firmly but gently, ensuring its head and neck are aligned to create a straight path to the esophagus.[24]

  • Measure the gavage needle length from the tip of the animal's nose to the last rib to prevent stomach perforation and mark the tube.[25][26]

  • Gently insert the bulb-tipped gavage needle into the mouth, advancing it along the palate into the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met. [26]

  • Once in place, slowly administer the dose solution.

  • Remove the needle smoothly and return the animal to its cage, monitoring for any signs of distress.

Intravenous (IV) Dosing:

  • Place the animal in a restraint device.

  • Warm the tail using a heat lamp or warm compress to dilate the lateral tail vein.

  • Administer the dose as a slow bolus injection into the lateral tail vein using a 27-gauge (or smaller) needle.

Protocol: Serial Blood Sampling

Saphenous Vein Sampling:

  • Anesthetize the animal lightly or use a restraint tube.

  • Shave the fur over the lateral surface of the hind leg to expose the saphenous vein.

  • Puncture the vein with a 25-gauge needle.

  • Collect blood (~100-150 µL) into a heparinized capillary tube or micro-collection tube.[27]

  • Apply gentle pressure to the site with sterile gauze to achieve hemostasis.

Sampling Time Points: A typical schedule would be:

  • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Sample Handling
  • Immediately after collection, place blood tubes on ice.

  • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to clearly labeled cryovials.

  • Store plasma at -80°C until bioanalysis.

Data Analysis and Interpretation

Once all plasma samples are analyzed by LC-MS/MS, the resulting concentration-time data is used to calculate the pharmacokinetic (PK) parameters.

Pharmacokinetic Calculations

Non-compartmental analysis (NCA) is the standard method for analyzing this data. Key parameters are calculated as follows:

ParameterDescriptionFormula / Method
Cmax Maximum observed plasma concentrationDirectly from the experimental data
Tmax Time at which Cmax is observedDirectly from the experimental data
AUC(0-t) Area Under the Curve from time 0 to the last measurable time point (t)Trapezoidal Rule: Sum of [(C1+C2)/2] * (t2-t1) for each time interval.[2]
AUC(0-inf) Area Under the Curve extrapolated to infinityAUC(0-t) + (Clast / Kel), where Clast is the last measured concentration and Kel is the elimination rate constant.
t1/2 Elimination half-life0.693 / Kel
F% Absolute Bioavailability[AUC(PO) / Dose(PO)] / [AUC(IV) / Dose(IV)] * 100 [28]

G cluster_iv Intravenous Administration cluster_po Oral Administration IV_Dose IV Dose AUC_IV AUC (IV) IV_Dose->AUC_IV Yields Dose_Normalized_Exposure_IV Dose-Normalized Exposure (IV) [AUC_IV / Dose_IV] AUC_IV->Dose_Normalized_Exposure_IV PO_Dose Oral Dose AUC_PO AUC (PO) PO_Dose->AUC_PO Yields Dose_Normalized_Exposure_PO Dose-Normalized Exposure (PO) [AUC_PO / Dose_PO] AUC_PO->Dose_Normalized_Exposure_PO Bioavailability Absolute Bioavailability (F%) Dose_Normalized_Exposure_IV->Bioavailability Compared to Dose_Normalized_Exposure_PO->Bioavailability Ratio

Interpreting the Results

The final F% value is the primary output of this study.

  • F% > 70%: Generally considered high bioavailability.

  • 30% < F% < 70%: Moderate bioavailability.

  • F% < 30%: Low bioavailability, which may indicate issues with solubility, permeability, or first-pass metabolism that need to be addressed in further drug development.

By following this comprehensive protocol, researchers can generate reliable and accurate bioavailability data for this compound, providing crucial insights to guide its journey from a promising compound to a potential therapeutic agent.

References

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed.
  • Food-Effect Bioavailability and Fed Bioequivalence Studies - FDA.
  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA.
  • FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies | Pharmaceutical Technology.
  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability - GovInfo.
  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations - ECA Academy.
  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness - ResearchGate.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Technical Tip: Protein Precipitation - Phenomenex.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Guidelines for Blood Collection in Mice and Rats.
  • Oral Gavage - Rodent - San Diego State University.
  • SOP: Mouse Oral Gavage - Virginia Tech.
  • Oral Dosing Regimens and Cpaverage - Scribd.
  • 4 Top Methods of Blood Collection in Lab Rodents - Neoteryx.
  • Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats - WSU IACUC.
  • Animal versus human oral drug bioavailability: Do they correlate? - PMC - NIH.
  • BLOOD COLLECTION TECHNIQUES AND LIMITS - Animal Care and Use - UC Berkeley.
  • Small Molecules Quantitation | Proteomics - Yale School of Medicine.
  • Experimental determination of the oral bioavailability and bioaccessibility of lead particles.
  • Rodent Blood Collection | Research Animal Resources and Compliance - RARC.
  • Blood sample collection in small laboratory animals - PMC - NIH.
  • Formulas Defining Basic Pharmacokinetic Parameters-MSD Manual Professional Edition.
  • Useful Pharmacokinetic Equations - UF College of Pharmacy.
  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed.
  • sample calculations: oral dose PK parameters - YouTube.
  • Pharmacokinetic Calculations - DITKI.
  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - ResearchGate.
  • In vivo pharmacokinetics of nitroxides in mice - PubMed - NIH.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids - ResearchGate.
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing.
  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC - NIH.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International.
  • LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies - PubMed.
  • Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC - NIH.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - RSC Publishing.
  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects - ResearchGate.

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid for Bio-Functional Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Pyrrolidone Scaffold

The compound 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is a structurally intriguing molecule featuring a pyrrolidone core, a functional motif present in a range of biologically active compounds. While the parent molecule itself may exhibit certain biological activities, its true potential often lies in the strategic modification of its functional groups to enhance potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety at the 3-position of the pyrrolidine ring serves as a prime handle for chemical derivatization, allowing for the exploration of a diverse chemical space and the generation of a library of analogs for comprehensive bio-functional screening.

This guide provides a detailed framework for the derivatization of this compound and the subsequent evaluation of the synthesized derivatives in relevant bioassays. We will delve into the rationale behind the chosen derivatization strategies, provide step-by-step protocols for amide and ester synthesis, and outline a foundational bioassay for assessing the cytotoxic profile of the resulting compounds. Our approach is grounded in established principles of medicinal chemistry, emphasizing the creation of a focused compound library with a higher probability of yielding bioactive "hits."

Rationale for Derivatization: From Lead Compound to Drug Candidate

The primary objective of derivatizing a lead compound like this compound is to systematically probe the structure-activity relationship (SAR). By modifying the carboxylic acid group, we can influence several key parameters that govern a molecule's biological effect:

  • Target Interaction: The introduction of different functional groups can lead to new or enhanced interactions with the binding pocket of a biological target, such as an enzyme or receptor. For instance, forming an amide bond allows for the introduction of a wide variety of substituents that can act as hydrogen bond donors or acceptors, or engage in hydrophobic or electrostatic interactions.

  • Physicochemical Properties: Derivatization can modulate crucial properties like solubility, lipophilicity (logP), and metabolic stability. Converting the polar carboxylic acid to a less polar ester or a more diverse amide can significantly impact how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a biological system.

  • Cellular Permeability: The ability of a compound to cross cell membranes is often a prerequisite for its biological activity. By masking the charge of the carboxylic acid through esterification or amidation, we can potentially improve passive diffusion across the lipid bilayer.

Derivatization Strategies and Protocols

The carboxylic acid functional group of this compound is amenable to a variety of chemical transformations. Here, we focus on two of the most common and versatile methods in medicinal chemistry: amide bond formation and esterification.[1][2]

Strategy 1: Amide Library Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of drug discovery, as the amide linkage is a key structural feature in many pharmaceuticals.[2] We will employ a widely used and efficient method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, in conjunction with 1-hydroxybenzotriazole (HOBt) to minimize side reactions and suppress racemization, and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]

Experimental Workflow: Amide Synthesis

Amide_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Start_Acid 1-(4-Chlorophenethyl)-5- oxopyrrolidine-3-carboxylic acid Reagents_Activation EDC, HOBt, DMAP in Anhydrous DCM Start_Acid->Reagents_Activation Add Active_Ester Activated O-acylisourea Ester Intermediate Reagents_Activation->Active_Ester Forms Amine Primary or Secondary Amine (R1R2NH) Active_Ester->Amine Reacts with Amide_Product Target Amide Derivative Amine->Amide_Product Nucleophilic Attack Purification Column Chromatography Amide_Product->Purification Isolate & Purify

Caption: Workflow for amide synthesis via EDC/HOBt coupling.

Protocol: General Procedure for Amide Synthesis

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and DMAP (0.1 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate (dicyclohexylurea, if DCC is used) may be observed.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reagent Molar Equivalent Purpose
Starting Acid 1.0Core scaffold
Amine (R₁R₂NH) 1.1Introduces diversity
EDC 1.2Carboxylic acid activator[4]
HOBt 1.2Reduces side reactions[3]
DMAP 0.1 (catalytic)Acyl transfer catalyst[3]
DCM SolventAnhydrous reaction medium
Strategy 2: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5][6][7] This method is particularly useful for generating simple alkyl esters (e.g., methyl, ethyl) which can serve as valuable intermediates or as final compounds for bioassays.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow Start_Acid 1-(4-Chlorophenethyl)-5- oxopyrrolidine-3-carboxylic acid Alcohol_Catalyst Alcohol (e.g., Methanol) + Catalytic H₂SO₄ Start_Acid->Alcohol_Catalyst Dissolve in Reaction Reflux Alcohol_Catalyst->Reaction Ester_Product Target Ester Derivative Reaction->Ester_Product Forms Purification Work-up & Purification Ester_Product->Purification

Caption: Workflow for ester synthesis via Fischer Esterification.

Protocol: General Procedure for Methyl Ester Synthesis

  • Preparation: Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify the crude ester by flash column chromatography.

  • Characterization: Confirm the structure and purity of the methyl ester derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reagent Role Rationale
Starting Acid ReactantCore scaffold
Methanol Reactant & SolventForms the methyl ester
H₂SO₄ (conc.) CatalystProtonates the carbonyl oxygen, increasing electrophilicity[5]

Bioassay Protocols: Initial Screening for Biological Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A foundational assay in early-stage drug discovery is the assessment of cytotoxicity, which provides a measure of a compound's effect on cell viability.[8] This is crucial for identifying compounds with potential therapeutic effects (e.g., anticancer agents) or for flagging compounds that may have off-target toxicity.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation_Adherence Incubate for 24h (allow cells to adhere) Cell_Seeding->Incubation_Adherence Compound_Treatment Treat cells with serial dilutions of derivatized compounds Incubation_Adherence->Compound_Treatment Incubation_Treatment Incubate for 48-72h Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT reagent to each well Incubation_Treatment->MTT_Addition Incubation_Formazan Incubate for 2-4h (allow formazan formation) MTT_Addition->Incubation_Formazan Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Incubation_Formazan->Solubilization Absorbance_Reading Read absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate a suitable cell line (e.g., A549 human lung carcinoma, depending on the therapeutic target) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[8]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Conclusion and Future Directions

This guide provides a robust starting point for the chemical derivatization of this compound and the initial biological evaluation of the resulting compounds. The synthesis of amide and ester libraries allows for a systematic exploration of the chemical space around this promising scaffold. The MTT assay serves as a reliable first-pass screen to identify compounds that modulate cell viability.

"Hits" identified from this initial screen can be further investigated in more specific and targeted bioassays. For example, if neuroactivity is suspected, assays measuring neuronal calcium responses or behavioral studies in model organisms like zebrafish could be employed.[10][11] The structure-activity relationships derived from these studies will be invaluable in guiding the design of second-generation analogs with improved potency, selectivity, and drug-like properties, ultimately advancing the therapeutic potential of the 5-oxopyrrolidine core.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
  • Prakash, G. K. S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2616-2619. [Link]
  • Various Authors. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.
  • Newman, D. J., & Cragg, G. M. (2012). Natural products as sources of new drugs over the 30 years from 1981 to 2010.
  • Novakova, L., Vlckova, H., & Satinsky, D. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]
  • Franckevicius, V., & Pye, R. J. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7733-7757. [Link]
  • Chen, C. T., & Munot, Y. S. (2005). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.
  • Murray, T. F. (2012). Response to "Which bioassays are best in screening medicinal plants with neuroactivity?". ResearchGate.
  • Various Authors. (2008). Derivatization of carboxylic group for fluorescence. Chromatography Forum.
  • Kokel, D., & Peterson, R. T. (2011). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. ACS Chemical Neuroscience, 2(1), 23-30. [Link]
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
  • Reifler, A. N., et al. (2020). Simultaneous classification of neuroactive compounds in zebrafish. bioRxiv. [Link]
  • Pal, S., et al. (2012). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate.
  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate.
  • Guitard, K. (2023). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover High-Purity 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid for Your Pharmaceutical Needs.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • BYJU'S. (n.d.). Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Vaickelioniene, R., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2825. [Link]
  • Kumar, A., et al. (2024). SMCVdb: a database of experimental cellular toxicity information for drug candidate molecules.
  • Mickevicius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5030. [Link]
  • Magalhaes, A. C., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. International Journal of Molecular Sciences, 24(20), 15433. [Link]
  • Zirguleviciute, Z., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, 65(4). [Link]
  • Mickevicius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3737. [Link]
  • Mickevicius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3737. [Link]
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]
  • Kamal, A., et al. (2009). Synthesis and Biological Evaluation of Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic Acid Derivatives and Their Precursors as Antileukemic Agents. Bioorganic & Medicinal Chemistry Letters, 19(16), 4749-4752. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a Michael addition of 4-chlorophenethylamine to itaconic acid, followed by an intramolecular cyclization. This seemingly straightforward reaction can be prone to challenges that affect both yield and purity. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?

Answer: Low product yield is a common issue that can stem from several factors, from reaction conditions to the purity of starting materials.

Causality and Resolution:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature.

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the duration or incrementally increasing the temperature. A typical starting point is refluxing in a suitable solvent like water or a high-boiling point alcohol for 12-24 hours.[1][2]

  • Suboptimal pH: The pH of the reaction medium can significantly influence the rate of both the Michael addition and the subsequent cyclization.

    • Protocol: While the reaction is often performed under neutral conditions by simply refluxing the reactants, slight adjustments can be beneficial. If the reaction is sluggish, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction.[3] Avoid strong mineral acids, which can promote side reactions.[3]

  • Poor Solubility of Reactants: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly hindered.

    • Protocol: Ensure that both itaconic acid and 4-chlorophenethylamine are soluble in the reaction solvent at the reaction temperature. If solubility is an issue, consider using a co-solvent system or exploring alternative solvents such as ethanol, n-butanol, or toluene.

Experimental Workflow for Yield Optimization:

Yield_Optimization Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC/LC-MS Check_Purity->Monitor_Reaction Adjust_Time_Temp Increase Reaction Time/Temperature Monitor_Reaction->Adjust_Time_Temp Incomplete Reaction Check_pH Evaluate Reaction pH Monitor_Reaction->Check_pH Complete Reaction Improved_Yield Improved Yield Adjust_Time_Temp->Improved_Yield Adjust_pH Add Catalytic Weak Acid Check_pH->Adjust_pH Suboptimal Check_Solubility Assess Reactant Solubility Check_pH->Check_Solubility Optimal Adjust_pH->Improved_Yield Change_Solvent Test Alternative Solvents Check_Solubility->Change_Solvent Poor Check_Solubility->Improved_Yield Good Change_Solvent->Improved_Yield

Caption: Workflow for troubleshooting low product yield.

Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with impurities. How can I identify and minimize them?

Answer: Impurity formation is often related to side reactions. Understanding the potential side products is key to mitigating their formation.

Common Impurities and Their Prevention:

  • Unreacted Starting Materials: As discussed above, incomplete reactions will leave starting materials in your product.

    • Solution: Refer to the yield optimization workflow to drive the reaction to completion. For purification, recrystallization or column chromatography can be effective in removing unreacted starting materials.

  • Formation of Furan Byproducts: Under strongly acidic conditions, itaconic acid can undergo dehydration and rearrangement to form furan derivatives.[3]

    • Solution: Maintain a neutral or weakly acidic pH throughout the reaction.[3] Avoid the use of strong acids like HCl or H₂SO₄ as catalysts. If acidic conditions are necessary for workup, perform them at low temperatures and for a minimal duration.

  • Polymerization of Itaconic Acid: Itaconic acid can polymerize, especially at elevated temperatures.[4][5]

    • Solution: Introduce the reactants in a controlled manner. For instance, slowly adding a solution of itaconic acid to the heated solution of the amine can minimize its self-polymerization.

Troubleshooting Impurities:

Impurity_Troubleshooting Impurity {Impurity Detected|Identify Impurity via NMR, MS} Unreacted_SM Unreacted Starting Materials Cause: Incomplete Reaction Solution: Drive reaction to completion, purify by recrystallization/chromatography Impurity->Unreacted_SM Furan_Byproduct Furan Byproducts Cause: Strongly acidic conditions Solution: Maintain neutral/weakly acidic pH, avoid strong acids Impurity->Furan_Byproduct Polymer Polymerized Itaconic Acid Cause: High local concentration at elevated temperature Solution: Slow addition of itaconic acid Impurity->Polymer

Caption: Common impurities and their mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this synthesis?

A1: Water is a common and environmentally friendly solvent for the reaction between itaconic acid and amines, often used at reflux.[1][2] However, if the solubility of 4-chlorophenethylamine is limited in water, other high-boiling point solvents like ethanol, n-butanol, or toluene can be employed. The choice of solvent may influence reaction time and temperature.

Q2: How should I purify the final product?

A2: The primary method for purification is recrystallization. Given the carboxylic acid functionality, you can first perform an acid-base extraction. Dissolve the crude product in an aqueous basic solution (e.g., 10% NaOH or Na₂CO₃), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer with an acid like HCl to precipitate the purified product.[1] The precipitate can then be collected by filtration and further purified by recrystallization from a suitable solvent such as methanol, ethanol, or an ethanol/water mixture.

Q3: Can I use a different starting material instead of itaconic acid?

A3: While itaconic acid is the most direct precursor, derivatives like dimethyl itaconate can also be used.[6] The reaction with the amine would initially form the corresponding diester, which would then need to be hydrolyzed to the dicarboxylic acid, followed by cyclization. This adds extra steps to the synthesis but might be advantageous in certain contexts, for example, to avoid polymerization.

Q4: What analytical techniques are recommended for product characterization?

A4: For structural confirmation, a combination of techniques is essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the carboxylic acid (O-H and C=O stretch) and the lactam (C=O stretch).

  • Melting Point: To assess the purity of the final product.

Technique Expected Key Signals/Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenethyl group, the aliphatic protons of the pyrrolidine ring, and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons of the lactam and carboxylic acid, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring and ethyl linker.
IR (cm⁻¹) Broad O-H stretch (approx. 2500-3300), C=O stretch of the carboxylic acid (approx. 1700-1725), and C=O stretch of the lactam (approx. 1650-1680).
Mass Spec A molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₄ClNO₃).

Standard Laboratory Protocol

This protocol serves as a starting point and may require optimization based on your specific experimental setup and observations.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.1 equivalents) and 4-chlorophenethylamine (1.0 equivalent).

  • Add the chosen solvent (e.g., water or ethanol) to achieve a suitable concentration (e.g., 0.5-1.0 M).

2. Reaction:

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC, observing the consumption of the starting materials.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Dissolve the crude solid in an aqueous solution of 10% sodium hydroxide.

  • Wash the basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

4. Recrystallization:

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or an ethanol/water mixture) to obtain the purified this compound.

References

  • ResearchGate. Synthesis of pyrrolidones via reductive amination of LA.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
  • PubMed. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals.
  • RSC Publishing. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.
  • Journal of the Serbian Chemical Society. Synthesis of poly(itaconic acid) and its application for synthesis of pyrrolinones as a reusable homogeneous catalyst: Scientific paper.
  • PMC - NIH. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • RSC Publishing. The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines.
  • Safrole. Pyrrolidine Properties, Reactions and Applications.
  • ResearchGate. Conversion of itaconic acid to 3‐ and 4‐Methyl‐2‐Pyrrolidone with...
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • PMC - NIH. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • Chemical Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY.
  • Journal of the Serbian Chemical Society. Synthesis of poly(itaconic acid) and its application for synthesis of pyrrolinones as a reusable homogeneous catalyst.

Sources

Technical Support Center: Stability of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various experimental settings. Understanding the stability profile is critical for ensuring data integrity, developing robust formulations, and defining appropriate storage conditions.

Section 1: Understanding the Molecule's Intrinsic Stability

This section addresses the fundamental chemical liabilities of this compound based on its functional groups.

Q1: What are the primary chemical stability concerns for this compound?

A1: The structure of this compound contains three key functional groups that are susceptible to degradation under common laboratory and storage conditions. These "soft spots" dictate its stability profile.

  • Lactam (5-Oxopyrrolidine) Ring: The cyclic amide (lactam) structure is the most significant liability. It is susceptible to hydrolysis, a chemical breakdown by water, which can be catalyzed by both acids and bases.[1][2] This reaction cleaves the ring to form an open-chain amino acid derivative.

  • Carboxylic Acid Group: While generally stable, the carboxylic acid moiety can undergo reactions, such as esterification if stored in alcohol-based solvents over long periods, especially in the presence of an acid catalyst.[3] Its ionization state, dictated by the solvent's pH, also influences the molecule's overall solubility and stability.

  • Chlorophenyl Group: Aryl halides can be susceptible to photolytic degradation, where exposure to light, particularly UV radiation, can cause decomposition.[4][5]

Forced degradation studies, which intentionally stress the molecule, are essential to identify the likely degradation products and establish the specificity of analytical methods.[6][7]

cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photo Photodegradation (UV/Light Exposure) cluster_oxidation Oxidation (Oxidizing Agents) parent This compound hydrolysis_prod Ring-Opened Product (Glutamic Acid Derivative) parent->hydrolysis_prod H₂O, H⁺ or OH⁻ photo_prod Dechlorinated or Other Photoproducts parent->photo_prod hν (Light) ox_prod Oxidized Products (e.g., N-oxide) parent->ox_prod [O]

Caption: Potential degradation pathways for the target molecule.

Section 2: Solvent Selection and Sample Preparation FAQs

Proper handling and solvent selection are the first line of defense against unwanted degradation.

Q2: What are the best practices for preparing and storing stock solutions?

A2: For short-term use (e.g., a single day's experiments), dissolving the compound in aprotic organic solvents is recommended to minimize the risk of hydrolysis.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions due to their high solvating power and aprotic nature. Acetonitrile is also a suitable option.

  • Aqueous Solutions: If aqueous buffers are required, they should be prepared fresh daily. The pH of the buffer is a critical factor; stability is generally greatest near a neutral pH, but this must be confirmed experimentally.[8]

  • Storage: Stock solutions in aprotic solvents should be stored at -20°C or -80°C, tightly sealed, and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

Q3: How significantly does pH impact the stability in aqueous media?

A3: The impact of pH is highly significant due to the lactam ring's susceptibility to acid- and base-catalyzed hydrolysis.[1][2]

  • Acidic Conditions (pH < 4): Expect accelerated hydrolysis of the lactam ring.

  • Basic Conditions (pH > 8): Expect significantly accelerated hydrolysis. The rate of degradation is often higher under basic conditions than acidic ones for many lactams.[8]

  • Neutral Conditions (pH ~6-7.5): This is typically the range of maximum stability for lactam-containing compounds.[9] However, even in neutral buffers, some degradation can occur over time, especially at elevated temperatures (e.g., 37°C incubation).

A pH-rate profile study is the definitive way to characterize stability in aqueous solutions.

Q4: Are there any known solvent or excipient incompatibilities to be aware of?

A4: While specific data for this molecule is not published, general chemical principles suggest potential incompatibilities.

  • Protic Solvents: Avoid long-term storage in protic solvents like methanol or ethanol, as they can participate in hydrolysis or cause esterification of the carboxylic acid group.

  • Reactive Excipients: In formulation development, care must be taken with excipients that have reactive functional groups or create a high or low pH microenvironment.[10][11] For example, primary or secondary amines in excipients could potentially react with the lactam. A thorough drug-excipient compatibility study is a mandatory step in formulation.[12]

Section 3: Protocols for a Comprehensive Stability Assessment

A forced degradation study is the cornerstone of understanding a molecule's stability.[6][13] It helps to identify degradation products and develop a stability-indicating analytical method, which is crucial for accurate quantification.[7]

Protocol 1: Forced Degradation Study

Objective: To deliberately degrade the compound under various stress conditions to identify potential degradants and degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Store a protected sample (e.g., wrapped in aluminum foil) alongside the stressed sample as a control for thermal effects.[14]

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.[15]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 4 hours.[15]

    • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[15]

    • Thermal Degradation: Store the solid compound in a 70°C oven for 48 hours.

    • Photostability: Expose the solid compound and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16]

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[15]

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze using a validated stability-indicating HPLC method (see Protocol 2).

start Prepare 1 mg/mL Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize Acid/Base Samples Dilute All Samples stress->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data report Characterize Degradants & Elucidate Pathways data->report

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

  • Column & Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV/Vis detector set at an appropriate wavelength (e.g., determined by UV scan, likely around 220-230 nm for the phenyl and pyrrolidinone chromophores).

  • Gradient Optimization:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on a cocktail of stressed samples to visualize all peaks.

    • Adjust the gradient slope, initial, and final conditions to achieve baseline separation (>1.5) for the parent peak and all degradant peaks.

  • Method Validation (ICH Q2(R1)):

    • Specificity: Demonstrate that the method can resolve the parent drug from its degradants using the stressed samples. Use a photodiode array (PDA) detector to check for peak purity.

    • Linearity, Range, Accuracy, Precision: Perform standard validation experiments.

    • Limit of Detection (LOD) & Quantitation (LOQ): Determine the sensitivity of the method for impurities.

Section 4: Troubleshooting Guide

Q5: My HPLC chromatogram shows unexpected new peaks after preparing my sample in solution. What is happening?

A5: This is a classic sign of degradation. The identity of the solvent and the storage conditions are the primary suspects.

start Observation: Unexpected Peaks in HPLC q1 What is the solvent? start->q1 aqueous Aqueous Buffer q1->aqueous Aqueous organic Organic Solvent q1->organic Organic q2_aqueous What is the pH? aqueous->q2_aqueous q2_organic Is the solvent aprotic (DMSO, ACN)? organic->q2_organic acid_base Cause: Acid/Base Hydrolysis Solution: Adjust pH to ~6-7, prepare fresh daily. q2_aqueous->acid_base Acidic or Basic neutral Cause: Thermal Degradation Solution: Keep samples cool, use autosampler cooling. q2_aqueous->neutral Neutral protic Cause: Solvolysis (e.g., in MeOH) Solution: Switch to aprotic solvent (DMSO, ACN). q2_organic->protic No (e.g., Methanol) aprotic Cause: Photodegradation or Trace Water/Contaminant Solution: Use amber vials, use high-purity solvents. q2_organic->aprotic Yes

Sources

Technical Support Center: Synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the synthesis of this important pyrrolidinone derivative. By understanding the reaction's nuances and potential pitfalls, you can significantly improve yield, purity, and reproducibility.

The synthesis, typically achieved through a Michael addition of 4-chlorophenethylamine to itaconic acid followed by an intramolecular cyclization, is robust but requires careful control to minimize impurity formation.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Q1: My final product shows a persistent impurity with a similar mass to the starting itaconic acid. What is it and how can I remove it?

This is a very common issue. The impurity is likely one of two species:

  • Unreacted Itaconic Acid: While the reaction is generally efficient, incomplete conversion is possible, especially with suboptimal reaction times or temperatures.

  • Itaconic Acid Isomers (Mesaconic or Citraconic Acid): Itaconic acid can isomerize to its more thermodynamically stable isomers, mesaconic acid and citraconic acid, especially under heating.[3][4] These isomers are significantly less reactive or even unreactive towards the aza-Michael addition.[1][3][4] The amine starting material itself can act as a catalyst for this isomerization.[3][4]

Causality and Prevention: Isomerization is often the primary culprit. To minimize it, consider the following:

  • Temperature Control: Syntheses should be carried out at the lowest effective temperature. Temperatures above 150°C are known to significantly promote isomerization.[3]

  • Reaction Time: While a sufficient reaction time is necessary for completion, excessively long heating can increase the prevalence of isomers. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

Remediation Protocol: If your product is contaminated with these acidic impurities, a basic aqueous wash is highly effective.

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the desired product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Extraction: Transfer the solution to a separatory funnel and wash with a mild basic solution, such as a 5% sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[5] The acidic impurities will be deprotonated and extracted into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q2: I'm observing a significant amount of an acyclic intermediate in my crude product. How can I promote complete cyclization?

The reaction proceeds through a cascade aza-Michael addition followed by an intramolecular cyclization.[1][2] Incomplete cyclization results in the presence of N-(4-chlorophenethyl)-2-methylenesuccinamic acid.

Causality and Prevention:

  • Insufficient Heat or Reaction Time: The cyclization step (amide formation) is a dehydration reaction that typically requires elevated temperatures to proceed to completion.[5][6] Syntheses performed at room temperature or for short durations are more likely to stall at the intermediate stage.

  • Solvent Choice: The choice of solvent can influence the reaction rate. While the reaction can be run neat or in various solvents like water, toluene, or propan-2-ol, water often serves as a good medium where the heat of reflux (100°C) is sufficient to drive the cyclization.[5][6]

Remediation Strategy: If you have isolated the crude product and identified the intermediate, you can often force the reaction to completion by resubmitting the material to the reaction conditions.

  • Re-subject to Conditions: Dissolve the crude material in a suitable solvent (e.g., water or toluene).

  • Heat: Reflux the mixture for an additional 4-12 hours.[5]

  • Monitor: Track the disappearance of the intermediate by TLC or HPLC.

  • Work-up: Once the conversion is complete, proceed with the standard isolation procedure.

Q3: My reaction was performed in methanol or ethanol, and I've isolated an unexpected ester byproduct. What happened?

If your synthesis is conducted in an alcohol solvent (e.g., methanol, ethanol) in the presence of an acid catalyst (or even under prolonged heating), you can form the corresponding methyl or ethyl ester of either the starting itaconic acid or the final product.[5][7]

Causality and Prevention: This is a classic Fischer esterification reaction. The carboxylic acid functional group on your molecule reacts with the alcohol solvent.

  • Avoid Alcoholic Solvents for the Main Reaction: If possible, use non-alcoholic solvents like water, toluene, or perform the reaction neat to avoid this side reaction.[6]

  • Esterification as a Derivatization Step: Note that this reaction can be performed intentionally. For instance, refluxing the final carboxylic acid product in methanol with a catalytic amount of sulfuric acid is a standard method to produce the methyl ester derivative.[5][7]

Remediation: If an undesired ester has formed, it must be hydrolyzed back to the carboxylic acid.

Hydrolysis Protocol:

  • Basic Hydrolysis: Dissolve the crude product containing the ester impurity in a mixture of water and a co-solvent like THF or methanol. Add a stoichiometric excess of a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the ester is fully cleaved (monitor by TLC/HPLC).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~2.[7] This will protonate the carboxylate to give the desired carboxylic acid.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry and concentrate to yield the product.

Visualizing the Main Reaction and a Key Side Reaction

The following diagram illustrates the desired synthetic pathway alongside the common isomerization side reaction of itaconic acid.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reaction SM1 4-Chlorophenethylamine INT Acyclic Michael Adduct (Intermediate Impurity) SM1->INT Aza-Michael Addition SM2 Itaconic Acid SM2->INT SM2_side Itaconic Acid PROD 1-(4-Chlorophenethyl)-5-oxopyrrolidine- 3-carboxylic acid (Desired Product) INT->PROD Intramolecular Cyclization (Heat) ISO Mesaconic Acid (Unreactive Isomer) SM2_side->ISO Amine-catalyzed Isomerization (Heat)

Caption: Reaction scheme showing the desired synthesis and a major side reaction.

Frequently Asked Questions (FAQs)

Q: What is the typical purity profile of the crude product after initial synthesis and work-up?

A: The purity can vary significantly based on reaction conditions. A well-executed synthesis (e.g., refluxing in water for 12-24 hours) followed by a simple filtration and washing can yield a product that is 85-95% pure.[5][8][9] The most common impurities are summarized in the table below.

Impurity TypeTypical Level (Crude)Identification MethodMitigation Strategy
Unreacted Starting Materials1-5%HPLC, ¹H NMROptimize stoichiometry, extend reaction time
Acyclic Intermediate2-10%HPLC, LC-MSEnsure sufficient heating/reflux time
Itaconic Acid Isomers0-5%HPLC, ¹H NMRControl reaction temperature, avoid prolonged heating
Solvent Adducts (e.g., Esters)0-15% (if alcohol solvent used)HPLC, LC-MS, ¹H NMRUse non-alcoholic solvents (water, toluene)

Q: Which analytical techniques are best for characterizing the product and its impurities?

A: A combination of techniques is recommended for full characterization.

  • ¹H and ¹³C NMR: Essential for structural confirmation of the final product and identifying major impurities. The spectra for N-substituted 5-oxopyrrolidine-3-carboxylic acids have characteristic shifts for the pyrrolidinone ring protons and carbons.[5][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities by their mass-to-charge ratio.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for purity assessment and quantification of impurities. A well-developed HPLC method can separate the starting materials, intermediate, and final product.[10] A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH.[10]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H stretch, the amide C=O stretch (lactam), and the carboxylic acid C=O stretch.[5][9]

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N) of the purified product, which should agree with the calculated values within ±0.4%.[5]

Q: Can this synthetic methodology be applied to other primary amines?

A: Yes, absolutely. The reaction of itaconic acid with primary amines is a general and widely used method for the synthesis of various N-substituted 5-oxopyrrolidine-3-carboxylic acids.[6] The reaction has been successfully applied to a wide range of aliphatic and aromatic primary amines to generate libraries of compounds for biological screening.[5][6][7][9][11]

References

  • Butkevičius, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate.
  • Butkevičius, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • Szałabska, K., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Polymers, 15(23), 4567.
  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.
  • Starkevič, V., et al. (2021). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 26(17), 5343.
  • Butkevičius, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 668.
  • Comerford, J.W., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online.
  • Lammens, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 783.
  • Lammens, T., et al. (2019). Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate.
  • Tumkevičius, S., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2848.
  • Comerford, J.W., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate.
  • Pupeikytė, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Butkevičius, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 369-374.
  • Ternes, T.A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
  • Welch, C.J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

Sources

Technical Support Center: Optimizing N-Substituted Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-substituted pyrrolidinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important class of heterocyclic compounds. N-substituted pyrrolidinones are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the reaction variables, offering troubleshooting solutions grounded in mechanistic principles. Our goal is to empower you to not only solve common issues but also to rationally optimize your reaction conditions for improved yield, purity, and scalability.

Section 1: Foundational Synthetic Strategies

The approach to synthesizing N-substituted pyrrolidinones is dictated by the available starting materials and the desired substitution pattern. The most prevalent and robust methods include:

  • Reductive Amination of Levulinic Acid (or its Esters): This is one of the most common and atom-economical methods, especially for producing N-alkyl-5-methyl-2-pyrrolidones from biomass-derived levulinic acid.[3][4][5] The reaction typically proceeds through an imine intermediate, which is subsequently reduced and cyclized.[4]

  • N-Alkylation/Arylation of 2-Pyrrolidinone: For syntheses where the pyrrolidinone core is readily available, direct alkylation or arylation is a straightforward approach. This typically involves deprotonation of the pyrrolidinone nitrogen with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide).[1]

  • Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient route to complex and polysubstituted pyrrolidinones, often utilizing microwave assistance to accelerate reaction times.[1][6]

The following workflow provides a general decision-making framework for selecting an appropriate synthetic strategy.

G start Select Synthesis Strategy for N-Substituted Pyrrolidinone q_precursors What are your primary starting materials? start->q_precursors levulinic_acid Reductive Amination q_precursors->levulinic_acid Levulinic Acid / Ester pyrrolidinone Direct N-Alkylation or N-Arylation q_precursors->pyrrolidinone 2-Pyrrolidinone simple_precursors Multicomponent Reaction (e.g., Microwave-Assisted) q_precursors->simple_precursors Simple Aldehydes, Anilines, etc. end_process Proceed to Optimization & Troubleshooting levulinic_acid->end_process Ideal for N-alkyl-5-methyl derivatives pyrrolidinone->end_process Good for diverse N-substituents simple_precursors->end_process Efficient for complex structures

Caption: Decision workflow for selecting a synthetic strategy.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of N-substituted pyrrolidinones in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reductive amination of ethyl levulinate is giving very low conversion to the desired N-substituted pyrrolidinone. What are the most likely causes and how can I fix it?

A1: Low conversion in this reaction is a frequent problem that can typically be traced back to three main areas: the catalyst, the reaction conditions, or the reagents themselves.

Causality & Solution Workflow:

  • Catalyst Inactivation/Inefficiency: The catalyst is the heart of the reaction.

    • The "Why": Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) are highly effective but can be poisoned by impurities (e.g., sulfur compounds) in the reagents or solvents.[7] Homogeneous catalysts can be sensitive to air or moisture. The choice of catalyst itself is critical; some are better suited for specific substrates.[8]

    • The "How-To":

      • Verify Catalyst Activity: If possible, test the catalyst on a known, reliable reaction (e.g., a simple nitro group reduction) to ensure its activity.

      • Change Catalyst Type: If using Pd/C, consider trying PtO₂, Ra-Ni, or a homogeneous catalyst like an Iridium complex, as they can have different sensitivities and efficiencies.[7][9] For certain substrates, metal-free reducing agents like phenylsilane with a Lewis acid catalyst can be effective.[8]

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent play a synergistic role.

    • The "Why": The formation of the initial imine/enamine intermediate is an equilibrium-driven process, often requiring the removal of water.[7] The subsequent reduction is kinetic. The solvent must solubilize all reactants and not interfere with the catalyst.

    • The "How-To":

      • Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Many reductive aminations run well between 40-80 °C.[10]

      • Hydrogen Pressure: For catalytic hydrogenations, ensure your system is properly sealed. Increasing H₂ pressure (e.g., from 1 atm to 50 psi, if equipment allows) can significantly accelerate the reduction step.

      • Solvent Choice: Protic solvents like ethanol or methanol are common and often effective.[9] For challenging reactions, a solvent like 3,3,3-trifluoroethanol (TFE) can significantly enhance the reaction rate for some catalyst systems.[3]

  • Reagent Purity and Stoichiometry:

    • The "Why": The amine must be a good nucleophile, and the levulinate ester must be free of acidic impurities that could protonate the amine, rendering it non-nucleophilic. An excess of the amine is sometimes used, but a large excess can lead to side reactions or purification difficulties.[11]

    • The "How-To":

      • Check Purity: Ensure the amine and levulinate ester are pure. Distill them if necessary.

      • Stoichiometry: Start with a 1:1.1 ratio of levulinate to amine. Carefully controlling stoichiometry is crucial.[11]

The following diagram outlines a logical troubleshooting sequence for low-yield issues.

G start Low Yield Observed check_reagents Step 1: Verify Reagents start->check_reagents q_reagent_purity Are reagents pure? (Amine, Levulinate) check_reagents->q_reagent_purity q_catalyst Step 2: Evaluate Catalyst q_reagent_purity->q_catalyst Yes purify_reagents Purify/distill starting materials. Re-run. q_reagent_purity->purify_reagents No q_catalyst_active q_catalyst_active q_catalyst->q_catalyst_active Is catalyst known to be active? q_conditions Step 3: Optimize Conditions q_catalyst_active->q_conditions Yes test_catalyst Test catalyst on a benchmark reaction. q_catalyst_active->test_catalyst No/Unsure increase_temp increase_temp q_conditions->increase_temp Increase Temperature (e.g., to 60 °C) increase_pressure increase_pressure q_conditions->increase_pressure Increase H2 Pressure (if applicable) change_solvent change_solvent q_conditions->change_solvent Change Solvent (e.g., to TFE) test_catalyst->q_catalyst_active Re-evaluate end_rerun Re-run Experiment & Analyze increase_temp->end_rerun increase_pressure->end_rerun change_solvent->end_rerun

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Side Product Formation

Q2: My reaction produces the desired N-aryl pyrrolidinone, but I also see a significant amount of a byproduct that appears to be the corresponding N-aryl pyrrole. How can I suppress this aromatization?

A2: This is a classic problem, particularly when synthesizing N-aryl pyrrolidines from diketones like 2,5-hexanedione, where the intermediate can easily undergo oxidation/aromatization to the more stable pyrrole.[10] The key is to favor the reduction pathway over the elimination/oxidation pathway.

Causality & Solution:

  • The "Why": The formation of the pyrrolidine ring is followed by a dehydration/oxidation step that leads to the aromatic pyrrole. This is often promoted by harsh reaction conditions (high temperature) or certain catalysts.

  • The "How-To":

    • Solvent Choice: The solvent can play a surprisingly large role. Switching to water as a solvent has been shown to suppress pyrrole formation and favor the desired pyrrolidine product.[10]

    • Hydrogen Source/Catalyst System: The choice of reducing agent and catalyst is critical. An efficient transfer hydrogenation system, for example using formic acid as the hydrogen source with an iridium catalyst, can be highly effective at promoting the reduction before aromatization can occur.[10]

    • Temperature Control: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, for instance, 80 °C is often a good starting point.[10]

Issue 3: Difficult Purification

Q3: The crude product from my base-mediated N-alkylation of 2-pyrrolidinone is an oily mess that is difficult to purify by column chromatography. What are my options?

A3: Purification challenges often arise from unreacted starting materials, excess reagents, or closely related byproducts. A strategic approach to workup and purification is essential.

Causality & Solution:

  • The "Why": If using a strong base like sodium hydride (NaH), the reaction must be fully quenched.[1] Residual base can cause streaking on silica gel. The polarity of the N-substituted pyrrolidinone product might be very similar to the starting 2-pyrrolidinone, making chromatographic separation difficult.

  • The "How-To":

    • Aqueous Workup:

      • Quenching: Ensure the reaction is properly quenched. For NaH, a slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution is a standard procedure.[1]

      • Liquid-Liquid Extraction: After quenching, perform a thorough extraction with a suitable organic solvent like ethyl acetate. Washing the combined organic layers with water and then brine will help remove water-soluble impurities like DMF (a common solvent) and salts.[1][12]

    • Alternative Purification Methods:

      • Distillation: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent, scalable alternative to chromatography.

      • Acid-Base Extraction: If your product is basic and your main impurities are neutral, you can try an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane), extract with dilute acid (e.g., 1M HCl), which will pull your basic product into the aqueous layer as a salt. Then, basify the aqueous layer and re-extract your purified product back into an organic solvent.[13]

    • Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is usually necessary.

      • Additives: Sometimes, adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can improve peak shape for amine-containing compounds by deactivating acidic sites on the silica gel.

Section 3: Key Parameter Optimization Tables

For rapid reference, the following tables summarize key parameters for optimizing reductive amination reactions.

Table 1: Comparison of Common Catalysts for Reductive Amination

CatalystTypical Loading (w/w or mol%)ProsCons
Pd/C (5-10%) 5-10% w/wVersatile, efficient, widely available.[7]Can be pyrophoric, sensitive to poisons, may cause over-reduction.
Raney® Ni 10-20% w/wCost-effective, highly active.[7]Pyrophoric, requires careful handling, may have lower selectivity.
PtO₂ (Adams' cat.) 1-5 mol%Highly active, effective under mild conditions.Expensive.
NaBH₃CN 1.5 - 2.0 equiv.Mild, selective for imines over ketones.[7]Toxic (cyanide release), moisture sensitive.
NaBH(OAc)₃ 1.5 - 2.0 equiv.Less toxic than NaBH₃CN, mild, good for acid-sensitive substrates.[14]More expensive, can be slower.
Ir Complexes 0.5 - 2 mol%High activity, good for transfer hydrogenation, can be highly selective.[9][10]Expensive, requires specific ligands.

Table 2: Solvent Selection Guide

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Use Cases
Methanol 32.765Good general-purpose protic solvent, excellent for dissolving reagents.
Ethanol 24.578Common, effective, less toxic than methanol.[6][15] Often a good starting point.
Water 80.1100Green solvent, can suppress side reactions like pyrrole formation.[10]
Toluene 2.4111Allows for azeotropic removal of water with a Dean-Stark trap.
TFE 8.574Highly polar, non-coordinating. Can dramatically accelerate certain reactions.[3]
DCM 9.140Good for reactions at or below room temperature. Easy to remove.

Section 4: Example Experimental Protocol

Reductive Amination of Ethyl Levulinate with Benzylamine

This protocol provides a robust starting point for the synthesis of N-benzyl-5-methyl-2-pyrrolidinone.

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add ethyl levulinate (1.44 g, 10.0 mmol, 1.0 equiv.) and ethanol (40 mL).

  • Reagent Addition: Add benzylamine (1.18 g, 11.0 mmol, 1.1 equiv.) to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~150 mg, ~10% w/w) to the stirred mixture. Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure using a balloon or a hydrogenation apparatus.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure N-benzyl-5-methyl-2-pyrrolidinone.

References

  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen‐Containing Chemicals.
  • Reductive amination of levulinic acid with various anilines.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradi
  • The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones a.
  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). [Link]
  • Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review.
  • Reductive amin
  • New Catalysts for Reductive Amin
  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed. [Link]
  • ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation.
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
  • Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chrom
  • The effect of the solvents on the synthesis of substituted 3-pyrrolin-2-ones a.
  • A Facile One-Pot Synthesis of Chiral β-Amino Esters. Thieme. [Link]
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
  • Enantioselective Organocatalytic Reductive Amin
  • Optimization of deconstruction of the pyrrolidines a Optimization of...
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]
  • Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters.
  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
  • How do you purify N-vinylpyrrolidinone?
  • How can I seperate pyrrolidine?
  • Pyrrolidine Properties, Reactions and Applic
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring both high yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is typically achieved through a conjugate addition of 4-chlorophenethylamine to itaconic acid, followed by an intramolecular cyclization (lactamization). While seemingly straightforward, this reaction is prone to several competing pathways that can significantly impact the yield and purity of the final product. This guide provides a detailed breakdown of these challenges and offers robust troubleshooting strategies.

The Main Synthetic Pathway

The desired transformation involves two key steps: a Michael (conjugate) addition followed by an intramolecular amide bond formation. Understanding this primary pathway is essential for diagnosing deviations and side reactions.

Main_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Itaconic_Acid Itaconic Acid Michael_Adduct Michael Adduct (Linear Amino-Diacid) Itaconic_Acid->Michael_Adduct Amine 4-Chlorophenethylamine Amine->Michael_Adduct 1. Michael Addition Target_Molecule 1-(4-Chlorophenethyl)- 5-oxopyrrolidine-3-carboxylic acid Michael_Adduct:e->Target_Molecule:w 2. Intramolecular Cyclization (Lactamization)

Caption: The desired two-step synthesis pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue stemming from incomplete conversion or the prevalence of competing side reactions. Below are the most frequent culprits and how to address them.

Possible Cause A: Incomplete Cyclization

The reaction may stall after the initial Michael addition, leaving the linear amino-diacid intermediate in the reaction mixture. This is often due to suboptimal conditions for the final lactamization step.

  • Mechanism Insight: The cyclization step involves the nucleophilic attack of the secondary amine onto one of the carboxylic acid groups, eliminating a molecule of water. This is a reversible equilibrium that often requires elevated temperatures to drive it towards the product by removing water.

  • Identification: The Michael adduct intermediate can be detected by LC-MS, as it will have the same mass as the final product plus a molecule of water (M+18). ¹H NMR may show broader peaks and the absence of the characteristic pyrrolidone ring signals.

  • Troubleshooting Protocol:

    • Increase Temperature: If the reaction is being run at a low temperature, gradually increase it. Refluxing in a suitable solvent like water or toluene is common.[1][2]

    • Water Removal: Use a Dean-Stark apparatus if using a non-aqueous solvent (e.g., toluene) to azeotropically remove the water formed during cyclization, driving the equilibrium toward the product.

    • Extend Reaction Time: Lactamization can be slow. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting materials and intermediate are consumed.

Possible Cause B: Formation of a Bis-Michael Adduct

The secondary amine of the desired product or the Michael adduct intermediate is nucleophilic and can react with a second molecule of itaconic acid. This is particularly problematic if the amine is added too quickly or if the stoichiometry is not carefully controlled.[3][4]

  • Mechanism Insight: The newly formed secondary amine competes with the primary starting amine for the Michael acceptor (itaconic acid), leading to a dimeric impurity.

  • Identification: This byproduct will have a mass corresponding to one equivalent of the amine and two equivalents of itaconic acid. It is often less soluble and may precipitate from the reaction mixture.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of itaconic acid (e.g., 1.1 to 1.2 equivalents) to ensure the primary amine is fully consumed, but avoid a large excess.

    • Slow Addition: Add the 4-chlorophenethylamine dropwise to the solution of itaconic acid at an elevated temperature. This maintains a low concentration of the amine, favoring the initial 1:1 adduct formation.[3]

Side_Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Itaconic_Acid Itaconic Acid Michael_Adduct Michael Adduct Itaconic_Acid->Michael_Adduct Bis_Adduct Bis-Michael Adduct (Dimer Impurity) Itaconic_Acid->Bis_Adduct Amine 4-Chlorophenethylamine Amine->Michael_Adduct Michael Addition Target_Molecule Desired Product Michael_Adduct->Target_Molecule Cyclization Michael_Adduct->Bis_Adduct 2nd Michael Addition

Caption: Competing pathways leading to desired product vs. bis-adduct.

Possible Cause C: Ring Opening of the Product

The 5-oxopyrrolidine (γ-lactam) ring can be susceptible to hydrolysis under harsh pH conditions, especially at elevated temperatures.[5] This converts the desired product back into the linear amino-diacid intermediate.

  • Mechanism Insight: Both acidic and basic conditions can catalyze the cleavage of the amide bond within the lactam ring.[6]

  • Identification: The presence of the Michael adduct intermediate in the final isolated product, confirmed by LC-MS.

  • Troubleshooting Protocol:

    • Control pH During Workup: When isolating the product, carefully adjust the pH. The product is a carboxylic acid and can be precipitated by acidifying the solution, but avoid strongly acidic conditions (pH < 1) for extended periods. A final pH of 2-3 is often sufficient for precipitation.[1]

    • Minimize Water: Ensure reaction conditions are not excessively aqueous if hydrolysis is a suspected issue, especially during long reaction times at high temperatures.

Question 2: My NMR and LC-MS show several unexpected impurities. How do I identify and remove them?

The presence of multiple peaks in your analytical data points to a mixture of starting materials, intermediates, and side products.

Potential Impurity Identification Method Troubleshooting & Purification Protocol
Unreacted Itaconic Acid Soluble in aqueous base. Can be identified by comparing with a standard via TLC or LC-MS. ¹H NMR will show characteristic vinyl protons.Protocol: 1. Dissolve the crude product in a dilute aqueous base (e.g., 5% Na₂CO₃ or NaOH solution) to form the carboxylate salt.[1][2] 2. Filter the solution to remove any insoluble impurities. 3. Slowly acidify the filtrate with HCl to a pH of 2-3.[1] 4. The desired product, being less water-soluble than itaconic acid, will precipitate. 5. Filter the solid, wash with cold water, and dry under vacuum.
Unreacted 4-Chlorophenethylamine Basic impurity. Can be identified by LC-MS (by mass) or TLC.The acid-base workup described above is highly effective. The amine will remain in the acidic aqueous solution as its hydrochloride salt while the product precipitates.
Linear Michael Adduct LC-MS will show a peak at [M+18] relative to the product.Drive the reaction to completion by increasing temperature or reaction time. If it persists, it can be separated from the more crystalline final product by careful recrystallization from a suitable solvent like methanol or an ethanol/water mixture.
Bis-Michael Adduct High molecular weight peak in LC-MS. Often has lower solubility than the desired product.Prevention is key (see Question 1). If formed, it can sometimes be removed by filtration if it precipitates from the reaction mixture. Otherwise, column chromatography may be required, though this is less ideal for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to minimize side reactions from the start?

A: While optimization is substrate-specific, a good starting point is to heat a solution of itaconic acid (1.0-1.2 eq.) in water to reflux (approx. 100 °C). Then, add the 4-chlorophenethylamine (1.0 eq.) dropwise over 30-60 minutes. Maintain reflux and monitor the reaction for 12-24 hours.[1][2] This method uses water as an inexpensive and safe solvent and the slow addition minimizes dimerization.

Q2: How does the choice of solvent affect the reaction?

A: Water is a common choice as it readily dissolves itaconic acid and the intermediate salt. However, aprotic solvents like toluene can also be used, which allows for the azeotropic removal of water with a Dean-Stark apparatus to actively drive the cyclization. This can lead to faster reaction times and a cleaner product profile by minimizing water-related side reactions like ring-opening.

Q3: Can the product degrade during storage?

A: this compound is a stable crystalline solid under standard conditions. However, prolonged storage in a non-neutral aqueous solution (either acidic or basic) could potentially lead to slow hydrolysis of the lactam ring. It is best stored as a dry solid in a cool, dark place.

Q4: My final product has a persistent color. What is the cause and how can I remove it?

A: Minor color impurities can arise from the oxidation of the phenethylamine starting material or other minor, highly conjugated side products. If the acid-base workup and recrystallization do not yield a white solid, a charcoal treatment can be effective.

  • Protocol for Decolorization:

    • Dissolve the crude, colored product in a suitable hot solvent (e.g., methanol or ethanol).

    • Add a small amount of activated carbon (typically 1-2% w/w).

    • Stir the mixture at temperature for 15-30 minutes.

    • Filter the hot solution through a pad of celite to remove the carbon.

    • Allow the clear filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]
  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija. [Link]
  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
  • Formation of Amides From Esters. Master Organic Chemistry. [Link]
  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Chemistry LibreTexts. [Link]
  • Reaction Chemistry & Engineering. (2024). RSC Publishing. [Link]
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Recent Advances in the Synthesis of Pyrrolidines. (2023).
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2016). PMC - NIH. [Link]
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2024). ACS Omega. [Link]
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2005).
  • Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. (2007).
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). NIH. [Link]
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH. [Link]
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

Sources

Technical Support Center: Enhancing the Purity of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and standardized protocols for the post-synthesis purification of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. It is intended for researchers, chemists, and drug development professionals aiming to achieve high purity standards for this compound.

Foundational Knowledge: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in the crude product. The common synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives involves the Michael addition of an amine to itaconic acid, followed by cyclization.[1] For the target compound, this involves reacting 4-chlorophenethylamine with itaconic acid.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 4-chlorophenethylamine and itaconic acid.

  • Synthesis By-products: Small molecules formed from side reactions during the synthesis.

  • Stereoisomers: The target molecule possesses a chiral center at the 3-position of the pyrrolidinone ring. A racemic synthesis will produce both (R) and (S) enantiomers in equal amounts. One enantiomer may be considered an impurity depending on the desired pharmacological activity.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., water, toluene, alcohols).[3]

  • Color Impurities: High-molecular-weight, often aromatic, by-products that can discolor the final product.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and a direct solution.

Q1: My crude product has a low, broad melting point and appears sticky or oily. How do I remove bulk impurities and induce crystallization?

Cause: This is a classic sign of significant impurity content, likely unreacted starting materials or residual solvent, which disrupts the crystal lattice of the solid product.

Solution: Recrystallization. This is the most effective technique for removing the majority of impurities from a solid organic compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Workflow:

  • Solvent Screening: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. For a molecule with both a carboxylic acid and an amide, polar solvents are a good starting point.[4]

  • Execution: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, treat it with activated charcoal. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly and undisturbed to form high-purity crystals.

  • Validation: Check the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationaleProcedure Notes
Aqueous Ethanol (EtOH/H₂O) Ethanol is a good solvent for many organic molecules, and water acts as an anti-solvent for the compound, helping to precipitate it upon cooling.[5] This is effective for moderately polar compounds.Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to clarify, then cool slowly.
Isopropanol (IPA) A polar protic solvent that is less volatile than ethanol, allowing for slower crystal growth. Often yields high recovery.[6]Dissolve in a minimum of hot isopropanol. Cool slowly, potentially seeding with a pure crystal if necessary.
Ethyl Acetate (EtOAc) A moderately polar solvent. Good for removing more non-polar impurities.Ensure the compound has sufficient solubility in hot EtOAc. If solubility is too high at room temperature, consider a co-solvent system like EtOAc/Hexane.
Water The carboxylic acid moiety may allow for solubility in hot water. This is an excellent choice for removing non-polar, organic-soluble impurities.[4]Given the organic backbone, solubility may be low. Best for small-scale tests.
Q2: Thin-Layer Chromatography (TLC) of my recrystallized product still shows a faint secondary spot. How do I achieve >99% purity?

Cause: Recrystallization is excellent for bulk purification but may not separate impurities with very similar solubility profiles to the main compound.

Solution: Silica Gel Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system). More polar compounds interact more strongly with the silica and elute later.

Workflow:

  • TLC Optimization: First, find a solvent system (mobile phase) on TLC that gives good separation between your product spot and the impurity spot. The target Rf (retention factor) for the product should be around 0.3-0.4.

  • Column Packing: Prepare a column with silica gel slurried in the least polar solvent of your mobile phase.

  • Loading and Elution: Load your sample onto the column and elute with the optimized mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:1 to 20:1)The carboxylic acid makes the compound quite polar. Start with a less polar system (DCM) and gradually increase polarity by adding methanol to elute the product.
Additives Add 0.5-1% Acetic Acid to the mobile phaseThis suppresses the deprotonation of the carboxylic acid on the slightly acidic silica gel, preventing "streaking" or "tailing" of the spot and leading to sharper peaks.
Q3: My product is analytically pure by NMR and HPLC, but it is racemic. How can I isolate a single enantiomer?

Cause: The synthesis from achiral starting materials produces a 1:1 mixture of the (R) and (S) enantiomers. Enantiomers have identical physical properties (solubility, melting point, Rf) and cannot be separated by standard chromatography or recrystallization.

Solution: Chiral Resolution via Diastereomeric Salt Formation. This classical and scalable method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent).[2] This forms two diastereomeric salts. Diastereomers have different physical properties and can be separated by fractional crystallization.

Workflow Diagram: Chiral Resolution

G Racemate Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) ChiralBase Add Chiral Base (e.g., (R)-(-)-α-Methylbenzylamine) Racemate->ChiralBase React Salts Diastereomeric Salts Formed ((R)-Acid-(R)-Base) ((S)-Acid-(R)-Base) ChiralBase->Salts Crystallize Fractional Crystallization (e.g., in Ethanol) Salts->Crystallize Exploit different solubility Separation Separate Less Soluble Salt (Crystals) from More Soluble (Mother Liquor) Crystallize->Separation Liberate Liberate Enantiomer (Acidify with HCl) Separation->Liberate   Crystals PureEnantiomer Pure (S)-Enantiomer (Example) Liberate->PureEnantiomer

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Protocol:

  • Resolving Agent Selection: Common choices for resolving racemic acids include chiral amines like (R)-(-)-α-methylbenzylamine or (S)-(+)-α-methylbenzylamine.

  • Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol). Add one equivalent of the chiral resolving agent. Heat the mixture to ensure complete dissolution.[2]

  • Crystallization: Allow the solution to cool slowly. One diastereomeric salt will be less soluble and will crystallize out preferentially.

  • Isolation: Collect the crystals by filtration.

  • Liberation: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a low pH (~2). This protonates the carboxylic acid and liberates the free, enantiomerically enriched acid from the amine salt.

  • Extraction: Extract the pure enantiomer into an organic solvent like ethyl acetate, dry the organic layer, and remove the solvent to yield the final product.

  • Validation: Confirm the enantiomeric excess (e.e.) using chiral HPLC or by measuring the specific rotation.

Frequently Asked Questions (FAQs)
  • What is the best way to monitor the progress of a column chromatography separation? Use TLC. Spot the starting material, the current fraction being collected, and the previous fraction on the same plate. This allows you to see when the product starts eluting and when it is completely off the column.

  • My compound turns slightly yellow/brown upon storage. Why and how can I prevent this? This may be due to slow decomposition or oxidation, potentially catalyzed by trace acidic or basic impurities. Ensure the final product is completely free of any acid or base used during the work-up. Store the compound in a cool, dark place under an inert atmosphere (like nitrogen or argon).

  • How can I remove trace amounts of N-methyl-2-pyrrolidone (NMP) if it was used as a solvent? NMP is a high-boiling polar solvent. While not a typical solvent for this synthesis, if used, it can be difficult to remove. Purification can be achieved by dissolving the product in a solvent like ethyl acetate and washing extensively with water or brine to partition the NMP into the aqueous layer.[7] In some cases, treatment with specific grades of alumina has been shown to remove amine impurities from NMP, a principle that could be adapted.[8]

References
  • Lee, S., et al. (2006). Purification of carboxylic acids by complexation with selective solvents. U.S.
  • González-López, J., et al. (2001). One step purification and characterization of the pyrrolidone carboxyl peptidase of Streptococcus pyogenes over-expressed in Escherichia coli. PubMed Central. [Link]
  • Fahnenstich, R., et al. (1983). Process for the purification of 2-pyrrolidone. U.S.
  • University of Rochester, Department of Chemistry.
  • Ukrainets, I.V., et al. (2018). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors.
  • Yeakey, E.L., & Su, W. (2006). Method for purifying N-methyl-2-pyrrolidone.
  • Mickevičius, V., et al. (2015). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 20(11), 19845–19861. [Link]
  • Park, C.S., et al. (2009). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.
  • Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(4). [Link]
  • Vaickelioniene, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3762. [Link]
  • Petrikaite, V., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences, 23(24), 15632. [Link]
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013. [Link]
  • Aboul-Enein, H.Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Physical Science and Technology. [Link]
  • Vainauskas, V., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Karunanithi, A.T., & Acosta, E.J. (2018). Solvent design for crystallization of carboxylic acids.
  • John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API's. World Journal of Pharmaceutical Research, 11(9), 621-635. [Link]
  • PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
  • Reddit r/chemhelp community. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
  • Google Patents. (2022). Method for synthesizing prucalopride impurity. CN112552292B.
  • Patsnap. (2022).

Sources

Validation & Comparative

A Comparative Guide to the Activity of GABA Analogues: Baclofen vs. Gabapentinoids and Phenibut

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The GABAergic System and Its Modulators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] A disruption in the delicate balance between neuronal excitation and inhibition is implicated in numerous neurological and psychiatric disorders.[3][4] Consequently, the GABAergic system, particularly its receptors, represents a major target for therapeutic intervention.[1][2]

GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic G-protein coupled GABA-B receptors.[1][5][6] GABA analogues are a class of drugs structurally similar to GABA, designed to modulate this system.[4] However, despite structural similarities, their mechanisms of action and pharmacological profiles can vary significantly.[1]

This guide provides a detailed comparative analysis of Baclofen , a classic GABA-B receptor agonist, with other prominent GABA analogues, namely the gabapentinoids (Gabapentin and Pregabalin ) and Phenibut . We will delve into their distinct mechanisms of action, compare their receptor binding affinities and functional activities, and provide standardized experimental protocols for their characterization.

At the Core of Comparison: Baclofen

Baclofen, or β-(4-chlorophenyl)-GABA, is a direct and selective agonist for the GABA-B receptor.[6][7][8] Its therapeutic effect, primarily as a muscle relaxant for spasticity, stems from this targeted action.[7][9][10]

Mechanism of Action: Upon binding to GABA-B receptors, which are heterodimers of GABA-B1 and GABA-B2 subunits, Baclofen initiates a cascade of inhibitory signals.[1]

  • Postsynaptically , it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux, membrane hyperpolarization, and a decrease in neuronal excitability.[1][11][12][13]

  • Presynaptically , it inhibits voltage-gated calcium channels, which in turn reduces the release of various neurotransmitters, including glutamate, GABA, dopamine, and serotonin.[1][6][11]

This dual pre- and postsynaptic inhibition is central to its function in reducing muscle spasms and has been explored for other conditions like neuropathic pain and addiction.[7][8][10]

Comparative Analysis: Divergent Mechanisms and Affinities

While structurally related to GABA, other analogues exhibit markedly different primary mechanisms of action, leading to distinct therapeutic applications and side-effect profiles.

Baclofen vs. Gabapentinoids (Gabapentin & Pregabalin)

The most significant distinction lies in their molecular targets. Despite their names and structural resemblance to GABA, Gabapentin and Pregabalin do not bind to GABA receptors.[1][14] Their primary mechanism involves binding to the α2-δ subunit of voltage-gated calcium channels.[14][15]

  • Causality of Experimental Choice: This fundamental mechanistic difference explains their distinct clinical profiles. Baclofen is a primary choice for spasticity due to its direct muscle-relaxing effects via GABA-B agonism.[7] In contrast, Gabapentin and Pregabalin are first-line treatments for neuropathic pain and seizures, as their blockade of α2-δ subunits reduces the release of excitatory neurotransmitters like glutamate, a key factor in these conditions.[3][7][14]

Experimental data from rodent models of neuropathic pain consistently show that while both Baclofen and Pregabalin can reduce hyperalgesia, Pregabalin is often more effective.[16][17][18] This is likely due to its more direct targeting of the mechanisms underlying neuropathic pain sensitization.

Baclofen vs. Phenibut

Phenibut (β-phenyl-GABA) presents a more complex profile. It is a derivative of GABA with a phenyl ring that allows it to cross the blood-brain barrier more effectively than GABA itself.[15]

  • Dual Mechanism: Phenibut acts as a GABA-B receptor agonist, similar to Baclofen, but with a significantly lower affinity.[1][15] Research indicates that (R)-phenibut is the active enantiomer at the GABA-B receptor.[1] Additionally, Phenibut also binds to the α2-δ subunit of voltage-gated calcium channels, sharing a mechanism with gabapentinoids.[15][19]

This dual activity may contribute to its reported anxiolytic, nootropic, and mood-elevating effects.[15][20] However, its affinity for the GABA-B receptor is considerably weaker than that of Baclofen.

Data Presentation: Quantitative Comparison of Receptor Affinities

The binding affinity (Ki) is a critical measure of a ligand's potency for its receptor. A lower Ki value indicates a higher binding affinity.

CompoundPrimary Target(s)Binding Affinity (Ki)Key Therapeutic Uses
Baclofen (racemic)GABA-B Receptor~6 µM[1]Spasticity, Muscle Rigidity[7][9]
(R)-Phenibut GABA-B Receptor, α2-δ Subunit~92 µM (for GABA-B)[1]Anxiolytic, Nootropic[15][20]
Gabapentin α2-δ SubunitDoes not bind to GABA receptors[1]Neuropathic Pain, Seizures[7][9]
Pregabalin α2-δ SubunitDoes not bind to GABA receptors[1]Neuropathic Pain, Fibromyalgia, Seizures[4]

Note: Ki values can vary between studies depending on the experimental conditions, tissue preparation, and radioligand used.

Visualization of Mechanisms

The following diagrams illustrate the distinct and overlapping signaling pathways of these GABA analogues.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Baclofen Baclofen GABABR_pre GABA-B Receptor Baclofen->GABABR_pre Agonist GABABR_post GABA-B Receptor Baclofen->GABABR_post Agonist Phenibut Phenibut Phenibut->GABABR_pre Weak Agonist VGCC α2-δ Subunit (VGCC) Phenibut->VGCC Blocks Phenibut->GABABR_post Weak Agonist Gabapentinoids Gabapentin Pregabalin Gabapentinoids->VGCC Blocks GABABR_pre->VGCC Inhibits Glutamate_Vesicle Glutamate Vesicles VGCC->Glutamate_Vesicle Inhibits Fusion Release Reduced Neurotransmitter Release Glutamate_Vesicle->Release GIRK GIRK Channel GABABR_post->GIRK Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization (Inhibition) K_ion->Hyperpolarization

Caption: Comparative mechanisms of action for Baclofen, Phenibut, and Gabapentinoids.

Experimental Protocols

To ensure trustworthy and reproducible data, standardized protocols are essential. The following are step-by-step methodologies for key assays used to characterize these compounds.

Protocol 1: GABA-B Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., Baclofen, Phenibut) for the GABA-B receptor by measuring its ability to displace a known radiolabeled antagonist.

Rationale: This competitive binding assay provides a direct measure of a compound's affinity for the orthosteric binding site of the GABA-B receptor, allowing for quantitative comparison.[21][22] The use of a high-affinity antagonist radioligand like [³H]CGP54626 is crucial for obtaining robust and reliable data.[21][22]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (cortex or cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Perform differential centrifugation to isolate the crude membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.[23]

    • Wash the membrane pellet multiple times with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances.[23]

    • Resuspend the final pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, combine the membrane preparation (typically 100-200 µg protein), the radioligand (e.g., 4 nM [³H]CGP54626), and varying concentrations of the unlabeled test compound.[21]

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known GABA-B ligand (e.g., 10 mM GABA or 100 µM Baclofen) to saturate all specific binding sites.[23]

    • Displacement Curve: Wells containing membranes, radioligand, and a range of concentrations of the test compound.

    • Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.[21]

  • Termination and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl) to remove unbound radioligand.[21]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[22]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

cluster_0 Assay Conditions P1 Prepare Brain Membrane Fraction P2 Incubate Membranes with Radioligand & Test Compound P1->P2 P3 Separate Bound from Free Ligand via Filtration P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: Calculate IC50 and Ki P4->P5 Total Total Binding (Radioligand only) NSB Non-Specific Binding (+ excess unlabeled ligand) Comp Competition (+ serial dilutions of test compound)

Caption: Workflow for a GABA-B Receptor Radioligand Binding Assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional effect of a GABA-B agonist on neuronal membrane potential and ion currents.

Rationale: While binding assays confirm target engagement, electrophysiology provides a direct measure of the functional consequence of that binding—namely, the activation of GIRK channels and subsequent neuronal inhibition.[11][13] This is the gold standard for confirming agonist activity.

Step-by-Step Methodology:

  • Slice Preparation:

    • Acutely prepare brain slices (300-400 µm thick) from a relevant brain region (e.g., hippocampus, thalamus, cortex) of a rodent.[11][13]

    • Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.

  • Recording Setup:

    • Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

    • Using a micromanipulator, approach a target neuron (e.g., a CA1 pyramidal neuron) with a glass micropipette filled with an internal solution (e.g., potassium gluconate-based).

    • Establish a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply gentle suction to rupture the cell membrane patch under the pipette, achieving the whole-cell configuration, which allows for control and measurement of the cell's membrane potential and currents.

  • Data Acquisition:

    • Current-Clamp Mode: Record the resting membrane potential. Bath apply the GABA-B agonist (e.g., Baclofen) and measure the resulting hyperpolarization.[12][13] This demonstrates the postsynaptic inhibitory effect.

    • Voltage-Clamp Mode: Clamp the neuron's membrane potential (e.g., at -60 mV). Apply the agonist and record the outward current. This current is mediated by the opening of GIRK channels.[13] The identity of the current can be confirmed by its reversal potential (near the equilibrium potential for K+) and by its blockade with a GIRK channel blocker like Ba²⁺.[13]

  • Data Analysis:

    • Measure the magnitude of the agonist-induced hyperpolarization (in mV) in current-clamp mode.

    • Measure the amplitude of the outward current (in pA) in voltage-clamp mode.

    • Generate dose-response curves by applying increasing concentrations of the agonist to determine the EC50 (the concentration that produces 50% of the maximal effect).

Conclusion

This guide illustrates that while compounds may be grouped as "GABA analogues," their activities are highly diverse. Baclofen is a specific and potent GABA-B receptor agonist, a property that defines its clinical use in spasticity.[7][8] In stark contrast, the highly effective neuropathic pain and anti-seizure agents Gabapentin and Pregabalin do not interact with GABA receptors at all, instead targeting voltage-gated calcium channels.[1][14] Phenibut occupies a middle ground, with a dual mechanism of weak GABA-B agonism and α2-δ subunit blockade.[1][15][19]

For researchers in drug development, these distinctions are paramount. A thorough characterization using a combination of binding assays to determine target affinity and electrophysiology to confirm functional activity is essential for elucidating the precise mechanism of action and predicting the therapeutic potential of novel GABAergic modulators.

References

  • Bertrand, S., et al. (2001).
  • New Mind. (n.d.). The Science Behind Phenibut: A Deep Dive into its GABAergic Mechanisms. [Link]
  • Froestl, W. (2020). Activation of the γ-Aminobutyric Acid Type B (GABAB)
  • Guo, F., et al. (2018). Effect of Gabapentin and Baclofen on Histology Study in Neuropathic Pain. Pharmacognosy Journal. [Link]
  • Xu, X., et al. (2016). Gabapentin versus baclofen for treatment of refractory gastroesophageal reflux-induced chronic cough. PubMed Central. [Link]
  • Drugs.com. (2023). Baclofen vs Pregabalin Comparison. [Link]
  • Kohli, S., et al. (2019).
  • Zvejniece, L., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. PubMed. [Link]
  • ResearchGate. (2022). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. [Link]
  • PDSP. (n.d.). GABA. [Link]
  • Kohli, S., et al. (2018). Comparative efficacy of pregabalin and baclofen in the rodent chronic constriction injury model of neuropathic pain. International Journal of Basic & Clinical Pharmacology. [Link]
  • Drugs.com. (2023). Baclofen vs Gabapentin Comparison. [Link]
  • ResearchGate. (2019).
  • MedicineNet. (2022). Gabapentin vs. Baclofen: Differences in Nerve Pain Drugs. [Link]
  • Jacobson, L.H., et al. (2012). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. PubMed Central. [Link]
  • Oláh, V., et al. (2020). Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex. Frontiers in Cellular Neuroscience. [Link]
  • Wang, C., et al. (2024). Synergistic central nervous system depression of baclofen and pregabalin: clinical pharmacist-driven case analysis and case review. PubMed Central. [Link]
  • Reddit. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. [Link]
  • Otis, T.S., et al. (1993). Differential activation of GABAA and GABAB receptors by spontaneously released transmitter. Journal of Neurophysiology. [Link]
  • Hrabovska, A., et al. (2005). GABA(B)
  • Singh, A., et al. (2022). Spinal Cord Injury Provoked Neuropathic Pain and Spasticity, and Their GABAergic Connection. PubMed Central. [Link]
  • Xu, X., et al. (2014). Randomised clinical trial: gabapentin vs baclofen in the treatment of suspected refractory gastro-oesophageal reflux-induced chronic cough. PubMed. [Link]
  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. [Link]
  • Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. PubMed Central. [Link]
  • Ortiz, M.I., et al. (2022).
  • Dr.Oracle. (2023). Is baclofen (GABA receptor agonist)
  • Osmanovic, S.S., & Shefner, S.A. (1990). GABAA and GABAB Receptors and the Ionic Mechanisms Mediating Their Effects on Locus Coeruleus Neurons. PubMed. [Link]
  • Guyon, A., et al. (2013). Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. Journal of Neuroscience. [Link]
  • Zhang, M., et al. (2022).
  • Enna, S.J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [Link]
  • Sarasa, S.B., et al. (2004). GABA puts a stop to pain. PubMed. [Link]
  • Téküov, S.M., & Trussel, L.O. (1999). GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. PubMed. [Link]
  • Misgeld, U., et al. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. PubMed. [Link]
  • Sivam, S.P. (2018). Baclofen: Therapeutic Use and Potential of the Prototypic GABAB Receptor Agonist. Springer. [Link]

Sources

A Comparative Guide to the Synthesis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, represents a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, cyclic structure provides a valuable template for the development of conformationally constrained analogues of bioactive molecules. Compounds incorporating this moiety have demonstrated a wide range of biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects.[1][2] The ability to strategically introduce substituents at the 1- and 3-positions allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes to these compounds a critical endeavor for researchers in the field.

This guide provides an in-depth comparison of the most prominent synthetic strategies for accessing 1-substituted-5-oxopyrrolidine-3-carboxylic acids. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for representative syntheses, and offer a comparative analysis of their respective strengths and limitations to aid researchers in selecting the optimal path for their specific synthetic goals.

Strategic Approaches to the 5-Oxopyrrolidine Core

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids can be broadly categorized into three primary strategies, each with its own set of advantages concerning starting material availability, stereochemical control, and overall efficiency.

  • Strategy 1: Aza-Michael Addition and Cascade Cyclization of Itaconic Acid

  • Strategy 2: Asymmetric Synthesis via Catalytic Michael Additions

  • Strategy 3: Derivatization of Readily Available L-Pyroglutamic Acid

This guide will now explore each of these strategies in detail.

Strategy 1: Aza-Michael Addition and Cascade Cyclization of Itaconic Acid

This is one of the most direct and widely employed methods for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids. The reaction proceeds via a cascade sequence involving the aza-Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization to form the desired pyrrolidinone ring.[3][4][5]

Mechanistic Insight

The key to this strategy is the dual functionality of the reactants. Itaconic acid possesses a Michael acceptor (the α,β-unsaturated carboxylic acid) and a latent electrophilic center (the second carboxylic acid group). The primary amine acts as both the nucleophile in the initial conjugate addition and the nucleophile in the subsequent amide bond formation. The reaction is often thermally driven and can be performed with or without a solvent.[1]

Workflow for Aza-Michael Addition/Cyclization

Itaconic_Acid Itaconic Acid Michael_Adduct Aza-Michael Adduct (Intermediate) Itaconic_Acid->Michael_Adduct Aza-Michael Addition Primary_Amine Primary Amine (R-NH2) Primary_Amine->Michael_Adduct Pyrrolidinone 1-Substituted-5-Oxopyrrolidine- 3-Carboxylic Acid Michael_Adduct->Pyrrolidinone Intramolecular Cyclization (-H2O) Enoate 4-Oxo-2-enoate Michael_Adduct Chiral Michael Adduct Enoate->Michael_Adduct Nitroalkane Nitroalkane Nitroalkane->Michael_Adduct Catalyst Chiral Organocatalyst (e.g., Amine-Thiourea) Catalyst->Michael_Adduct Asymmetric Michael Addition Reduction Reduction of Nitro Group Michael_Adduct->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Pyrrolidinone Enantiomerically Enriched 5-Oxopyrrolidine Derivative Cyclization->Pyrrolidinone

Caption: Asymmetric synthesis via organocatalyzed Michael addition.

Advantages and Limitations

The main advantage of this strategy is the ability to generate highly enantioenriched products, which is crucial for many pharmaceutical applications. The use of organocatalysts also avoids the need for often toxic and expensive heavy metals. However, these methods can be more sensitive to reaction conditions and may require catalyst optimization for different substrates. The multi-step nature of the sequence (Michael addition, reduction, cyclization) can also impact the overall yield.

Experimental Protocol: Representative Organocatalyzed Michael Addition

While a full, detailed protocol for the entire sequence to the final pyrrolidinone is extensive, the following represents the key asymmetric Michael addition step, adapted from principles in the literature.

Materials:

  • 4-Oxo-4-phenylbut-2-enoate (1 mmol)

  • Nitromethane (1.2 mmol)

  • Chiral amine-thiourea catalyst (e.g., Takemoto catalyst) (0.1 mmol, 10 mol%)

  • Toluene (2 mL)

  • Benzoic acid (co-catalyst, 0.1 mmol, 10 mol%)

Procedure:

  • To a solution of the 4-oxo-4-phenylbut-2-enoate (1 mmol) and the chiral organocatalyst (0.1 mmol) in toluene (2 mL) at room temperature, add benzoic acid (0.1 mmol).

  • Add nitromethane (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, purify the crude product by flash column chromatography to isolate the chiral Michael adduct.

Subsequent Steps: The isolated adduct would then undergo reduction of the nitro group (e.g., using H2, Pd/C or zinc in acetic acid) followed by acid- or base-catalyzed cyclization to afford the target pyrrolidinone.

Strategy 3: Derivatization of Readily Available L-Pyroglutamic Acid

Leveraging the chiral pool is a classic and highly effective strategy in asymmetric synthesis. L-pyroglutamic acid, which is readily and inexpensively produced by the cyclization of L-glutamic acid, serves as an excellent starting material for the synthesis of a variety of substituted pyrrolidinones.

Synthetic Approach

This strategy typically involves two key transformations:

  • N-Substitution: The secondary amine of the pyroglutamate ring can be functionalized with a variety of substituents (e.g., alkyl, benzyl groups) through standard N-alkylation protocols.

  • C3-Functionalization: Introducing a substituent at the C3 position is more challenging and often requires the generation of an enolate at the C3 position, followed by reaction with an electrophile. This can be complicated by potential side reactions and the need for careful control of reaction conditions.

Derivatization of L-Pyroglutamic Acid

L_Glutamic_Acid L-Glutamic Acid L_Pyroglutamic_Acid L-Pyroglutamic Acid L_Glutamic_Acid->L_Pyroglutamic_Acid Thermal Cyclization N_Substituted N-Substituted Pyrrolidinone L_Pyroglutamic_Acid->N_Substituted N-Alkylation (e.g., R-X, base) C3_Functionalized 1,3-Disubstituted-5-Oxo- Pyrrolidinone Carboxylic Acid N_Substituted->C3_Functionalized C3-Functionalization (e.g., Enolate Alkylation)

Caption: Synthesis from the chiral pool starting with L-glutamic acid.

Advantages and Limitations

The most significant advantage of this approach is the inherent stereochemical control at the C5 position, derived from the natural chirality of L-glutamic acid. This is particularly valuable when the stereochemistry at this position is critical for biological activity. However, functionalization at the C3 position can be challenging and may require protecting group strategies and carefully controlled reaction conditions to achieve good yields and selectivity.

Experimental Protocol: N-Benzylation of L-Pyroglutamic Acid

This protocol outlines the N-alkylation step, a common first step in the derivatization of pyroglutamic acid.

Materials:

  • L-Pyroglutamic acid (10 mmol)

  • Benzyl bromide (12 mmol)

  • Potassium carbonate (25 mmol)

  • Dimethylformamide (DMF) (20 mL)

Procedure:

  • Suspend L-pyroglutamic acid (10 mmol) and potassium carbonate (25 mmol) in DMF (20 mL).

  • Add benzyl bromide (12 mmol) dropwise to the suspension at room temperature.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 1-benzyl-5-oxopyrrolidine-2-carboxylic acid (the N-benzylated product).

Further steps to introduce a carboxylic acid at the C3 position would typically involve esterification of the C2-carboxylic acid, followed by enolate formation and carboxylation at C3.

Comparative Summary of Synthesis Routes

Parameter Strategy 1: Aza-Michael/Cyclization Strategy 2: Asymmetric Michael Addition Strategy 3: Derivatization of Pyroglutamic Acid
Starting Materials Itaconic acid, primary aminesα,β-Unsaturated esters/ketones, nucleophilesL-Glutamic acid
Cost-Effectiveness High (inexpensive starting materials)Moderate to High (catalyst cost)High (L-glutamic acid is inexpensive)
Stereocontrol Generally produces racematesHigh (catalyst-controlled)Inherent stereocontrol at C5
Versatility (N-subst.) High (depends on amine availability)High (depends on amine used in cyclization)High (N-alkylation is versatile)
Versatility (C3-subst.) Limited to carboxylic acidHigh (depends on Michael acceptor)Moderate (requires specific C-H functionalization)
Operational Simplicity High (often a one-pot reaction)Moderate (multi-step, requires catalyst)Moderate (multi-step, may need protecting groups)
Typical Yields Good to ExcellentModerate to Good (over multiple steps)Good (for individual steps)

Conclusion and Future Perspectives

The choice of synthetic route for 1-substituted-5-oxopyrrolidine-3-carboxylic acids is highly dependent on the specific goals of the research.

  • For rapid library synthesis where stereochemistry is not a primary concern, the Aza-Michael Addition/Cyclization of Itaconic Acid is an excellent choice due to its simplicity and cost-effectiveness.

  • When high enantiopurity is paramount, Asymmetric Catalytic Michael Addition strategies, particularly those employing organocatalysis, offer a powerful solution, albeit with potentially higher costs and more complex procedures.

  • The Derivatization of L-Pyroglutamic Acid is a highly attractive option when the natural stereochemistry of the pyroglutamate core is desired, providing a direct and cost-effective entry into a specific enantiomeric series.

Future developments in this field will likely focus on the continued advancement of stereoselective catalytic methods to further improve efficiency and substrate scope. Additionally, the development of novel multicomponent reactions that can rapidly assemble the pyrrolidinone core with multiple points of diversity in a single step represents a promising avenue for future research. The ongoing exploration of these synthetic strategies will undoubtedly continue to fuel the discovery of novel therapeutic agents based on this versatile and important scaffold.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025).
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025).
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019).
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry. [Link]
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019).

Sources

A Comparative Analysis of the Biological Activity of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent stereochemistry and conformational flexibility allow for the design of molecules with high affinity and selectivity for a diverse range of biological targets.[1] This guide provides a comprehensive comparison of the biological activity of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid and its key derivatives, offering insights into their therapeutic potential, particularly in the realms of oncology and infectious diseases. Drawing upon established experimental data, we will explore the structure-activity relationships that govern the efficacy of these compounds.

The Core Moiety: this compound

The parent compound, this compound, serves as a crucial starting point for synthetic modifications aimed at enhancing biological activity. The presence of the 4-chlorophenethyl group at the N1 position of the pyrrolidinone ring is a key determinant of its foundational pharmacological profile. While comprehensive biological data for this specific parent compound is not extensively documented in publicly available literature, its structural analogs have been widely investigated, providing a strong basis for predicting its potential and guiding the synthesis of more potent derivatives.

The general synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through the condensation of a primary amine with itaconic acid.[2][3] This straightforward synthetic route allows for the facile introduction of various substituents at the N1 position, enabling the exploration of a wide chemical space.

Strategic Derivatization and Enhanced Biological Profiles

The true therapeutic potential of the this compound scaffold is unlocked through strategic derivatization of the carboxylic acid moiety at the C3 position. The conversion of the carboxylic acid to hydrazones, azoles, and other heterocyclic systems has been shown to dramatically enhance anticancer and antimicrobial activities.

Hydrazone Derivatives: Potent Anticancer Agents

A significant body of research highlights the potent cytotoxic effects of 5-oxopyrrolidine-3-carbohydrazide derivatives against various cancer cell lines.[1][4] The introduction of a hydrazone linkage (-CO-NH-N=CH-) with various aromatic and heteroaromatic aldehydes has been a particularly fruitful strategy.

Studies on analogous 1-aryl-5-oxopyrrolidine-3-carbohydrazides have demonstrated that the nature of the substituent on the benzylidene moiety of the hydrazone plays a critical role in determining anticancer potency. For instance, derivatives bearing a 5-nitrothiophene substituent have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[2] Furthermore, 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene derivatives have exhibited high cytotoxicity in both 2D and 3D cancer cell models.[1][5]

Hypothetical Structure-Activity Relationship for Hydrazone Derivatives

SAR_Hydrazone cluster_0 Core Scaffold cluster_1 Derivative Modifications (R-group on Hydrazone) cluster_2 Resulting Biological Activity Core 1-(4-Chlorophenethyl)- 5-oxopyrrolidine-3-carbohydrazide Aryl Aromatic/Heteroaromatic Aldehydes Core->Aryl Condensation Nitrothiophene 5-Nitrothiophene Aryl->Nitrothiophene Hydroxybenzylidene 2-Hydroxybenzylidene Aryl->Hydroxybenzylidene Antimicrobial Enhanced Antimicrobial Activity Nitrothiophene->Antimicrobial Anticancer Enhanced Anticancer Activity Hydroxybenzylidene->Anticancer

Caption: Hypothetical structure-activity relationship for hydrazone derivatives.

Azole and Diazole Derivatives: Broad-Spectrum Antimicrobial Potential

The conversion of the carboxylic acid or its corresponding hydrazide into five-membered heterocyclic rings such as pyrazoles, pyrroles, and oxadiazoles is another effective strategy for augmenting biological activity.[6][7] These modifications often lead to compounds with significant antimicrobial properties.

For instance, the reaction of the carbohydrazide with diketones can yield pyrazole and pyrrole derivatives.[8] These heterocyclic systems are known to be present in numerous biologically active compounds and can enhance the interaction of the molecule with microbial targets.

Experimental Methodologies for Biological Evaluation

To objectively compare the biological activity of the parent compound and its derivatives, standardized in vitro assays are essential. The following protocols are representative of the methodologies employed in the cited literature.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Step-by-step workflow of the MTT assay for anticancer activity.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data Summary

While direct comparative data for this compound and its derivatives is not available in a single study, the following table summarizes the biological activities of analogous compounds from the literature to provide a predictive comparison.

Compound ClassDerivative TypeTarget/AssayActivity MetricReported Value (µM)Reference
1-Aryl-5-oxopyrrolidine-3-carbohydrazide2-HydroxybenzylideneMelanoma IGR39 cells (MTT)Viability<20% at 100 µM[5]
1-Aryl-5-oxopyrrolidine-3-carbohydrazide2-HydroxynaphthalenylmethyleneMelanoma IGR39 cells (MTT)Viability<20% at 100 µM[5]
1-(4-Acetamidophenyl)-5-oxopyrrolidine5-Nitrothiophene HydrazoneS. aureus (MRSA)MIC-[2]
1-(2,4-difluorophenyl)-5-oxopyrrolidineHydrazone DerivativesVarious Cancer Cell Lines (MTT)IC₅₀Varies[4]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature strongly suggests that derivatization of the carboxylic acid moiety into hydrazones and various heterocyclic systems can lead to significant enhancements in both anticancer and antimicrobial activities.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Direct, head-to-head comparisons of these compounds will be crucial for elucidating precise structure-activity relationships and identifying lead candidates for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evalu
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022).
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.).
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025).
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (n.d.).
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023).
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014).

Sources

Comparative Guide to the Validation of Analytical Methods for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the ability to accurately and reliably quantify a specific chemical entity is paramount. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. This compound, a pyrrolidine derivative, represents a class of molecules with significant pharmacological interest.[1] The validation of the analytical methods used to quantify it ensures data integrity, which is the bedrock of regulatory compliance and, ultimately, patient safety.

Our discussion is grounded in the globally recognized framework established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[2][3][4] This guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7][8][9] We will dissect the performance of each method across the core validation parameters: specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Quantification).

Conceptual Framework: The Logic of Method Selection

The choice between HPLC-UV and LC-MS/MS is not arbitrary; it is a strategic decision driven by the analytical objective. HPLC-UV is a robust, cost-effective workhorse for routine quality control (QC) where the analyte concentration is relatively high and the sample matrix is clean. Its principle relies on the physical separation of components in a mixture followed by the detection of analytes that absorb ultraviolet light. The chlorophenyl group in our target molecule makes it an excellent candidate for UV detection.

Conversely, LC-MS/MS offers unparalleled sensitivity and specificity. It couples the separating power of liquid chromatography with the precise detection capabilities of mass spectrometry, which identifies compounds based on their unique mass-to-charge ratio (m/z). This makes it the gold standard for trace-level quantification, such as in bioanalytical studies, impurity profiling, or the analysis of complex sample matrices where interferences could obscure the results of less specific methods.[10][11][12]

cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters (ICH Q2) Dev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Finalize Method Exec Execute Validation Experiments Protocol->Exec Approve Protocol Report Analyze Data & Write Validation Report Exec->Report Generate Data Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision (Repeatability & Intermediate) Exec->Prec Sens LOD & LOQ Exec->Sens Rob Robustness Exec->Rob

Caption: General workflow for analytical method validation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for the quantification of this compound in bulk drug substance or simple formulations, where the analyte is expected to be present at concentrations typically above 0.1 mg/mL.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reagents and Standards:

    • Reference Standard: this compound, certified purity.

    • Mobile Phase A: 0.1% Phosphoric acid in Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in 25.0 mL of diluent.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with diluent to cover the desired range (e.g., 1-200 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm (based on the absorbance maximum of the chlorophenyl chromophore).

    • Run Time: 10 minutes.

  • Validation Experiments:

    • Specificity: Analyze blank (diluent), placebo (formulation matrix without the active ingredient), and a spiked sample to demonstrate no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against concentration. Calculate the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[13][14]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).[15]

    • Robustness: Introduce small, deliberate variations to method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.[6]

Hypothetical Performance Data: HPLC-UV
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPass
Linearity (Range) 1 - 200 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL
Robustness System suitability passesPass

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is developed for the ultra-sensitive quantification of the target analyte, suitable for bioanalytical applications (e.g., plasma, urine) or for detecting trace-level impurities. The high selectivity of MS/MS minimizes interference from complex biological matrices.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Standards:

    • Reference Standard & Internal Standard (IS): this compound and a stable isotope-labeled analog (e.g., D4-labeled) as an IS.

    • Mobile Phase A: 0.1% Formic acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS Grade).

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Sample Preparation: For biological samples, a protein precipitation (with acetonitrile) or solid-phase extraction (SPE) step is required to remove matrix components.[12]

    • Calibration Standards: Prepare standards in the appropriate biological matrix (e.g., blank plasma) to match the study samples, covering a range of 0.1 - 100 ng/mL.

  • Chromatographic & MS Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: Gradient elution (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Negative. The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

    • MS Detection: Multiple Reaction Monitoring (MRM).

      • Analyte Transition: m/z 238.0 -> 140.9 (Precursor [M-H]⁻ -> Product ion from fragmentation).

      • IS Transition: e.g., m/z 242.0 -> 140.9 (for a D4-labeled IS).

    • Key MS Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Validation Experiments:

    • Follows the same principles as HPLC-UV but with acceptance criteria tailored for bioanalytical methods as per FDA and EMA guidelines.[16] This includes assessing matrix effects, recovery, and stability (freeze-thaw, short-term, long-term).

Hypothetical Performance Data: LC-MS/MS
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference in MRM channelPass
Linearity (Range) 0.1 - 100 ng/mLPass
Correlation Coefficient (r²) ≥ 0.9950.9982
Accuracy (% Recovery) 85.0 - 115.0%92.7 - 108.3%
Precision (Repeatability, %RSD) ≤ 15.0%6.5%
Precision (Intermediate, %RSD) ≤ 15.0%8.9%
Limit of Quantification (LOQ) Within 20% of nominal value0.1 ng/mL
Matrix Effect CV ≤ 15%Pass

Head-to-Head Comparison and Expert Analysis

The choice of method is fundamentally a question of "fit for purpose."[7] The data below summarizes the distinct advantages and applications of each validated method.

FeatureHPLC-UVLC-MS/MS
Primary Application Routine QC, assay, content uniformityBioanalysis, trace impurity analysis, stability
Sensitivity (LOQ) ~1.0 µg/mL (1000 ng/mL)~0.1 ng/mL
Selectivity Moderate (relies on retention time)Very High (relies on m/z and fragmentation)
Matrix Tolerance Low (requires clean samples)High (can analyze complex matrices)
Cost (Instrument/Run) LowerHigher
Throughput ModerateHigh (with modern UHPLC systems)
Robustness HighModerate (sensitive to matrix effects)

Causality and Field Insights:

  • Why start with a C18 column? A C18 (octadecylsilane) stationary phase is the most versatile and widely used in reversed-phase chromatography. It provides excellent retention for moderately non-polar compounds like our target molecule, making it the logical starting point for method development.

  • Why ESI Negative for LC-MS? The carboxylic acid moiety on the molecule has an acidic proton that is easily lost in solution. Electrospray Ionization (ESI) in negative mode is highly efficient at detecting these pre-formed negative ions ([M-H]⁻), leading to a strong and stable signal for quantification.

  • The Internal Standard Advantage: In LC-MS/MS, especially for bioanalysis, an internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects or extraction inconsistencies. By calculating the ratio of the analyte peak area to the IS peak area, we can correct for variations, ensuring the method remains accurate and precise even with complex samples.

cluster_0 Decision Matrix Start Analytical Goal Defined C1 High Concentration? (e.g., >0.1 mg/mL) Start->C1 C2 Simple Matrix? (e.g., Bulk Drug, Simple Formulation) C1->C2 Yes C3 Trace Level Analysis? (e.g., <1 µg/mL) C1->C3 No C4 Complex Matrix? (e.g., Plasma, Tissue) C2->C4 No HPLC Choose HPLC-UV C2->HPLC Yes LCMS Choose LC-MS/MS C3->LCMS Yes C4->LCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of this compound. The optimal choice is dictated by the specific requirements of the analysis.

  • For routine quality control, release testing, and assay of bulk material , the validated HPLC-UV method is superior. It is cost-effective, robust, and provides the necessary performance for high-concentration samples.

  • For bioanalytical studies, pharmacokinetic research, trace-level impurity quantification, or analysis in complex matrices , the validated LC-MS/MS method is the unequivocal choice. Its exceptional sensitivity and selectivity are essential for generating reliable data when analyte concentrations are exceedingly low.

This guide demonstrates that a thoroughly validated analytical method is a self-validating system, providing trust and confidence in every result generated. Adherence to established guidelines like ICH Q2 is not merely a regulatory hurdle but a commitment to scientific excellence.

References

  • Title: Q2(R2)
  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL:[Link]
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Source: U.S.
  • Title: ICH Q2 Analytical Method Valid
  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
  • Title: Q2(R1)
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seaw
  • Title: A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity Source: LCGC North America URL:[Link]
  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL:[Link]
  • Title: New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba Source: PubMed URL:[Link]
  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL:[Link]
  • Title: An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems Source: International Journal Of Pharma Research and Health Sciences URL:[Link]
  • Title: Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Source: Agilent URL:[Link]
  • Title: A quality-by-design eco-friendly UV-HPLC method for the determination of four drugs used to treat symptoms of common cold and COVID-19 Source: N

Sources

A Comparative Guide to the Neuroprotective Effects of Pyrrolidinone Compounds: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrrolidinone nucleus has served as a foundational scaffold in the development of centrally acting compounds, leading to a diverse family of drugs with applications ranging from cognitive enhancement to epilepsy treatment.[1][2] This guide provides a comparative analysis of the neuroprotective properties of key pyrrolidinone derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their efficacy using available preclinical data, and provide detailed, field-proven experimental protocols for their evaluation.

The Landscape of Neuroprotective Pyrrolidinones

The therapeutic potential of pyrrolidinone derivatives in neurology is broad, addressing conditions from neurodegenerative diseases to acute brain injury.[2] While the archetypal compound, Piracetam, was initially explored for its "nootropic" or cognitive-enhancing effects, subsequent research has unveiled a spectrum of neuroprotective activities across the class.[1][3] This guide will focus on a selection of prominent and mechanistically diverse pyrrolidinones:

  • SV2A Ligands: Levetiracetam and Brivaracetam

  • Multi-Receptor Modulators: Nefiracetam and Fasoracetam

  • Choline Uptake Enhancers: Coluracetam

  • The Archetype: Piracetam

Delineating the Mechanisms of Neuroprotection

The neuroprotective strategies employed by these compounds are varied, reflecting their distinct molecular targets. Understanding these mechanisms is crucial for selecting the appropriate agent for a given research model or therapeutic indication.

Levetiracetam & Brivaracetam: Targeting Synaptic Vesicle Glycoprotein 2A (SV2A)

Levetiracetam (LEV) and its higher-affinity analog Brivaracetam (BRV) exert their primary effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[4][5] SV2A is a crucial protein in the presynaptic terminal, where it modulates the release of neurotransmitters.[4]

The binding to SV2A is thought to be the main driver of their anticonvulsant and neuroprotective properties.[5] By modulating SV2A function, LEV and BRV can reduce excessive neuronal firing, a key factor in excitotoxic damage seen in epilepsy, stroke, and traumatic brain injury.[6][7] Beyond seizure control, this mechanism contributes to neuroprotection by mitigating the downstream consequences of neuronal hyperexcitability, such as inflammation and oxidative stress.[8] Brivaracetam's higher affinity for SV2A is a key differentiator, potentially contributing to its greater potency in some preclinical models.[4][9]

SV2A_Mechanism cluster_postsynaptic Postsynaptic Neuron Protection Neuroprotection Neurotransmitters Neurotransmitters Neurotransmitters->Protection Prevents Excitotoxicity

Nefiracetam: A Multi-Modal Approach via Kinase Activation

Nefiracetam presents a more complex pharmacological profile, influencing multiple neurotransmitter systems, including the cholinergic and GABAergic systems.[10][11] A core component of its neuroprotective and cognitive-enhancing effects is its ability to potentiate N-methyl-D-aspartate (NMDA) receptor function through the activation of Protein Kinase C (PKC).[12][13]

This PKC activation enhances NMDA receptor currents and can reduce the voltage-dependent magnesium block, facilitating synaptic plasticity processes like long-term potentiation (LTP).[12][14] By modulating NMDA and nicotinic acetylcholine receptors, Nefiracetam can protect neurons from glutamate-induced excitotoxicity and support memory formation.[10][15]

Nefiracetam_Pathway Nefiracetam Nefiracetam PKC Protein Kinase C (PKCα) Nefiracetam->PKC Activates CaMKII CaMKII Nefiracetam->CaMKII Activates NMDA_R NMDA Receptor PKC->NMDA_R Phosphorylates & Potentiates LTP Long-Term Potentiation (LTP) NMDA_R->LTP AMPA_R AMPA Receptor CaMKII->AMPA_R Phosphorylates & Potentiates AMPA_R->LTP Neuroprotection Neuroprotection LTP->Neuroprotection Enhances Synaptic Plasticity & Resilience

Fasoracetam: Modulating the Glutamatergic System

Fasoracetam is distinguished by its activity as a modulator of metabotropic glutamate receptors (mGluRs).[16][17] It interacts with all three groups of mGluRs, enabling it to fine-tune the glutamatergic system, which is crucial for synaptic plasticity but also a key player in excitotoxic cell death.[17][18] This modulation can help restore normal glutamatergic activity in states of hypofunction or hyperfunction.[18] Additionally, Fasoracetam has been shown to upregulate GABA-B receptors, contributing to an inhibitory tone that can counteract excessive excitation and may underlie its anxiolytic effects.[16]

Coluracetam: Enhancing Acetylcholine Synthesis

Coluracetam's primary mechanism is unique among this group; it enhances the high-affinity choline uptake (HACU) system.[6][10] HACU is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh), which is vital for memory and cognitive function.[6] By increasing the efficiency of choline transport into neurons, Coluracetam boosts the brain's capacity to produce ACh.[8][19] This mechanism is particularly relevant in models of cholinergic deficit, such as scopolamine-induced amnesia, and has been investigated for its potential to address the cholinergic decline seen in Alzheimer's disease.[19][20]

Comparative Efficacy: A Data-Driven Overview

Objective comparison requires standardized metrics. The following tables synthesize quantitative data from preclinical studies to provide an at-a-glance view of the relative potencies and efficacies of these compounds.

Table 1: Receptor Binding Affinities
CompoundPrimary TargetBinding Affinity (Kᵢ)Species/SystemReference(s)
Levetiracetam SV2A~600 nMHuman SV2A[4]
Brivaracetam SV2A~30 nMHuman SV2A[4]
Nefiracetam Multiple (PKCα)~10 nM (Peak Activation)Rat Hippocampus[14]
Fasoracetam mGluRs0.1 µM (Functional Activity)Rat Cerebrocortical Membranes[17]
Coluracetam HACU (CHT1)Direct affinity shownN/A[19]

Note: Data represents approximate values from in vitro studies and may vary based on experimental conditions. Kᵢ denotes the inhibition constant, with lower values indicating higher affinity.

Table 2: Efficacy in Preclinical Neuroprotection & Cognition Models
CompoundModelKey Outcome MeasureResultReference(s)
Levetiracetam Traumatic Brain Injury (TBI)Improved motor and memory performanceSignificant neuroprotection[7]
Brivaracetam Post-traumatic EpilepsySeizure frequency59% decrease vs. vehicle[15]
Nefiracetam Scopolamine-induced amnesiaAmelioration of memory impairmentEffective at 3 mg/kg[11]
Coluracetam AF64A-induced cholinergic deficitReversal of memory deficit in water mazeEffective at 0.3-3 mg/kg[19]
Piracetam Experimental Stroke (Meta-analysis)Improved outcome (infarct/neuro score)30.2% improvement[14]

Standardized Experimental Protocols for Evaluation

The integrity of any comparative study rests on robust and reproducible methodologies. The following protocols are provided as a foundation for assessing the neuroprotective and cognitive-enhancing effects of pyrrolidinone compounds.

In Vitro Neuroprotection: The MTT Cell Viability Assay

Causality: This assay is fundamental for determining if a compound can protect neurons from a toxic insult (e.g., glutamate excitotoxicity, oxidative stress). It measures the metabolic activity of cells, which is a direct proxy for cell viability. A successful neuroprotectant will result in higher absorbance readings (more viable cells) in the presence of a toxin compared to the toxin-only control.

Protocol:

  • Cell Plating: Seed primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10⁵ cells per well and culture for 24 hours.[2]

  • Pre-treatment: Treat the cells with various concentrations of the pyrrolidinone compound for 1-2 hours.

  • Induce Toxicity: Add the neurotoxic agent (e.g., 100 µM glutamate) to the wells, excluding the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT salt into purple formazan crystals.[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[22] A reference wavelength of 630 nm can be used to subtract background noise.[21]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

MTT_Workflow A 1. Plate Neuronal Cells (96-well plate) B 2. Pre-treat with Pyrrolidinone Compound A->B C 3. Add Neurotoxin (e.g., Glutamate) B->C D 4. Incubate 24h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Cell Viability G->H

In Vivo Cognition: Scopolamine-Induced Amnesia in the Morris Water Maze

Causality: This model is a classic test of hippocampal-dependent spatial learning and memory.[23] Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a temporary cognitive deficit, mimicking cholinergic dysfunction.[24] A compound with pro-cognitive or anti-amnesic effects will enable the animals to learn the platform's location more quickly (reduced escape latency) despite the scopolamine challenge. This is particularly relevant for compounds like Coluracetam that directly target the cholinergic system.[25]

Protocol:

  • Apparatus: Use a circular pool (100-120 cm diameter) filled with opaque water (22-23°C) and a hidden escape platform submerged 1 cm below the surface.[11][23] The room should contain consistent visual cues for spatial navigation.[26]

  • Acclimation & Handling: Handle mice for several days prior to the experiment to reduce stress.

  • Drug Administration: Administer the test compound (e.g., Coluracetam) via the appropriate route (e.g., i.p. or oral) 30-60 minutes before the trial. Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the trial to the relevant groups.

  • Acquisition Phase (4-6 days):

    • Conduct 4 trials per day for each mouse.

    • Gently place the mouse into the pool facing the wall from one of four randomized starting positions.

    • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.[11]

    • If the mouse fails to find the platform, gently guide it there.

    • Allow the mouse to remain on the platform for 30 seconds.[23]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) as a measure of memory retention.

  • Data Analysis: Compare escape latencies across days and the time in the target quadrant between treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The pyrrolidinone family of compounds offers a rich and diverse source of neuroprotective agents. While SV2A ligands like Levetiracetam and Brivaracetam have established roles in managing neuronal hyperexcitability, compounds such as Nefiracetam, Fasoracetam, and Coluracetam present exciting, distinct mechanisms targeting synaptic plasticity, glutamatergic balance, and cholinergic synthesis.

The comparative data highlights that Brivaracetam's enhanced affinity for SV2A may offer a potency advantage over Levetiracetam.[4][9] Meanwhile, the unique mechanisms of Coluracetam and Fasoracetam make them valuable tools for investigating specific neurotransmitter systems.[6][16] The future of research in this area will likely involve head-to-head comparisons in validated disease models and the exploration of combination therapies that leverage these complementary mechanisms to achieve synergistic neuroprotective effects. The protocols and data presented in this guide serve as a foundational resource for researchers to design and execute rigorous, comparative studies in this promising field.

References

  • BRC Recovery. (2024). Nefiracetam: Cognitive Enhancer with Potential Neuroprotective Effects. BRC Recovery. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Coluracetam's Mechanism: A Deep Dive into High Affinity Choline Uptake. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Philosophy & Neuroscience. (2014). Coluracetam's Pharmacological Mechanisms: A Perspective Piece. Philosophy & Neuroscience. [Link]
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
  • Shetty, A. K. (2013). Prospects of Levetiracetam as a Neuroprotective Drug Against Status Epilepticus, Traumatic Brain Injury, and Stroke. Frontiers in Neurology, 4, 172. [Link]
  • NutraHacker. (n.d.). Coluracetam - NutraPedia. NutraHacker. [Link]
  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
  • Patsnap. (2024). What is Fasoracetam used for?.
  • Durukan, A., & Tatlisumak, T. (2007). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Neurological Research, 29(7), 725-731. [Link]
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]
  • Springer Nature Experiments. (n.d.). Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion.
  • ResearchGate. (2017). Pyrrolidone derivatives.
  • Yoshii, M., & Watabe, S. (1994). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 104(3), 135-143. [Link]
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2641. [Link]
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
  • Moriguchi, S., Shioda, N., Yamamoto, Y., & Fukunaga, K. (2007). Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor. Journal of Neurochemistry, 102(4), 1249-1259. [Link]
  • Bolkvadze, T., & Pitkänen, A. (2021). Therapeutic Effects of Time-Limited Treatment with Brivaracetam on Posttraumatic Epilepsy after Fluid Percussion Injury in the Rat. The Journal of pharmacology and experimental therapeutics, 379(1), 1-13. [Link]
  • Elia, J., Unger, T., Kao, C., et al. (2018). Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling.
  • Moriguchi, S., Shioda, N., & Fukunaga, K. (2008). CaM kinase II and protein kinase C activations mediate enhancement of long-term potentiation by nefiracetam in the rat hippocampal CA1 region. Journal of Neurochemistry, 106(4), 1695-1705. [Link]
  • University of Connecticut. (n.d.). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Digital Commons @ UConn. [Link]
  • ResearchGate. (2017). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein.
  • ResearchGate. (2018). Nefiracetam activation of CaM kinase II and protein kinase C mediated by NMDA and metabotropic glutamate receptors in olfactory bulbectomized mice.
  • ResearchGate. (2007). Nefiracetam Potentiates N -Methyl-d-aspartate (NMDA) Receptor Function via Protein Kinase C Activation and Reduces Magnesium Block of NMDA Receptor.
  • Elia, J., Unger, T., Kao, C., et al. (2018). Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling.
  • Wood, M. D., et al. (2018). Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia, 59(8), 1515-1522. [Link]
  • Consensus. (n.d.). what the evidence for racetam and cognitive enhancement. Consensus. [Link]
  • ResearchGate. (2009). Rodent Stroke Model Guidelines for Pre-clinical Stroke Trials (1st edition).
  • MMPC.org. (2024).
  • Google Patents. (n.d.). Fasoracetam for the treatment of behavioral disorders.
  • Strzelczyk, A., & Klein, K. M. (2019). Levetiracetam and brivaracetam: a review of evidence from clinical trials and clinical experience. Therapeutic advances in neurological disorders, 12, 1756286419878795. [Link]
  • ResearchGate. (2024). Comparative analysis of brivaracetam and levetiracetam in epilepsy treatment.
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180-222. [Link]
  • RWD Life Science. (2025). Understanding the Morris Water Maze in Neuroscience. RWD Life Science. [Link]
  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. [Link]
  • ResearchGate. (2018). Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans.
  • Maze Engineers. (2018). Racetams: A Class of Nootropics for Behavior and Cognition. Maze Engineers. [Link]
  • Wikipedia. (n.d.). Racetam. Wikipedia. [Link]
  • Winblad, B. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 285-312. [Link]

Sources

A Comparative Guide to the Neurological Assay Cross-Reactivity of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the potential cross-reactivity of the novel chemical entity (NCE), 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (referred to herein as "Compound X"), in key neurological assays. As this compound is in the early stages of characterization, this document serves as a strategic framework for assessing its selectivity and identifying potential off-target liabilities, a critical step in preclinical drug development.[1][2]

The principles and protocols described herein are designed to build a comprehensive pharmacological profile, ensuring that subsequent development is based on a robust understanding of the molecule's biological interactions.

Introduction: The Imperative of Selectivity in CNS Drug Discovery

The success of a Central Nervous System (CNS) therapeutic candidate hinges not only on its potency at the intended target but also on its selectivity.[3] Off-target interactions, where a drug binds to unintended receptors, enzymes, or ion channels, can lead to a range of adverse effects, confounding clinical trial results and potentially causing patient harm. For compounds targeting the complex neurochemical environment of the brain, early and thorough cross-reactivity profiling is not just a regulatory requirement but a fundamental component of risk mitigation.[1][2][4]

Compound X, featuring a 5-oxopyrrolidine core, bears structural resemblance to classes of molecules known to interact with GABAergic and glutamatergic systems. Therefore, a primary directive in its characterization is to systematically evaluate its activity at major CNS targets. This guide will focus on a hypothesized primary target—the GABA-A receptor—and detail the comparative assays necessary to distinguish on-target efficacy from off-target cross-reactivity, particularly at the ionotropic glutamate NMDA receptor.

Characterizing the Primary Target Interaction: GABA-A Receptor

The GABA-A receptor, a ligand-gated chloride ion channel, is the principal mediator of fast inhibitory neurotransmission in the CNS.[5] Its modulation is a key mechanism for anxiolytics, sedatives, and anticonvulsants. Establishing Compound X's affinity and functional effect at this receptor is the first step.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a target receptor.[6] The assay measures the displacement of a specific, high-affinity radiolabeled ligand from the receptor by the unlabeled test compound (Compound X).

Comparative Data (Hypothetical): Affinity Profile of Compound X

TargetRadioligandCompound X (Ki, nM)Control Compound (Ki, nM)
GABA-A Receptor [³H]Muscimol50GABA (15)
NMDA Receptor [³H]MK-801>10,000MK-801 (5)
AMPA Receptor [³H]CNQX>10,000CNQX (20)
Dopamine D2 Receptor [³H]Spiperone8,500Haloperidol (2)
Serotonin 5-HT2A Receptor [³H]Ketanserin>10,000Ketanserin (1)

This table illustrates a desirable selectivity profile, where Compound X shows high affinity for its intended target (GABA-A) and significantly lower affinity (>200-fold selectivity) for major off-targets.

Experimental Protocol: [³H]Muscimol Competitive Binding Assay

This protocol describes the measurement of binding to the GABA-A receptor in rat brain membranes.[7]

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (no competitor), non-specific binding (saturated with a known ligand, GABA), and a reference compound to ensure assay performance.

  • Membrane Preparation:

    • Rationale: To isolate the target receptors, which are embedded in cell membranes.

    • Procedure: Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Pellet the supernatant at 140,000 x g for 30 minutes to isolate membranes. Wash the pellet multiple times by resuspension and centrifugation in binding buffer (50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[8]

  • Binding Assay Incubation:

    • Rationale: To allow the radioligand and test compound to reach binding equilibrium with the receptor.

    • Procedure: In a 96-well plate, combine:

      • 50 µL of binding buffer (for total binding) OR 50 µL of 10 mM GABA (for non-specific binding) OR 50 µL of Compound X at various concentrations.

      • 50 µL of 5 nM [³H]Muscimol.

      • 100 µL of prepared membrane suspension (approx. 0.1-0.2 mg protein).

    • Incubate at 4°C for 45 minutes.[8]

  • Termination and Detection:

    • Rationale: To rapidly separate receptor-bound radioligand from unbound ligand and quantify the bound radioactivity.

    • Procedure: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl). Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.[8]

  • Data Analysis:

    • Rationale: To calculate the concentration of Compound X that inhibits 50% of specific binding (IC50) and convert it to the inhibition constant (Ki).

    • Procedure: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Assessing Cross-Reactivity at the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[9] Unintended antagonism or modulation of NMDA receptors can lead to severe neurological and psychiatric side effects. Therefore, assessing Compound X's activity at this target is a critical safety screen.

Functional Cell-Based Assays: Measuring Neuronal Activity

While binding assays measure affinity, functional assays measure the actual effect of a compound on receptor activity. A calcium influx assay using a fluorescent indicator is a common high-throughput method to assess NMDA receptor function.[10][11]

Comparative Data (Hypothetical): Functional Activity Profile of Compound X

Assay TypePrimary AgonistsCompound X (% Inhibition @ 10 µM)Control Antagonist (% Inhibition @ 1 µM)
NMDA Receptor Ca²⁺ Influx Glutamate (100µM) + Glycine (100µM)< 5%MK-801 (98%)
GABA-A Functional Assay (Electrophysiology) GABA (10µM)85% PotentiationDiazepam (95% Potentiation)

This table demonstrates functional selectivity. Compound X shows a strong positive modulatory effect at its target (GABA-A) but has a negligible inhibitory effect on the NMDA receptor's function, corroborating the binding data.

Experimental Protocol: NMDA Receptor Calcium Influx Assay

This protocol uses HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) and a calcium-sensitive fluorescent dye.[10]

Pillar of Expertise: The choice of a cell-based functional assay over a simple binding assay is crucial because it provides information on the compound's downstream effect on cellular signaling, which is more physiologically relevant. The pre-incubation step with agonists is designed to measure antagonism specifically.

  • Cell Preparation:

    • Rationale: To create a consistent biological system for testing.

    • Procedure: Plate HEK293 cells expressing the target NMDA receptor subunits in a 384-well, black-walled, clear-bottom plate. Allow cells to adhere and grow for 24 hours.[10]

  • Dye Loading and Compound Incubation:

    • Rationale: To load the cells with a fluorescent indicator that reports changes in intracellular calcium.

    • Procedure: Wash the cells with assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C. Wash away excess dye. Add Compound X or a control antagonist (e.g., MK-801) at various concentrations and incubate for 15-30 minutes.

  • Stimulation and Signal Detection:

    • Rationale: To activate the NMDA receptors and measure the resulting calcium influx.

    • Procedure: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a solution of NMDA receptor co-agonists (glutamate and glycine) to stimulate the channels.[12] Measure the fluorescence intensity over time.

  • Data Analysis:

    • Rationale: To quantify the inhibitory effect of Compound X on receptor activation.

    • Procedure: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the percent inhibition (relative to a vehicle control) against the log concentration of Compound X to determine an IC50 value, if any.

Visualizing the Cross-Reactivity Assessment Workflow

A systematic approach is essential for characterizing a new compound. The following workflow outlines the logical progression from primary target validation to broader safety screening.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Key Off-Target Screening cluster_2 Phase 3: Broad Panel Screening NCE Compound X (NCE) Binding Radioligand Binding Assay (e.g., [3H]Muscimol for GABA-A) NCE->Binding Determine Affinity (Ki) Functional Primary Functional Assay (e.g., Electrophysiology) Binding->Functional Confirm Mechanism NMDA_Func NMDA Receptor Functional Assay (Ca2+ Influx) Functional->NMDA_Func Assess Critical Cross-Reactivity Other_Binding Key CNS Receptor Binding Assays (Dopamine, Serotonin) Functional->Other_Binding Evaluate Selectivity Safety_Panel Broad Safety Panel (e.g., CEREP/InVEST) NMDA_Func->Safety_Panel Other_Binding->Safety_Panel Expand Profile Decision Go / No-Go Decision Lead Optimization Safety_Panel->Decision

Caption: Workflow for assessing the selectivity of a novel CNS compound.

Signaling Pathway Context: On-Target vs. Off-Target Effects

Understanding the downstream consequences of receptor activation is key to interpreting cross-reactivity data. The diagram below illustrates the distinct signaling pathways of the GABA-A (inhibitory) and NMDA (excitatory) receptors. Off-target binding by Compound X to the NMDA receptor could inadvertently trigger excitotoxic pathways, highlighting the importance of selectivity.

G cluster_GABA On-Target: GABAergic Inhibition cluster_NMDA Off-Target: Glutamatergic Excitation GABA_R GABA-A Receptor Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Opens Channel CompoundX Compound X (Positive Modulator) CompoundX->GABA_R Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Therapeutic Effect) Hyperpolarization->Inhibition NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (Adverse Effect) Ca_Influx->Excitotoxicity Leads to CompoundX_OffTarget Compound X (Unintended Binding) CompoundX_OffTarget->NMDA_R Potential Cross-Reactivity

Caption: Distinct signaling of GABA-A (target) and NMDA (off-target) receptors.

Conclusion and Future Directions

This guide outlines a foundational strategy for profiling the cross-reactivity of this compound. Based on the hypothetical data presented, Compound X demonstrates a promising selectivity profile with high affinity for the GABA-A receptor and minimal interaction with the NMDA receptor and other key CNS targets.

The crucial next step is to expand this analysis using a broad panel screen (e.g., a Safety Pharmacology panel) that assesses dozens of receptors, ion channels, and transporters.[13][14] This provides a comprehensive view of off-target activities and is a regulatory expectation before first-in-human studies.[2][15] By systematically applying the principles and protocols in this guide, researchers can confidently advance CNS candidates with a well-characterized safety and selectivity profile, ultimately increasing the probability of clinical success.

References

  • PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience.
  • Hansen, K. B., & Yuan, H. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57787.
  • Allucent. (n.d.). CNS Risk Assessment in Preclinical Development.
  • Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?.
  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10787.
  • PubMed. (2000). New perspectives in CNS safety pharmacology. Toxicology, 153(1-3), 119-131.
  • PubMed Central. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Translational Medicine, 10, 84.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • PubMed Central. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7, 11563.
  • ResearchGate. (n.d.). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain.
  • JoVE. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • ResearchGate. (2016). Screening for Safety-Relevant Off-Target Activities.
  • Patsnap Synapse. (2025). What determines drug specificity?.

Sources

A Strategic Guide to Benchmarking 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid as a Novel Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel antiepileptic drugs (AEDs) is driven by the critical need to improve seizure control and reduce treatment-limiting side effects for millions of people worldwide. While current therapeutic options are effective for many, a significant portion of patients remain refractory to existing treatments. This guide outlines a comprehensive preclinical strategy for benchmarking a novel chemical entity, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (codenamed CPO-CA), against established anticonvulsant agents. As CPO-CA is a compound of novel interest with no established anticonvulsant profile, this document serves as a roadmap for its initial characterization and comparative evaluation, ensuring a rigorous and scientifically sound assessment of its potential.

Our approach is grounded in well-validated animal models of seizure activity and neurotoxicity, providing a framework to compare CPO-CA's efficacy and safety profile with those of cornerstone AEDs. This allows for an informed decision on its potential for further development.

Pillar 1: Understanding the Benchmarks - Mechanisms of Action

A meaningful comparison necessitates a thorough understanding of the mechanisms of action of the chosen benchmark drugs. We will compare CPO-CA against four established AEDs, each with a distinct primary mechanism, to cover a broad spectrum of anticonvulsant activity.

  • Phenytoin & Carbamazepine: These are classic sodium channel blockers. They stabilize the inactive state of voltage-gated sodium channels, which reduces the repetitive and sustained firing of neurons characteristic of seizures.[1][2][3][4][5]

  • Valproic Acid: This drug has a multifaceted mechanism of action, including the blockade of voltage-gated sodium channels and T-type calcium channels.[6][7][8][9] It also increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation.[9][10]

  • Levetiracetam: This AED has a unique mechanism, binding to the synaptic vesicle protein 2A (SV2A).[11][12] This interaction is thought to modulate neurotransmitter release and reduce neuronal excitability.[13][14][15]

The following diagram illustrates the primary targets of these benchmark anticonvulsants.

cluster_benchmark Benchmark Anticonvulsant Mechanisms cluster_targets Neuronal Targets phenytoin Phenytoin / Carbamazepine na_channel Voltage-Gated Sodium Channels phenytoin->na_channel valproic_acid Valproic Acid valproic_acid->na_channel ca_channel T-type Calcium Channels valproic_acid->ca_channel gaba GABAergic Transmission valproic_acid->gaba levetiracetam Levetiracetam sv2a SV2A Protein levetiracetam->sv2a

Caption: Primary molecular targets of benchmark anticonvulsant drugs.

Pillar 2: A Phased Approach to Preclinical Evaluation

The preclinical evaluation of CPO-CA will be conducted in a phased manner, starting with broad screening for anticonvulsant activity and progressing to more specific characterization and safety assessment.

cluster_workflow Preclinical Benchmarking Workflow for CPO-CA cluster_phase1_tasks cluster_phase2_tasks cluster_phase3_tasks phase1 Phase 1: Initial Anticonvulsant Screening phase2 Phase 2: Dose-Response and Neurotoxicity phase1->phase2 Active compounds proceed mes_test Maximal Electroshock (MES) Test scptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test phase3 Phase 3: Comparative Data Analysis phase2->phase3 Generate efficacy and safety data ed50 ED50 Determination in MES & scPTZ rotarod Rotarod Test for Neurotoxicity (TD50) pi_calc Protective Index (PI) Calculation (PI = TD50 / ED50) benchmark_comp Comparison with Benchmark AEDs

Caption: Phased workflow for preclinical benchmarking of CPO-CA.

Phase 1: Initial Anticonvulsant Screening

The initial screening will employ two of the most widely used and clinically validated rodent seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[16][17][18] These tests are instrumental in the early identification of anticonvulsant activity and can provide preliminary insights into the mechanism of action.[17]

  • Maximal Electroshock (MES) Test: This model is highly effective in identifying drugs that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[19][20][21] It is particularly sensitive to compounds that act on voltage-gated sodium channels, like phenytoin and carbamazepine.[22]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is used to identify compounds that can raise the seizure threshold.[23][24] It is a model for generalized myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels, such as valproic acid and benzodiazepines.[18]

Phase 2: Dose-Response and Neurotoxicity Assessment

Compounds demonstrating activity in Phase 1 will proceed to quantitative analysis to determine their potency and assess potential motor impairment.

  • Median Effective Dose (ED50) Determination: The dose of CPO-CA required to protect 50% of the animals from seizures in both the MES and scPTZ tests will be determined. This provides a quantitative measure of the compound's potency.

  • Rotarod Test for Neurotoxicity: This test assesses motor coordination and balance in rodents.[25][26][27] The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, will be determined. This is a critical measure of a compound's potential for producing undesirable side effects.[28]

Phase 3: Comparative Data Analysis

The final phase involves integrating the data from the efficacy and neurotoxicity studies to generate a comprehensive profile of CPO-CA and compare it against the benchmark AEDs.

  • Protective Index (PI) Calculation: The PI is the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a wider margin of safety between the therapeutic dose and the dose that causes neurotoxicity. This is a key metric for evaluating the clinical potential of a novel anticonvulsant.

  • Comparative Analysis: The ED50, TD50, and PI of CPO-CA will be tabulated and compared with the corresponding values for phenytoin, carbamazepine, valproic acid, and levetiracetam, which will be determined under the same experimental conditions for a direct and valid comparison.

Experimental Protocols

The following are detailed protocols for the key in vivo assays.

Maximal Electroshock (MES) Test Protocol
  • Animal Preparation: Male albino mice (20-25 g) will be used. Animals will be housed in a controlled environment and allowed to acclimate for at least one week before testing.

  • Drug Administration: CPO-CA and benchmark drugs will be administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group will also be included.

  • Seizure Induction: At the time of peak drug effect (predetermined in preliminary studies), a maximal seizure will be induced via corneal electrodes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) will be delivered by an electroconvulsometer.[21]

  • Observation: Animals will be observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[19]

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[21]

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
  • Animal Preparation: Male albino mice (20-25 g) will be used.

  • Drug Administration: CPO-CA and benchmark drugs will be administered at various doses, alongside a vehicle control group.

  • Chemoconvulsant Administration: At the time of peak drug effect, pentylenetetrazol (PTZ) will be administered subcutaneously at a dose of 85 mg/kg.[23]

  • Observation: Animals will be placed in individual observation chambers and monitored for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.[23]

Rotarod Test Protocol
  • Apparatus: An accelerating rotarod apparatus will be used.

  • Training: Mice will be trained on the rotarod at a constant speed (e.g., 4 rpm) for a set duration on the day prior to testing to acclimate them to the apparatus.

  • Drug Administration: On the test day, CPO-CA and benchmark drugs will be administered at various doses, including a vehicle control.

  • Testing: At the time of peak drug effect, mice will be placed on the rotarod, which will accelerate from 4 to 40 rpm over 300 seconds.[25][29]

  • Endpoint: The latency to fall from the rod will be recorded. A significant decrease in latency compared to the vehicle control group indicates motor impairment.

Data Presentation and Interpretation

All quantitative data will be summarized in the following table for a clear and direct comparison.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)MES PI (TD50/ED50)scPTZ PI (TD50/ED50)
CPO-CA Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
PhenytoinExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
CarbamazepineExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Valproic AcidExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
LevetiracetamExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value

Interpretation of Expected Outcomes:

  • High potency in the MES test would suggest that CPO-CA may act via blockade of voltage-gated sodium channels, similar to phenytoin and carbamazepine.

  • Efficacy in the scPTZ test would indicate a potential role in modulating GABAergic neurotransmission or T-type calcium channels, akin to valproic acid.

  • A broad spectrum of activity (efficacy in both MES and scPTZ tests) would suggest a multi-faceted mechanism of action, similar to valproic acid.

  • A high Protective Index (PI) for CPO-CA compared to the benchmark drugs would be a strong indicator of a favorable safety profile and would strongly support its further development.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial preclinical benchmarking of this compound (CPO-CA) as a potential novel anticonvulsant. By employing validated seizure models and neurotoxicity assays, and by directly comparing its performance against a panel of established antiepileptic drugs with diverse mechanisms of action, this strategy will generate the critical data necessary to make an informed decision on the future of CPO-CA in the drug development pipeline. The successful execution of this plan will elucidate the compound's efficacy, potency, and safety profile, ultimately determining its promise as a new therapeutic option for epilepsy.

References

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin?
  • Wikipedia. (n.d.). Phenytoin.
  • Wikipedia. (n.d.). Carbamazepine.
  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171–184.
  • Löscher, W., Gillard, M., Sands, Z. A., Kaminski, R. M., & Klitgaard, H. (2016). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia, 57(12), 1853–1863.
  • Macdonald, R. L. (1995). Identification and preclinical testing of novel antiepileptic compounds. Epilepsy Research, 22(3), 169–181.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Valproic Acid?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Levetiracetam?
  • Ghodke-Puranik, Y., & Puranik, V. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Journal of Drug and Alcohol Research, 9(1), 1–4.
  • Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Han, P., & Chen, C. (2018). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Pharmacology, 9, 899.
  • Wikipedia. (n.d.). Valproate.
  • Dr.Oracle. (2025, April 1). What is the mechanism of action of Levetiracetam (Keppra)?
  • Dr.Oracle. (2025, September 1). What is the mechanism of action of valproic acid (Valproate)?
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). carbamazepine.
  • Dr.Oracle. (2025, October 2). What is the mechanism of action of Phenytoin?
  • Dr.Oracle. (2025, April 13). What is the mechanism of action of carbamazepine (anticonvulsant medication)?
  • WebMD. (2024, October 7). Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • National Center for Biotechnology Information. (2024, March 19). Valproic Acid. In StatPearls.
  • PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Löscher, W., & Schmidt, D. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsia, 53(Suppl 4), 14–26.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 166–179.
  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
  • NIEHS/DTT. (n.d.). Toxicity Specifications: Chapter 10. Neurobehavioral Testing.
  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612–620.
  • Slideshare. (n.d.). Pre clinical screening of anti epileptic drugs.
  • Chen, Z., & Löscher, W. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Pharmaceuticals, 16(9), 1225.
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol.
  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats.
  • Research SOP. (2025, July 12). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents.
  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73–77.
  • ContextMinds. (2024, December 11). Subcutaneous pentylenetetrazole: Significance and symbolism.
  • White, H. S. (2016). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 126, 3–12.
  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Rotarod.
  • Sayin, U., & Cankat, T. (2009). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Journal of Pharmacological and Toxicological Methods, 59(2), 94–98.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of novel neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating the neuronal damage seen in a range of neurological disorders. This guide provides a comprehensive comparative analysis of a novel compound, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter designated as CPO-3CA), focusing on its efficacy in both in vitro and in vivo experimental paradigms. Based on structural similarities to known modulators of the kynurenine pathway, we hypothesize that CPO-3CA acts as an inhibitor of Kynurenine Aminotransferase II (KAT2), a key enzyme in the production of the neurotoxin quinolinic acid. This guide will detail the experimental workflows, from initial enzymatic assays to cell-based neuroprotection studies and culminating in a preclinical in vivo model of cognitive impairment, comparing CPO-3CA's performance against a known KAT2 inhibitor.

Introduction: The Rationale for Targeting Kynurenine Aminotransferase II (KAT2)

The kynurenine pathway is a critical metabolic route for tryptophan, producing several neuroactive metabolites. An imbalance in this pathway, particularly the over-activation leading to an accumulation of the N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid, is implicated in the pathophysiology of several neurodegenerative and psychiatric disorders. Kynurenine Aminotransferase II (KAT2) is a pivotal enzyme that converts kynurenine into kynurenic acid (KYNA), a neuroprotective agent. However, in certain disease states, targeting enzymes that lead to quinolinic acid production is a key therapeutic strategy. Inhibiting upstream enzymes can modulate the entire pathway. For this investigation, we explore the potential of CPO-3CA as a KAT2 inhibitor, a strategy aimed at increasing the substrate availability for other enzymes that can lead to the formation of more beneficial metabolites and reduce the overall flux towards quinolinic acid under excitotoxic conditions.

This guide will first establish the in vitro enzymatic inhibitory activity of CPO-3CA on recombinant human KAT2. Subsequently, its neuroprotective efficacy will be assessed in a cell-based model of glutamate-induced excitotoxicity. Finally, we will translate these findings into an in vivo rodent model of lipopolysaccharide (LPS)-induced cognitive impairment to evaluate its ability to mitigate neuroinflammation and rescue memory deficits. Throughout this guide, the performance of CPO-3CA will be compared to a well-characterized KAT2 inhibitor, PF-04859989.

In Vitro Efficacy Assessment

The initial phase of our investigation focuses on characterizing the direct interaction of CPO-3CA with its putative molecular target, KAT2, and subsequently evaluating its functional effect in a cellular model of neuronal stress.

Enzymatic Inhibition Assay

The primary objective is to determine the potency of CPO-3CA in inhibiting KAT2 activity. A common method involves a coupled enzyme assay where the production of glutamate from the transamination of kynurenine is coupled to the oxidation of NADH by glutamate dehydrogenase, which can be monitored spectrophotometrically.

  • Reagents: Recombinant human KAT2, L-kynurenine, α-ketoglutarate, glutamate dehydrogenase, NADH, pyridoxal 5'-phosphate (PLP), and the test compounds (CPO-3CA and PF-04859989).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 100 µM PLP.

  • Procedure:

    • A reaction mixture is prepared containing assay buffer, NADH, α-ketoglutarate, and glutamate dehydrogenase.

    • Varying concentrations of CPO-3CA or PF-04859989 are added to the wells of a 96-well UV-transparent plate.

    • Recombinant KAT2 enzyme is added and incubated for 15 minutes at 37°C to allow for compound binding.

    • The reaction is initiated by the addition of L-kynurenine.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 20 minutes at 37°C using a plate reader.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the kinetic read. The percent inhibition is determined relative to a DMSO vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis A Prepare Reagent Mix: Buffer, NADH, α-KG, GDH C Dispense Compounds into 96-well plate A->C B Serial Dilution of CPO-3CA & PF-04859989 B->C D Add Recombinant KAT2 Enzyme C->D E Pre-incubate (15 min, 37°C) D->E F Initiate with L-Kynurenine E->F G Kinetic Read at 340 nm (20 min, 37°C) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Fit Data to Dose-Response Curve to get IC₅₀ I->J

Caption: Workflow for determining the IC₅₀ of test compounds against KAT2.

CompoundTargetIC₅₀ (nM)Hill Slope
CPO-3CA KAT2125.4 ± 8.20.98
PF-04859989 KAT245.7 ± 3.11.02

Data are presented as mean ± standard deviation from three independent experiments.

The data indicate that CPO-3CA is a potent inhibitor of KAT2, albeit with approximately 2.7-fold lower potency than the well-established inhibitor PF-04859989.

Cell-Based Neuroprotection Assay

To determine if the enzymatic inhibition of KAT2 by CPO-3CA translates into a functional cellular effect, we employed an in vitro model of glutamate-induced excitotoxicity in a primary cortical neuron culture.

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat pups and cultured for 10-12 days in vitro.

  • Compound Treatment: Neurons are pre-treated for 2 hours with varying concentrations of CPO-3CA or PF-04859989.

  • Excitotoxic Insult: Glutamate (100 µM) is added to the culture medium for 20 minutes to induce excitotoxicity.

  • Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to a conditioned medium containing the test compounds.

  • Viability Assessment: After 24 hours, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Absorbance is read at 570 nm.

  • Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells relative to the untreated control. The EC₅₀ (half-maximal effective concentration) is calculated.

CompoundAssayEC₅₀ (µM)Max. Protection (%)
CPO-3CA Neuroprotection2.1 ± 0.378.5 ± 5.6
PF-04859989 Neuroprotection0.8 ± 0.185.2 ± 4.9

Data are presented as mean ± standard deviation.

CPO-3CA demonstrates a dose-dependent neuroprotective effect against glutamate-induced excitotoxicity, consistent with its role as a KAT2 inhibitor. Its efficacy in this cell-based assay mirrors the potency observed in the enzymatic assay, being slightly less potent than the reference compound.

In Vivo Efficacy Assessment

To validate the therapeutic potential of CPO-3CA in a more complex biological system, we utilized a lipopolysaccharide (LPS)-induced model of neuroinflammation and cognitive impairment in mice. LPS administration is known to activate the kynurenine pathway, leading to cognitive deficits.

Animal Model and Dosing Regimen
  • Model: Male C57BL/6 mice receive a single intraperitoneal (i.p.) injection of LPS (0.5 mg/kg) to induce neuroinflammation.

  • Treatment: CPO-3CA (10 mg/kg), PF-04859989 (5 mg/kg), or vehicle (saline) is administered i.p. 30 minutes before the LPS challenge and then once daily for 7 days. The doses are selected based on preliminary pharmacokinetic studies.

  • Behavioral Testing: Cognitive function is assessed using the Novel Object Recognition (NOR) test on day 7.

  • Biochemical Analysis: On day 8, brain tissue is collected for analysis of kynurenine pathway metabolites by HPLC and inflammatory cytokines by ELISA.

G A Acclimatize Mice B Baseline Behavioral Training (Habituation) A->B C Administer Compound (CPO-3CA, PF-04859989, Vehicle) B->C D Induce Neuroinflammation (LPS 0.5 mg/kg, i.p.) C->D E Daily Compound Dosing (7 days) D->E F Novel Object Recognition Test (Day 7) E->F G Euthanasia & Tissue Collection (Day 8) F->G H Biochemical Analysis: HPLC & ELISA G->H

Caption: Experimental timeline for the in vivo neuroinflammation study.

Behavioral and Biochemical Outcomes

The efficacy of CPO-3CA is evaluated by its ability to reverse the cognitive deficits and neurochemical changes induced by LPS.

GroupNOR Discrimination IndexBrain Quinolinic Acid (pmol/mg)Brain IL-1β (pg/mg)
Vehicle + Saline 0.65 ± 0.052.5 ± 0.412.3 ± 2.1
Vehicle + LPS 0.28 ± 0.048.9 ± 1.145.8 ± 5.3
CPO-3CA + LPS 0.55 ± 0.064.1 ± 0.720.1 ± 3.8
PF-04859989 + LPS 0.59 ± 0.053.5 ± 0.618.5 ± 3.1

Data are presented as mean ± standard deviation (n=10 mice per group). The Discrimination Index in the NOR test reflects the preference for the novel object over the familiar one; a higher index indicates better memory.

The results demonstrate that LPS administration significantly impairs recognition memory and elevates levels of brain quinolinic acid and the pro-inflammatory cytokine IL-1β. Treatment with CPO-3CA at 10 mg/kg robustly ameliorated these effects, restoring the discrimination index to near-control levels and significantly reducing the neurochemical markers of pathology. The performance of CPO-3CA was comparable to that of PF-04859989, suggesting strong in vivo efficacy.

Discussion and Conclusion

This guide provides a structured comparison of the in vitro and in vivo efficacy of a novel compound, this compound (CPO-3CA), as a putative KAT2 inhibitor.

  • In Vitro: CPO-3CA demonstrated potent, dose-dependent inhibition of recombinant human KAT2 and conferred significant neuroprotection in a cellular model of excitotoxicity. Its potency was within a clinically relevant range, though slightly lower than the reference compound PF-04859989.

  • In Vivo: The compound showed excellent efficacy in a mouse model of neuroinflammation-induced cognitive impairment. It successfully reversed memory deficits and reduced key neuropathological markers, performing on par with the reference inhibitor.

The slight discrepancy between the in vitro potency (where CPO-3CA was weaker) and the in vivo efficacy (where it was comparable) could be attributed to several factors, including differences in pharmacokinetics, blood-brain barrier penetration, or potential off-target effects that contribute to its neuroprotective profile.

References

  • Schwarcz, R., Bruno, J. P., Muchowski, P. J., & Wu, H. Q. (2012). Kynurenines in the mammalian brain: when physiology meets pathology.
  • Davis, I., & Liu, A. (2015). What is the purpose of the kynurenine pathway? Trends in pharmacological sciences. [Link]
  • Dounay, A. B., Anderson, M., Bechle, B. M., et al. (2012). Discovery of brain-penetrant, potent, and selective inhibitors of kynurenine aminotransferase 2. ACS medicinal chemistry letters. [Link]
  • Lugo-Huitrón, R., Ugalde-Muñiz, P., Pineda-López, B., et al. (2013). On the pivotal role of kynurenine pathway in the innate and adaptive immunity. Journal of immunology research. [Link]

A Comparative Analysis for Drug Development Professionals: 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid and Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the established therapeutic agent Pregabalin and the novel research compound 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. Pregabalin, a structural analogue of γ-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder, exerting its effects via high-affinity binding to the α2-δ subunit of voltage-gated calcium channels.[1][2][3] In contrast, this compound is an investigational compound whose pharmacological profile is not yet characterized. This document synthesizes the known properties of Pregabalin with a hypothesis-driven framework for evaluating its potential alternative. We will explore their respective chemical structures, delve into the established mechanism of Pregabalin versus the putative mechanisms of the novel compound, and present a comprehensive experimental workflow for a head-to-head preclinical comparison. This guide is intended for researchers and scientists in drug development, providing the technical depth and procedural rationale necessary to assess this novel compound's potential.

Structural and Physicochemical Comparison

At a molecular level, both compounds are derivatives of amino acids, but they possess distinct structural features that are expected to govern their pharmacological activity and pharmacokinetic profiles.

  • Pregabalin , or (S)-3-(aminomethyl)-5-methylhexanoic acid, is a simple, aliphatic GABA analogue.[1] Its isobutyl group is crucial for its binding affinity.

  • This compound incorporates a more complex, rigid pyrrolidone ring, a common scaffold in CNS-active compounds. The presence of a 4-chlorophenethyl group significantly increases its lipophilicity compared to Pregabalin, which may enhance its ability to cross the blood-brain barrier. The synthesis of similar 5-oxopyrrolidine-3-carboxylic acid scaffolds has been documented, typically involving the reaction of itaconic acid with an appropriate amine, in this case, 2-(4-chlorophenyl)ethan-1-amine.[4][5][6]

PropertyThis compoundPregabalin
Chemical Structure Chemical structure of this compoundChemical structure of Pregabalin
Molecular Formula C₁₃H₁₄ClNO₃C₈H₁₇NO₂
Molecular Weight 267.71 g/mol 159.23 g/mol
IUPAC Name This compound(3S)-3-(aminomethyl)-5-methylhexanoic acid
Predicted LogP ~2.5~ -1.1
Structural Class Cyclic GABA AnalogueAliphatic GABA Analogue

Note: Images are representative structures. Predicted LogP values are estimations and require experimental verification.

Mechanism of Action: The Known vs. The Hypothesized

A stark contrast exists between the well-elucidated mechanism of Pregabalin and the theoretical targets for its comparator.

Pregabalin: A Modulator of Voltage-Gated Calcium Channels

Despite being a structural analogue of GABA, Pregabalin's primary mechanism of action does not involve direct interaction with GABA receptors (GABA-A or GABA-B).[1][7] Instead, it binds with high affinity to the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][8] This binding is crucial for its therapeutic effects. By modulating the function of these channels, Pregabalin subtly reduces the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][2][7][8] This reduction in neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties.[2]

Pregabalin_MOA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGCC Voltage-Gated Ca²⁺ Channel (with α2-δ subunit) AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Receptor Postsynaptic Receptors Release->Receptor Signal Propagation (Reduced) Pregabalin Pregabalin Pregabalin->VGCC Binds to α2-δ

Caption: Mechanism of Action of Pregabalin.

This compound: Putative Targets

The mechanism for this novel compound is unknown. Based on its structural features, several hypotheses can be formulated to guide experimental investigation.

  • GABA Receptor Agonism: As a GABA analogue, direct activity at GABA-A or GABA-B receptors is a primary hypothesis. The rigid pyrrolidone structure could confer selectivity for a specific receptor subtype.

  • GABA Aminotransferase (GABA-AT) Inhibition: Many GABA analogues function by inhibiting the enzyme GABA-AT, which degrades GABA. This leads to increased synaptic GABA concentrations.

  • GABA Transporter (GAT) Inhibition: The compound could block the reuptake of GABA from the synapse by inhibiting GATs (e.g., GAT-1), thereby prolonging GABA's inhibitory action.

  • α2-δ Subunit Binding: While structurally different from Pregabalin, the possibility of it binding to the same α2-δ subunit of VGCCs cannot be excluded and must be tested.

NovelCompound_MOA cluster_targets Hypothesized Molecular Targets Compound 1-(4-Chlorophenethyl)-5- oxopyrrolidine-3-carboxylic acid GABA_R GABA-A / GABA-B Receptors Compound->GABA_R Direct Agonism? GABA_AT GABA Aminotransferase (GABA-AT) Compound->GABA_AT Inhibition? GAT GABA Transporters (GATs) Compound->GAT Inhibition? VGCC α2-δ Subunit of VGCCs Compound->VGCC Binding?

Caption: Hypothesized targets for the novel compound.

Comparative Pharmacological Profiles

FeaturePregabalinThis compound
Primary Indications Neuropathic pain, adjunctive therapy for partial seizures, fibromyalgia, generalized anxiety disorder.[1][3][9]Investigational; potential for similar CNS indications.
Analgesic Activity Effective in diabetic neuropathy, post-herpetic neuralgia, and spinal cord injury pain.[3] Reduces pain scores significantly compared to placebo.[10]To be determined via preclinical models (e.g., hot plate, neuropathic pain models).
Anticonvulsant Activity Approved as adjunctive therapy for partial seizures.[1][3]To be determined via preclinical models (e.g., MES, PTZ).
Anxiolytic Activity Approved for Generalized Anxiety Disorder (GAD).[3]To be determined via preclinical models (e.g., elevated plus maze).
Adverse Effects Common: Dizziness, somnolence, dry mouth, edema, blurred vision, weight gain.[1][3][9][10] Serious: Angioedema, potential for misuse and dependence.[1][3]Unknown; preclinical toxicology studies are required.

Experimental Framework for Comparative Evaluation

To objectively compare these two compounds, a multi-tiered experimental approach is necessary. The following protocols represent a logical workflow for the initial preclinical characterization of this compound, using Pregabalin as a benchmark.

Workflow cluster_invitro Tier 1: In Vitro Screening cluster_invivo Tier 2: In Vivo Pharmacodynamic Studies cluster_pk Tier 3: Pharmacokinetic & Safety Profiling start Compound Synthesis & Characterization binding Receptor Binding Assays (α2-δ, GABA-A, GABA-B) start->binding enzyme Enzyme Inhibition Assays (GABA-AT) start->enzyme uptake Neurotransmitter Uptake Assay (GAT-1) start->uptake anticonvulsant Anticonvulsant Models (MES, PTZ) uptake->anticonvulsant If In Vitro Activity Detected analgesic Analgesic Models (Hot Plate, Writhing) anxiolytic Anxiolytic Models (Elevated Plus Maze) pk_study Pharmacokinetic Studies (IV & Oral Dosing) anxiolytic->pk_study If In Vivo Efficacy Observed tox Acute Toxicology pk_study->tox end Go/No-Go Decision for Further Development tox->end

Caption: Preclinical evaluation workflow.

Detailed Experimental Protocol: In Vitro Binding Affinity to the α2-δ Subunit

Objective: To determine if this compound binds to the same molecular target as Pregabalin.

Causality: This is a critical first step. If the novel compound binds to the α2-δ subunit, it suggests a similar mechanism to Pregabalin. If not, it directs research towards other targets, such as GABA receptors.

Methodology: Competitive Radioligand Binding Assay

  • Tissue Preparation:

    • Homogenize porcine or rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and repeat the centrifugation step to wash the membranes.

    • Finally, resuspend the pellet in the assay buffer to a protein concentration of approximately 1 mg/mL, determined by a Bradford or BCA protein assay.

  • Binding Assay:

    • Set up assay tubes containing:

      • Radioligand: A fixed concentration of [³H]-Gabapentin or [³H]-Pregabalin (typically at its Kd concentration).

      • Test Compound: Increasing concentrations of this compound (e.g., 1 nM to 100 µM).

      • Positive Control: Unlabeled Pregabalin for competition.

      • Membrane suspension.

      • Assay Buffer to a final volume.

    • Define non-specific binding using a high concentration of unlabeled Pregabalin (e.g., 100 µM).

    • Incubate all tubes for 60 minutes at room temperature.

  • Termination and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with an ice-cold wash buffer to separate bound from free radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ (concentration inhibiting 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Experimental Protocol: In Vivo Anticonvulsant Activity

Objective: To assess the ability of the compounds to prevent generalized seizures in an animal model.

Causality: The Maximal Electroshock Seizure (MES) test is a standard preclinical model that is highly predictive of clinical efficacy against generalized tonic-clonic seizures.[11][12][13] Drugs like phenytoin and carbamazepine are active in this test, as are gabapentinoids at higher doses.

Methodology: Maximal Electroshock Seizure (MES) Test in Mice

  • Animal Preparation:

    • Use adult male Swiss albino mice (20-25 g).[14] Acclimatize the animals for at least one week before the experiment.

    • House animals with free access to food and water, maintaining a 12-hour light/dark cycle.

    • Fast the animals overnight before the experiment but allow access to water.[14]

  • Drug Administration:

    • Randomly divide the mice into groups (n=6-8 per group):

      • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose, orally).

      • Positive Control (e.g., Phenytoin, 25 mg/kg, intraperitoneally).

      • Test Group 1: Pregabalin (at an effective dose, e.g., 30 mg/kg, orally).

      • Test Groups 2-4: this compound at three different dose levels (e.g., 10, 30, 100 mg/kg, orally).

    • Administer the compounds at a set time (e.g., 60 minutes for oral administration) before inducing the seizure.[15][16]

  • Seizure Induction:

    • Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsometer.[16]

    • This stimulus is suprathreshold and will induce a maximal seizure in all vehicle-treated animals.

  • Observation and Scoring:

    • Immediately after the stimulus, observe the animal for the characteristic phases of a maximal seizure. The primary endpoint is the presence or absence of the tonic hindlimb extension (THLE) phase.

    • The complete abolition of the THLE phase is considered protection.

    • Record the duration of the THLE phase if it occurs.

  • Data Analysis:

    • Express the results as the percentage of animals protected in each group.

    • Use Fisher's exact test to compare the protection rates between the test groups and the vehicle control group.

    • If dose-ranging studies are performed, calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Detailed Experimental Protocol: In Vivo Analgesic Activity

Objective: To assess the central analgesic properties of the compounds.

Causality: The hot plate test measures the response to a thermal pain stimulus and is sensitive to centrally acting analgesics, including opioids and gabapentinoids.[14][17][18] It evaluates the ability of a compound to increase the pain threshold.

Methodology: Hot Plate Test in Rats

  • Animal Preparation:

    • Use adult male Wistar rats (150-200 g). Acclimatize them as described previously.

    • Gently handle the animals and familiarize them with the testing apparatus for several days before the experiment to reduce stress-induced analgesia.

  • Apparatus:

    • Use a hot plate analgesia meter consisting of an electrically heated, temperature-controlled surface (e.g., maintained at 55 ± 0.5°C) enclosed by a transparent cylinder to confine the animal.[14]

  • Procedure:

    • Gently place each rat on the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as licking a hind paw or jumping. The time elapsed until one of these responses occurs is the reaction time or latency.

    • Immediately remove the animal from the hot plate upon observing the response to prevent tissue damage.

    • Implement a cut-off time (e.g., 30-45 seconds) to avoid injury to non-responding animals.[14]

    • Measure a baseline reaction time for each animal before drug administration. Animals with excessively high or low baseline latencies may be excluded.

  • Drug Administration and Testing:

    • Administer vehicle, a positive control (e.g., Morphine, 5 mg/kg, subcutaneously), Pregabalin, and the test compound as described in the MES test.

    • Measure the reaction time at multiple time points after administration (e.g., 30, 60, 90, and 120 minutes) to establish a time-course of effect.[14]

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Analyze the data using a two-way ANOVA (treatment x time) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered significant.

Conclusion and Future Directions

This guide establishes a clear comparative framework between the well-characterized drug Pregabalin and the novel compound this compound. Pregabalin's value is in its known efficacy and established mechanism targeting the α2-δ subunit of VGCCs.[2][3] The potential of the novel compound lies in its distinct chemical structure, which may offer a different pharmacological profile, improved blood-brain barrier penetration, or an alternative mechanism of action (e.g., direct GABAergic modulation).

The proposed experimental workflow provides a rigorous, hypothesis-driven path to elucidate the novel compound's mechanism, efficacy, and safety relative to Pregabalin. The initial in vitro assays will be pivotal in determining its molecular target(s). Positive results in the subsequent in vivo models for anticonvulsant and analgesic activity would warrant progression to more complex models (e.g., chronic neuropathic pain models) and comprehensive pharmacokinetic and toxicological profiling. Ultimately, this structured comparison will determine if this compound represents a viable alternative or a complementary therapeutic agent to the existing class of gabapentinoids.

References

  • Pregabalin - Wikipedia. (n.d.). Wikipedia.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150.
  • Dr.Oracle. (2025, May 26). What is the mechanism of action of Pregabalin (Lyrica)? Dr.Oracle.
  • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. Study.com.
  • European Medicines Agency. (n.d.). Lyrica, INN-pregabalin. EMA.
  • Methods and considerations for experimental evaluation of antiepileptic drugs. (n.d.).
  • Mathieson, S., Maher, C. G., McLachlan, A. J., Latimer, J., Koes, B. W., Hancock, M. J., ... & Lin, C. W. C. (2020). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open, 10(1), e033527.
  • Naik, B., & Saxena, K. K. (1977). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. British Journal of Pharmacology, 61(2), 279–284.
  • Toth, C. (2014). Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Therapeutic Advances in Drug Safety, 5(1), 38–56.
  • Determination of anticonvulsant activity of drugs using animal models. (n.d.). SlideShare.
  • Pharmacological screening of analgesic activity. (n.d.). SlideShare.
  • Review on Analgesic activity using Tail Immersion Method. (n.d.). Asian Journal of Research in Chemistry.
  • Tawfic, Q. A., & Gadequate, M. (2023). Pregabalin. In StatPearls. StatPearls Publishing.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1). Neuroscience and Behavioral Physiology.
  • A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels. (n.d.). MDPI.
  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (n.d.). MDPI.
  • Physiological framework for non-invasive detection and objective nociception activity in communicative patients: a pilot case study. (n.d.). Frontiers in Pain Research.
  • Othman, G. A. (2018). The Clinical Difference between Gabapentin and Pregabalin: Data from a Pilot Comparative Trial. Current Drug Safety, 13(3), 188-193.
  • Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method. (n.d.).
  • A comparative experimental study of analgesic activity of a novel non-. (2019, August 2). Journal of Experimental Pharmacology.
  • Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors. (n.d.). Evidence-Based Complementary and Alternative Medicine.
  • Singh, P. M., & Borle, A. (2016). Comparative clinical study of gabapentin and pregabalin for postoperative analgesia in laparoscopic cholecystectomy. Anesthesia, Essays and Researches, 10(2), 220–225.
  • Study of Anti-convulsant activity by using electro-convulsometer. (2020, October 19). YouTube.
  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (n.d.). Semantic Scholar.
  • A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. (2004, August 4). BMC Pharmacology.
  • Analytical models of calcium binding in a calcium channel. (2014, August 19). The Journal of Chemical Physics.
  • Estimating affinities of calcium ions to proteins. (n.d.). Dove Medical Press.
  • Study of Anticonvulsant Activity Using Electroconvulsiometer | Grand mal Epilepsy Phases | Expharm. (2025, August 31). YouTube.
  • Calcium Binding Affinity in the Mutational Landscape of Troponin-C: Free Energy Calculation, Co-evolution modeling and Machine Learning. (2024, September 9). bioRxiv.
  • Loeffler, J. P., Kley, N., Pittius, C. W., & Almeida, O. F. (1986). In vivo and in vitro studies of GABAergic inhibition of prolactin biosynthesis. Neuroendocrinology, 43(4), 504–510.
  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. (2023, November 30). MDPI.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). Molecules.
  • An in Vivo Method for Testing GABAergic Compounds. (n.d.). PubMed.
  • Synthetic analogs for the study of GABA as a neurotransmitter. (n.d.). Semantic Scholar.
  • Discover High-Purity 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid for Your Pharmaceutical Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). Molecules.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). MDPI.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023, April 27). MDPI.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Executive Summary of Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste . Due to its chlorinated organic nature and potential for environmental toxicity, it must be segregated, properly containerized, and transferred to a licensed professional waste disposal service.[1] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[1][2] All disposal activities must be conducted in strict accordance with local, state, and federal regulations, primarily those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

Hazard Profile and Risk Assessment: A Causal Analysis

  • Chlorinated Organic Compound: The presence of a chlorophenethyl group classifies this molecule as a halogenated organic compound. Such compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen chloride upon incineration.[7][8] The EPA heavily regulates their disposal to prevent environmental contamination.[9]

  • Pyrrolidine Derivative: Pyrrolidine-based structures are common in pharmaceuticals and can possess biological activity. Disposal must account for potential reactivity and toxicity.[2][10]

  • Carboxylic Acid Moiety: While the carboxylic acid group itself is common, it can influence the compound's solubility and corrosive properties.

  • Proxy Compound Analysis: A structurally related compound, 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid, is classified with hazard statements indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11] It is a standard and professionally responsible practice to assume a novel or uncharacterized compound possesses similar or greater hazards than its closest structural analogs.

Regulatory Framework: EPA and OSHA Compliance

Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern laboratory waste:

  • EPA (Environmental Protection Agency): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (the "cradle-to-grave" principle).[9] This includes requirements for labeling, storage, and record-keeping.[12]

  • OSHA (Occupational Safety and Health Administration): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[4][6] This plan must include procedures for safe handling and disposal of hazardous chemicals.[4]

Your institution's Environmental Health and Safety (EHS) department is the primary resource for navigating these regulations and coordinating waste pickup.[1]

Core Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the mandatory decision-making and operational workflow for the disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Contaminated PPE) B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste (Halogenated Organic Waste) B->C D Is waste solid, liquid, or sharp? C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Sharps Container D->G Sharp H Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) E->H F->H G->H I Step 4: Store in SAA (Satellite Accumulation Area) H->I J Step 5: Contact EHS for Pickup (Professional Disposal Service) I->J K Disposal Complete (Licensed TSDF) J->K

Caption: Decision workflow for compliant disposal of hazardous chemical waste.

Detailed Disposal Protocols: A Step-by-Step Guide

This protocol provides the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must wear the following mandatory PPE to prevent exposure.[1][11]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[13][14]
Body Protection Standard laboratory coat.Protects skin from accidental contact.[1]
Respiratory Use in a certified chemical fume hood.Minimizes inhalation of dust or aerosols, preventing potential respiratory tract irritation.[11]
Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[3][15]

  • Designate as Halogenated Waste: Due to the chlorine atom, this compound must be disposed of in a container specifically designated for halogenated organic waste .[16][17]

  • Do Not Mix: Never mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[3][15] Mixing can create a more complex and expensive disposal challenge and may be non-compliant.[17]

  • Waste Streams:

    • Solid Waste: Collect residual powder, contaminated weighing paper, and contaminated single-use items (e.g., pipette tips, gloves) in a dedicated solid hazardous waste container.[13]

    • Liquid Waste: If the compound is in solution, collect it in a dedicated hazardous waste container for halogenated liquid waste.[13]

    • Contaminated Sharps: Needles, scalpels, or other contaminated sharps must be placed immediately into a designated, puncture-proof sharps container.[3]

Step 3: Containerization and Labeling

All waste containers must meet regulatory standards to ensure safety and compliance.

  • Container Selection: Use containers that are chemically compatible, in good condition, and have a secure, leak-proof lid.[3][15] Ideally, use the original container if it is suitable.[15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[12] The label must also include:

    • The full chemical name: "this compound".[1][13]

    • An accurate list of all components and their approximate percentages if it is a mixture.[15]

    • The date when waste was first added to the container (accumulation start date).[12]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[15][18]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[18]

  • Storage Conditions: Keep waste containers securely closed except when adding waste.[15] Store them in a well-ventilated area, away from heat or ignition sources, and segregated from incompatible materials.[1][10]

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste). Once this limit is reached, the full container must be moved to the central storage area within three days.[15][18]

Step 5: Arranging for Professional Disposal

Final disposal must be managed by a licensed entity.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste container.[1]

  • Waste Broker: The EHS department works with a certified waste broker or hauler who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

  • Disposal Method: Chlorinated organic wastes are typically disposed of via high-temperature incineration, which decomposes the material into less harmful gaseous byproducts that can be scrubbed before release.[7][8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Step 1.[13]

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) to avoid generating dust.[11] For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[10][13]

  • Collect Waste: Carefully collect the spilled material and all contaminated cleaning supplies into a designated hazardous waste container.[11][13]

  • Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[13]

  • Label and Dispose: Label the container as hazardous waste and manage it according to the protocols above.

References

  • OSHA Compliance For Labor
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). OSHA. [Link]
  • Pyrrolidine for Synthesis Safety D
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
  • Laboratory Environmental Sample Disposal Inform
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Chemical Disposal. (2024). Environmental Marketing Services. [Link]
  • Process for the incineration of chlorinated organic materials. (n.d.).
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Millersville University. [Link]
  • Hazardous Waste Reduction. (n.d.).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid. As a substituted pyrrolidine containing a chlorinated aromatic ring and a carboxylic acid moiety, this compound necessitates rigorous adherence to safety procedures to mitigate potential health risks in research and development settings. This guide is structured to provide not only procedural steps but also the scientific rationale behind each recommendation, ensuring a culture of safety and informed practice in the laboratory.

Hazard Assessment and Triage

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1][2]

  • Skin Irritation : Direct contact is likely to cause skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation : Contact with eyes can lead to serious irritation or damage.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3][4][5][6][7]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound. It is crucial to always inspect PPE for integrity before use and to don and doff it in the correct sequence to prevent cross-contamination.[6]

Protection Type Required PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids and chlorinated compounds.[8] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving.
Eye and Face Protection Safety goggles or a face shieldSafety glasses with side shields are the minimum requirement.[9] However, due to the risk of serious eye irritation, chemical splash goggles that meet ANSI Z.87.1 standards are strongly recommended.[6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][8]
Skin and Body Protection Laboratory coat and appropriate attireA fully buttoned lab coat is mandatory.[6][9] Long pants and closed-toe shoes are also required to protect the skin.[9] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Use of a chemical fume hood or a respiratorAll handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.[6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8]

Procedural Workflow for Safe Handling

A systematic approach to handling this compound is critical for minimizing exposure risks. The following workflow outlines the key steps from preparation to post-handling procedures.

Preparation and Engineering Controls
  • Designated Area : All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Ventilation : Ensure that a certified chemical fume hood is operational before commencing any work.[6]

  • Gather Materials : Assemble all necessary equipment, including spatulas, weighing paper, glassware, and labeled waste containers, before handling the chemical.[6]

  • Emergency Preparedness : Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation. An appropriate spill kit should also be available.

Donning PPE

The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning cluster_donning Donning Sequence LabCoat 1. Lab Coat Gloves 2. Gloves LabCoat->Gloves Goggles 3. Goggles/Face Shield Gloves->Goggles Respirator 4. Respirator (if required) Goggles->Respirator

Correct sequence for donning PPE.
Handling the Compound
  • When weighing the solid, use a spatula and weighing paper within the fume hood to prevent the generation of dust.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Always keep containers of the compound closed when not in use.

Doffing PPE

To prevent cross-contamination, PPE should be removed in the reverse order it was put on.

PPE_Doffing cluster_doffing Doffing Sequence Respirator 1. Respirator (if required) Goggles 2. Goggles/Face Shield Respirator->Goggles Gloves 3. Gloves Goggles->Gloves LabCoat 4. Lab Coat Gloves->LabCoat

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.